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  • Product: 2-Amino-3-methoxypropan-1-OL
  • CAS: 253443-56-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-3-methoxypropan-1-ol: Properties, Synthesis, and Pharmaceutical Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-methoxypropan-1-ol,...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-methoxypropan-1-ol, a chiral amino alcohol with significant potential as a building block in pharmaceutical and medicinal chemistry. Due to its structural similarity to biologically relevant molecules, this compound is of growing interest to researchers in drug discovery and development. This document consolidates available data on its properties, proposes a viable synthetic pathway, and explores its potential applications, offering a comparative analysis with its structural isomers to provide a complete scientific profile.

Introduction: The Significance of Chiral Amino Alcohols in Drug Development

Chiral amino alcohols are a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Their stereochemistry is often a critical determinant of pharmacological activity, with different enantiomers exhibiting distinct biological effects. The presence of both an amino and a hydroxyl group provides two key points for molecular interactions, making them valuable synthons for creating complex molecules with specific three-dimensional orientations that can effectively bind to biological targets like enzymes and receptors.[3] 2-Amino-3-methoxypropan-1-ol, with its additional methoxy group, presents a unique scaffold for the design of novel therapeutic agents. The methoxy group can influence the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, offering medicinal chemists a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]

Molecular Structure and Isomerism

2-Amino-3-methoxypropan-1-ol (C₄H₁₁NO₂) is a chiral molecule due to the stereocenter at the C2 carbon. It exists as two enantiomers, (R)-2-Amino-3-methoxypropan-1-ol and (S)-2-Amino-3-methoxypropan-1-ol, as well as the racemic mixture.

Diagram 1: Chemical Structure of 2-Amino-3-methoxypropan-1-ol

2-Amino-3-methoxypropan-1-ol Structure of 2-Amino-3-methoxypropan-1-ol (* indicates chiral center) C1 HO-CH₂- C2 C*H C1->C2 NH2 -NH₂ C2->NH2 C3 -CH₂-O-CH₃ C2->C3

Caption: General structure of 2-Amino-3-methoxypropan-1-ol.

It is crucial to distinguish this compound from its structural isomers, which possess the same molecular formula but different connectivity. Understanding the properties of these isomers provides valuable context for appreciating the unique characteristics of 2-Amino-3-methoxypropan-1-ol.

Diagram 2: Structural Isomers of C₄H₁₁NO₂

isomers cluster_target 2-Amino-3-methoxypropan-1-ol cluster_isomers Structural Isomers A HO-CH₂-CH(NH₂)-CH₂-O-CH₃ B 1-Amino-3-methoxypropan-2-ol HO-CH(CH₂NH₂)-CH₂-O-CH₃ C 3-Amino-2-methoxypropan-1-ol HO-CH₂-CH(OCH₃)-CH₂-NH₂ D 1-Amino-1-methoxypropan-2-ol CH₃-CH(OH)-CH(NH₂)-OCH₃

Caption: Comparison of 2-Amino-3-methoxypropan-1-ol with its key structural isomers.

Physical and Chemical Properties

While extensive experimental data for 2-Amino-3-methoxypropan-1-ol is not widely published, a combination of available data and predicted properties provides a solid foundation for its characterization.

General Properties
Property(R)-2-Amino-3-methoxy-1-propanol2-Amino-3-methoxypropan-1-ol (Racemic)
IUPAC Name (2R)-2-Amino-3-methoxypropan-1-ol2-Amino-3-methoxypropan-1-ol
CAS Number 148278-96-0[5]253443-56-0[6]
Molecular Formula C₄H₁₁NO₂[5]C₄H₁₁NO₂[6]
Molecular Weight 105.14 g/mol [5]105.14 g/mol [6]
Appearance Not specifiedNot specified
Boiling Point 207.6 ± 20.0 °C at 760 mmHg[5]Not specified
Density 1.0 ± 0.1 g/cm³[5]Not specified
Flash Point 79.3 ± 21.8 °C[5]Not specified
LogP -0.83[5]-1.5 (Predicted)[6]
Comparative Analysis with Isomers

To better understand the physicochemical profile of 2-Amino-3-methoxypropan-1-ol, a comparison with its isomers is instructive.

Property2-Amino-3-methoxypropan-1-ol (R-enantiomer)3-Methoxy-1-propanol2-Methoxy-1-propanol
CAS Number 148278-96-0[5]1589-49-7[7]1589-47-5[8]
Molecular Weight 105.14 g/mol [5]90.12 g/mol [7]90.12 g/mol [8]
Boiling Point 207.6 ± 20.0 °C[5]158.1 ± 8.0 °C[7]130 °C[8]
Density 1.0 ± 0.1 g/cm³[5]0.9 ± 0.1 g/cm³[7]0.938 g/cm³ at 20 °C[8]
Flash Point 79.3 ± 21.8 °C[5]52.8 ± 6.3 °C[7]33 °C[8]
LogP -0.83[5]-0.37[7]Not specified

The presence of the amino group in 2-Amino-3-methoxypropan-1-ol significantly increases its boiling point compared to its non-aminated counterparts, 3-Methoxy-1-propanol and 2-Methoxy-1-propanol, due to intermolecular hydrogen bonding. The negative LogP value suggests good water solubility, a desirable property for many pharmaceutical applications.

Proposed Synthetic Pathways

Diagram 3: Proposed Synthesis of (S)-2-Amino-3-methoxypropan-1-ol from L-Serine

synthesis_pathway L_Serine L-Serine Protection Protection (e.g., Boc, Bn) L_Serine->Protection Protected_Serine N,O-Protected Serine Methylation Methylation (e.g., MeI, NaH) Protected_Serine->Methylation Methylated_Serine N-Protected, O-Methylated Serine Reduction Ester Reduction (e.g., LiAlH₄) Methylated_Serine->Reduction Reduced_Ester (S)-2-(Protected-amino)-3-methoxypropan-1-ol Deprotection Deprotection (e.g., H₂/Pd, TFA) Reduced_Ester->Deprotection Final_Product (S)-2-Amino-3-methoxypropan-1-ol Protection->Protected_Serine Methylation->Methylated_Serine Reduction->Reduced_Ester Deprotection->Final_Product

Caption: A potential synthetic route starting from the chiral pool material, L-Serine.

Experimental Protocol: Synthesis from L-Serine (Hypothetical)
  • Protection of L-Serine: The amino and carboxylic acid groups of L-serine are first protected. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be converted to its methyl ester. The hydroxyl group can be protected with a benzyl (Bn) group.

  • Methylation of the Hydroxyl Group: The protected serine derivative's hydroxyl group is then methylated. This can be achieved using a methylating agent such as methyl iodide (MeI) in the presence of a strong base like sodium hydride (NaH).

  • Selective Deprotection of the Hydroxyl Protecting Group: The benzyl protecting group on the hydroxyl is selectively removed, for example, by catalytic hydrogenation (H₂/Pd).

  • Reduction of the Ester: The methyl ester is then reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Deprotection of the Amino Group: Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the desired (S)-2-Amino-3-methoxypropan-1-ol.

This route has the advantage of preserving the stereochemistry of the starting material, leading to the enantiomerically pure product.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

  • ¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (~3.3 ppm), multiplets for the diastereotopic methylene protons adjacent to the hydroxyl and methoxy groups, and a multiplet for the proton on the chiral carbon. The protons of the amino and hydroxyl groups would appear as broad singlets, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon bearing the hydroxyl group would be expected around 60-65 ppm, the chiral carbon bearing the amino group around 50-55 ppm, the carbon adjacent to the methoxy group around 70-75 ppm, and the methoxy carbon around 55-60 ppm.

  • IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. A C-O stretching band for the ether linkage would be expected around 1100 cm⁻¹.[9]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 105. Key fragmentation patterns would likely involve the loss of a hydroxymethyl group (-CH₂OH), an amino group (-NH₂), or a methoxymethyl group (-CH₂OCH₃).

Reactivity and Potential Applications in Drug Development

The bifunctional nature of 2-Amino-3-methoxypropan-1-ol makes it a versatile intermediate for a variety of chemical transformations. The primary amine can undergo reactions such as acylation, alkylation, and Schiff base formation, while the primary alcohol can be oxidized, esterified, or converted to an ether. This dual reactivity allows for the facile introduction of diverse functionalities, making it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.

The structural motif of a chiral amino alcohol is present in numerous approved drugs, highlighting the therapeutic potential of this class of compounds. For instance, many beta-blockers, which are used to treat cardiovascular diseases, contain a propanolamine backbone. The unique substitution pattern of 2-Amino-3-methoxypropan-1-ol could lead to the development of novel therapeutics with improved efficacy, selectivity, or pharmacokinetic profiles.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Amino-3-methoxypropan-1-ol is classified with the following hazards:

  • H315: Causes skin irritation[6]

  • H319: Causes serious eye irritation[6]

  • H335: May cause respiratory irritation[6]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Amino-3-methoxypropan-1-ol is a chiral building block with significant untapped potential in the field of drug discovery and development. While comprehensive experimental data is still emerging, its structural features and the established importance of related amino alcohols in medicinal chemistry suggest that it is a compound of considerable interest. This technical guide has provided a consolidated overview of its known properties, a plausible and stereoselective synthetic route, and an outlook on its potential applications. It is anticipated that further research into this and related methoxy amino alcohols will yield novel and valuable contributions to the development of new therapeutic agents.

References

  • (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0 | Chemsrc. (2025-09-18). Retrieved from [Link]

  • US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents.
  • process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Justia Patents. (2010-09-23). Retrieved from [Link]

  • WO2000053567A1 - Process for the production of serinol (2-amino-1,3-propanediol) - Google Patents.
  • US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents.
  • DE19815634A1 - Process for the preparation of 3-methoxy-1-propanol - Google Patents.
  • 2-Methoxy-1-propanol | C4H10O2 | PubChem. Retrieved from [Link]

  • 2-Amino-3-methoxypropan-1-OL | C4H11NO2 | PubChem. Retrieved from [Link]

  • 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem - NIH. Retrieved from [Link]

  • (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0 | Chemsrc. (2025-09-18). Retrieved from [Link]

  • 3-Methoxy-1-propanol | CAS#:1589-49-7 | Chemsrc. (2025-08-21). Retrieved from [Link]

  • Production process of 2-amino-methyl-1-propanol - Eureka | Patsnap. Retrieved from [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022-01-05). Retrieved from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - ACS Publications. (2024-04-22). Retrieved from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC - PubMed Central. (2019-11-26). Retrieved from [Link]

  • 2-Amino-3-methoxy-1-phenyl-1-propanol - SpectraBase. Retrieved from [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis | Journal of the American Chemical Society. (2026-01-27). Retrieved from [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022-01-04). Retrieved from [Link]

  • Serinol: small molecule - big impact. (2011-06-13). Retrieved from [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC - NIH. Retrieved from [Link]

  • (2R)-1-Methoxy-2-propanol | C 4 H 10 O 2 | MD Topology | NMR. Retrieved from [Link]

  • KR20000059869A - Process for the production of SERINOL (2-amino-1,3-propanediol) - Google Patents.
  • Protecting group - Wikipedia. Retrieved from [Link]

  • 2-Methoxy-1-propanol - SpectraBase. Retrieved from [Link]

  • infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Novel process for the preparation of serinol - Patent 0348223. Retrieved from [Link]

Sources

Exploratory

Biological Activity and Therapeutic Utility of 2-Amino-3-methoxypropan-1-ol

[1] Executive Summary 2-Amino-3-methoxypropan-1-ol (commonly referred to as O-Methylserinol ) is a chiral amino alcohol derivative of serine. While chemically simple, its biological utility is profound, serving as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Amino-3-methoxypropan-1-ol (commonly referred to as O-Methylserinol ) is a chiral amino alcohol derivative of serine. While chemically simple, its biological utility is profound, serving as a critical structural scaffold in modern drug development rather than a standalone bioactive ligand.

Its primary value lies in two distinct domains:

  • Genetic Medicine: It acts as a "Serinol Guard," a 3'/5'-end modifier for Antisense Oligonucleotides (AONs) that confers nuclease resistance without compromising binding affinity.[1]

  • Medicinal Chemistry: It functions as a stable, lipophilic serine mimic in the synthesis of Renin inhibitors, PARP7 inhibitors, and complex marine natural products with cytotoxic activity.

Chemical & Biological Fundamentals

Structural Identity

The molecule is the O-methyl ether of serinol (2-amino-1,3-propanediol). Unlike serine, it lacks a carboxylic acid, preventing direct incorporation into proteins via translation, which grants it metabolic orthogonality.

  • IUPAC Name: 2-Amino-3-methoxypropan-1-ol[2][3][4][5][6]

  • Chirality: The central carbon (C2) is chiral.[1][7] The (S)-enantiomer is most frequently utilized in drug synthesis to mimic natural L-serine stereochemistry.[7]

  • Key Property: The methoxy group (

    
    ) increases lipophilicity compared to serinol, enhancing membrane permeability and blood-brain barrier (BBB) penetration potential for derivatives.[1][7]
    
Mechanism of Action: Serine Mimicry

In biological systems, O-methylserinol acts as a non-hydrolyzable serine mimic .

  • Enzyme Interaction: It fits into the active sites of enzymes recognizing serine or serinol but cannot undergo acylation or phosphorylation in the same manner, effectively acting as a competitive inhibitor or a stable structural anchor.

  • Metabolic Stability: The ether linkage is resistant to esterases and peptidases, unlike the ester linkages found in serine derivatives.

The "Serinol Guard" in Genetic Medicine[2]

The most high-impact application of O-methylserinol is in the stabilization of Antisense Oligonucleotides (AONs) .[7] Unmodified RNA/DNA therapeutics are rapidly degraded by serum nucleases (exonucleases).[7]

Mechanism of Stabilization

Researchers utilize O-methylserinol to cap the 3' and 5' ends of oligonucleotides. This modification is termed the "Serinol Guard." [1]

  • Steric Blockade: The bulky, acyclic nature of the serinol backbone disrupts the binding pocket of 3'-exonucleases (like Snake Venom Phosphodiesterase) that require a specific ribose-phosphate geometry.

  • Splice Correction Enhancement: In splice-switching oligonucleotides (SSOs), O-methylserinol modification has been shown to improve exon skipping efficiency (e.g., in Duchenne Muscular Dystrophy models) by prolonging the half-life of the drug in the nucleus.[7]

Visualization: The Serinol Guard Mechanism[2][8]

SerinolGuard cluster_0 Biological Outcome Exonuclease Serum Exonuclease NativeRNA Unmodified RNA (Ribose Backbone) Exonuclease->NativeRNA Binds 3' End ModifiedRNA O-Methylserinol Guarded RNA Exonuclease->ModifiedRNA Cannot Bind Degradation Rapid Hydrolysis (Inactive) NativeRNA->Degradation Cleaves PDE Bond Stable Steric Blockade (Therapeutic Active) ModifiedRNA->Stable Retains Integrity

Figure 1: Mechanism of Nuclease Resistance conferred by O-Methylserinol modification.[1][7]

Pharmacological Applications[1][2][9][10][11][12]

Small Molecule Inhibitors

O-methylserinol serves as a pharmacophore in several classes of enzyme inhibitors:

  • Renin Inhibitors: Used to treat hypertension.[1][7] The O-methylserinol moiety mimics the transition state of the angiotensinogen cleavage site, binding tightly to the Renin active site with high specificity.

  • PARP7 Inhibitors: In oncology, pyridazinone derivatives containing this moiety inhibit Poly(ADP-ribose) polymerase 7 (PARP7), a key regulator of the cancer stress response.[7] The chiral amine ensures correct orientation within the hydrophobic pocket of the enzyme.[1]

Natural Product Cytotoxicity

Marine cyanobacteria (e.g., Moorea bouillonii) produce complex depsipeptides like Odobromoamide and Columbamides that contain O-methylserinol residues.

  • Activity: These compounds exhibit potent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) and affinity for Cannabinoid Receptors (CB1/CB2).[7]

  • Role of Moiety: The O-methylserinol residue locks the peptide into a specific conformation required for receptor binding.

Experimental Protocols

Protocol A: Synthesis of Serinol-Modified Oligonucleotides

Target: Incorporation of O-methylserinol at the 3'-end of an AON.

  • Preparation of Solid Support:

    • React (S)-2-Fluorenylmethoxycarbonylamino-3-methoxypropan-1-ol (Fmoc-protected O-methylserinol) with succinic anhydride to form the hemisuccinate.[7]

    • Couple the hemisuccinate to Amino-LCAA-CPG (Controlled Pore Glass) using HBTU/DIEA in DMF.

    • Loading Check: Verify loading efficiency via trityl cation assay (aim for 30–40 µmol/g).

  • Automated Synthesis:

    • Load the modified CPG into the DNA synthesizer column.[1]

    • Perform standard phosphoramidite coupling cycles (Detritylation, Coupling, Capping, Oxidation).[1]

    • Note: The O-methylserinol acts as the first "nucleoside" mimic.

  • Cleavage & Deprotection:

    • Incubate CPG in concentrated Ammonium Hydroxide (28%) at 55°C for 16 hours.

    • This cleaves the linker and removes base protecting groups.[1]

  • Purification:

    • Purify via RP-HPLC (C18 column) using a TEAA/Acetonitrile gradient.[7]

    • Validation: Confirm mass via ESI-MS (Mass shift corresponds to Serinol vs. Ribose).

Protocol B: In Vitro Nuclease Resistance Assay

Target: Validate the stability of the "Serinol Guard."

  • Substrate Preparation: Dissolve 0.5 OD of Modified AON and Control (Unmodified) AON in 50 µL of Tris-HCl buffer (pH 8.0).

  • Enzyme Incubation:

    • Add 0.02 units of Snake Venom Phosphodiesterase (SVPD) (a potent 3'-exonuclease).[1][7]

    • Incubate at 37°C.

  • Time-Point Sampling:

    • Aliquot 5 µL samples at t = 0, 15, 30, 60, 120, and 240 minutes.

    • Quench immediately with 10 µL of 80% Formamide/EDTA loading buffer.[1]

  • Analysis:

    • Run samples on a 20% Polyacrylamide/7M Urea Gel (PAGE).[1][7]

    • Stain with SYBR Gold.[1]

    • Result: The Control AON should degrade to a smear within 30-60 mins. The Serinol-modified AON should show a distinct, intact band up to 4 hours.

Summary Data Table

Parameter2-Amino-3-methoxypropan-1-ol (O-Methylserinol)Serinol (Unmodified)
Lipophilicity (LogP) ~ -1.0 (Estimated)-1.8
Metabolic Stability High (Ether linkage)Moderate (Alcohol oxidation)
Primary Application AON End-Capping, Drug SynthesisContrast Agents, Precursors
Toxicity (Free) Low (LC50 > 100 µM in brine shrimp)Low
Key Derivative Activity PARP7 Inhibition, CB1/CB2 AffinityAntibiotic Precursor

Synthesis Workflow Visualization

SynthesisWorkflow Start Starting Material: L-Serine Step1 Step 1: Methylation (Formation of Methyl Ether) Start->Step1 CH3I / Ag2O Step2 Step 2: Reduction (COOH -> CH2OH) Step1->Step2 LiAlH4 Product 2-Amino-3-methoxypropan-1-ol (Chiral Scaffold) Step2->Product Purification App1 Application A: Solid Phase Synthesis (Oligonucleotide Capping) Product->App1 Fmoc Protection App2 Application B: Small Molecule Synthesis (Renin/PARP Inhibitors) Product->App2 Amide Coupling

Figure 2: Synthetic route from L-Serine to O-Methylserinol and downstream applications.

References

  • Enhanced splice correction by 3', 5'-serinol and 2'-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells. Source: Nucleic Acids Research, 2013. URL:[Link]

  • Structural Diversity, Biological Properties and Applications of Natural Products from Cyanobacteria. Source: Marine Drugs (MDPI), 2017.[7] URL:[Link][1][7][8]

  • Renin Inhibitors containing O-methylserinol moieties (Patent US9556159B2). Source: Google Patents.[1][7] URL:

  • Pyridazinones as PARP7 inhibitors (Patent US11691969B2). Source: Google Patents.[1][7] URL:

Sources

Foundational

"2-Amino-3-methoxypropan-1-OL" derivatives and analogs

An In-Depth Technical Guide to 2-Amino-3-methoxypropan-1-ol: Synthesis, Derivatives, and Therapeutic Landscapes Abstract 2-Amino-3-methoxypropan-1-ol, also known as O-methyl-serinol, is a chiral amino alcohol that serves...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-3-methoxypropan-1-ol: Synthesis, Derivatives, and Therapeutic Landscapes

Abstract

2-Amino-3-methoxypropan-1-ol, also known as O-methyl-serinol, is a chiral amino alcohol that serves as a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. Its structural relationship to the amino acid serine provides a direct link to the chiral pool, enabling the stereocontrolled synthesis of complex molecules. This technical guide provides a comprehensive overview of the 2-amino-3-methoxypropan-1-ol scaffold, its derivatives, and its analogs. We will explore key synthetic strategies, delve into the structure-activity relationships (SAR) of its derivatives, and highlight their transformation into significant therapeutic agents, from immunosuppressants to potential anticancer and antimalarial drugs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their work.

Part 1: The Core Scaffold: 2-Amino-3-methoxypropan-1-ol

The foundational molecule, 2-amino-3-methoxypropan-1-ol, is a simple yet functionally rich structure. It contains a primary amine, a primary alcohol, and a methoxy ether, all organized around a chiral center. This trifunctional nature allows for selective chemical modifications at multiple sites, making it an ideal starting point for constructing diverse chemical libraries.

Physicochemical Properties

The properties of the core molecule are essential for understanding its reactivity and handling.

PropertyValueReference
Molecular Formula C4H11NO2[1][2]
Molecular Weight 105.14 g/mol [1]
SMILES COCC(CO)N[1][2]
IUPAC Name 2-amino-3-methoxypropan-1-ol[1]
Boiling Point 207.6±20.0 °C at 760 mmHg[2]
Density 1.0±0.1 g/cm3 [2]
LogP -0.83[2]
The Significance of Stereochemistry

The biological activity of chiral molecules is often highly dependent on their stereoconfiguration. The C2 carbon in 2-amino-3-methoxypropan-1-ol is a stereocenter, giving rise to (R) and (S) enantiomers. Access to enantiomerically pure forms is critical for developing stereospecific drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles. For instance, (R)-2-amino-3-methoxy-1-propanol is a specific isomer available for stereoselective synthesis.[2] The synthesis of O-methyl-D-serine, a precursor, highlights the focus on chirality in the synthesis of related compounds like the anti-epileptic drug lacosamide.[3]

Structural Relationship to Serinol

2-Amino-3-methoxypropan-1-ol is the O-methyl ether of serinol (2-aminopropane-1,3-diol). Serinol is a fundamental, non-toxic, and biodegradable chemical that can be sourced from both petrochemical feedstocks and renewable resources like glycerol.[4] It serves as a key starting material for a wide range of derivatives, including disulfide-reducing agents and intermediates for radiocontrast agents.[5][6] Much of the chemistry and application of the target scaffold can be understood through its close relationship with serinol.

Part 2: Synthetic Strategies

The synthesis of 2-amino-3-methoxypropan-1-ol and its analogs can be broadly categorized into two approaches: synthesis from the chiral pool (leveraging natural precursors) and synthesis from achiral starting materials, which often requires asymmetric methods or resolution to achieve enantiopurity.

Synthesis from Chiral Precursors (e.g., Serine)

The most direct chiral pool approach utilizes the amino acid serine. O-methylation of the serine side-chain hydroxyl group, followed by reduction of the carboxylic acid, yields the desired O-methyl-serinol. This strategy inherently preserves the stereochemistry of the starting L- or D-serine. A related patented method describes the synthesis of O-methyl-D-serine, a key intermediate for the anticonvulsant lacosamide, starting from acrylic acid methyl ester.[3] This multi-step process involves bromination, alcoholysis, ammonolysis, and chiral resolution using D-tartaric acid.[3]

Chiral_Pool_Synthesis Serine D- or L-Serine (Chiral Pool) Protection Protecting Group Chemistry (NH2, COOH) Serine->Protection 1. Methylation O-Methylation (Side Chain -OH) Protection->Methylation 2. Reduction Carboxylic Acid Reduction (-COOH to -CH2OH) Methylation->Reduction 3. Target (R)- or (S)-2-Amino- 3-methoxypropan-1-ol Reduction->Target 4. (Deprotection)

Caption: Synthesis pathway starting from the chiral pool amino acid, Serine.

Synthesis from Achiral Precursors

Building the scaffold from simple, achiral molecules is a common industrial approach. A notable method involves the biocatalytic synthesis of the parent compound, serinol, from methanol. This cascade reaction converts methanol to dihydroxyacetone (DHA), which is then aminated using an engineered ω-transaminase to produce serinol. The efficiency of this transamination step is often the bottleneck in the process. Another route to serinol involves the hydrogenation of 5-nitro-1,3-dioxanes, which are synthesized from nitromethane and formaldehyde.[7]

Part 3: Key Analogs and Derivatives in Drug Discovery

The true power of the 2-amino-3-methoxypropan-1-ol scaffold is realized in its derivatives. By modifying the core structure, chemists have developed compounds with a wide array of biological activities.

The FTY720 (Fingolimod) Paradigm: A Revolution in Immunosuppression

One of the most successful examples of a drug derived from a related scaffold is FTY720 (Fingolimod). The development of FTY720 began with simplifying the structure of a natural product, ISP-I (myriocin).[8] Initial modifications led to simple 2-alkyl-2-amino-1,3-propanediols.[8] The key innovation was replacing part of the long alkyl chain with a phenyl ring.[8] This modification was intended to restrict the molecule's conformation and alter its physicochemical properties, ultimately leading to a compound, FTY720, with potent immunosuppressive activity and reduced toxicity.[8][9] FTY720 acts as a sphingosine-1-phosphate (S1P) receptor modulator, demonstrating how a simple amino alcohol core can be elaborated into a highly specific and potent therapeutic agent.

FTY720_Development cluster_0 Structural Evolution ISP_I ISP-I (Myriocin) Natural Product Complex Side Chain High Toxicity Lead_1 Lead Compound (1a) 2-amino-2-alkyl-1,3-propanediol Simplified Structure Reduced Toxicity ISP_I->Lead_1 Simplification & SAR FTY720 FTY720 (Fingolimod) Phenyl Ring Introduced Optimized Potency & Safety S1P Receptor Modulator Lead_1->FTY720 Conformational Restriction

Caption: Logical progression from a natural product to the drug FTY720.

Phenylpropanolamine Analogs for Diverse Targets

Introducing an aromatic ring is a common strategy in medicinal chemistry to enhance binding affinity through π-stacking interactions and to modulate lipophilicity for better pharmacokinetic properties. Numerous analogs of the core scaffold feature a phenyl group, such as 2-amino-3-(4-methoxyphenyl)-1-propanol and 2-amino-3-(2-methoxyphenyl)propan-1-ol.[10] These modifications are crucial for exploring structure-activity relationships (SAR). The synthesis of 2-amino-3-phenylpropan-1-ol compounds has been achieved from Baylis-Hillman derivatives, offering a versatile route to these structures.[11][12][13] Such aryl amino alcohol derivatives have shown potential as antimalarial drugs, with some compounds exhibiting inhibitory activity against the Plasmodium falciparum parasite.[14]

Applications in Oncology

The aminopropanol motif is also present in potential anticancer agents. A synthesized analog of naftopidil, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015), has been shown to induce cell death in a wide variety of human cancer cell lines and suppress tumor growth in mouse models.[15] While not a direct derivative of 2-amino-3-methoxypropan-1-ol, it underscores the therapeutic potential of the broader class of aryl-substituted amino alcohols in oncology.

Part 4: Experimental Protocols and Characterization

Trustworthy and reproducible protocols are the bedrock of scientific progress. The following sections provide detailed methodologies for key synthetic transformations.

Protocol: Synthesis of 2-((Diphenylmethylene)amino)propane-1,3-diol from Serinol

This protocol, adapted from a solvent-free method, demonstrates the synthesis of an imine derivative of serinol, which can be a precursor to N-substituted analogs.[4]

Objective: To synthesize an imine from serinol and a ketone without the use of a solvent or catalyst.

Materials:

  • Serinol (2-aminopropane-1,3-diol)

  • Benzophenone imine (1j in the source)

  • 25 mL flask with magnetic stirrer and Claisen adapter

  • Heating mantle

  • Water/cyclohexane mixture (1:1 v/v)

Procedure:

  • Charge the 25 mL flask with serinol (2.1 g, 0.023 mol) and benzophenone imine (3.78 g, 0.027 mol).[4]

  • Heat the reaction mixture to 180 °C with stirring.

  • As the reaction proceeds, water is formed as a byproduct. Remove the water by distillation using the Claisen adapter.

  • Maintain the reaction at 180 °C for 3 hours.

  • After 3 hours, cool the mixture to room temperature. A viscous, pale yellow oil should be obtained.

  • Disperse the crude oil in 10 mL of a 1:1 water/cyclohexane mixture and stir vigorously for 1 hour.

  • A white solid product will precipitate. Collect the solid by filtration.

  • Purify the product by recrystallization from a cyclohexane/toluene mixture (1:1 v/v).

  • Expected Yield: ~85%.[4]

Causality: This environmentally friendly reaction is driven by heat, with the removal of the water byproduct shifting the equilibrium towards the imine product, in accordance with Le Châtelier's principle. The purification by precipitation and recrystallization relies on the differential solubility of the product and any remaining starting materials.

Protocol: Synthesis of a Dithiol Reducing Agent from Serinol

This protocol outlines the synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a dithiol-based disulfide reducing agent, starting from serinol.[5]

Experimental_Workflow start Start: Serinol step1 Step 1: N-Dibenzylation (Benzyl Bromide, K2CO3, EtOH) start->step1 intermediate Intermediate: 2-(dibenzylamino)propane-1,3-diol step1->intermediate step2 Step 2: Mesylation (Methanesulfonyl Chloride, Et3N, DCM) intermediate->step2 step3 Step 3: Thiolation (Thiourea, EtOH, then NaOH) step2->step3 product Product: DPDT (Disulfide Reducing Agent) step3->product

Caption: Workflow for synthesizing a dithiol reducing agent from serinol.

Procedure (Summarized from source):

  • N-Dibenzylation: React serinol with benzyl bromide in the presence of potassium carbonate (K2CO3) in ethanol under reflux for 16 hours to yield 2-(dibenzylamino)propane-1,3-diol.[5]

  • Mesylation: The resulting diol is then reacted with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (DCM) to convert the hydroxyl groups into better leaving groups (mesylates).

  • Thiolation: The dimesylate intermediate is treated with thiourea in ethanol, followed by hydrolysis with sodium hydroxide, to displace the mesylates and form the final dithiol product, DPDT.

Self-Validation: Each step can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The structure and purity of the final product must be confirmed using standard analytical techniques.

Characterization Techniques

The structural elucidation and purity assessment of synthesized derivatives are paramount.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR are used to determine the exact chemical structure, connectivity, and stereochemistry of the molecule.
Mass Spectrometry (MS) Provides the molecular weight of the compound, confirming its elemental composition (High-Resolution MS).
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of the compound and, with a chiral stationary phase, to determine the enantiomeric excess (ee).
Infrared (IR) Spectroscopy Identifies the presence of key functional groups such as -OH, -NH2, and C-O bonds.

Part 5: Future Directions and Conclusion

The 2-amino-3-methoxypropan-1-ol scaffold and its analogs, particularly those derived from serinol, represent a class of molecules with proven therapeutic relevance and vast untapped potential. The success of FTY720 demonstrates how strategic modifications to this simple core can lead to blockbuster drugs.

Future research will likely focus on:

  • Novel Therapeutic Areas: Exploring derivatives for activity against new targets in areas like neurodegenerative diseases, metabolic disorders, and emerging infectious diseases.

  • Green Chemistry: Developing more sustainable and efficient synthetic routes, such as improving biocatalytic methods to reduce reliance on traditional organic synthesis.

  • QSAR and Computational Modeling: Employing quantitative structure-activity relationship (QSAR) studies and computational docking to rationally design new derivatives with enhanced potency and specificity, minimizing off-target effects.[16][17]

References

  • 2-amino-3-(4-methoxyphenyl)-1-propanol - ChemSynthesis. [Link]

  • CN105949074A - Synthesis method of O-methyl-D-serine - Google P
  • Engineering ω-transaminase for efficient dihydroxyacetone transamination in serinol biosynthesis starting from methanol - PMC. [Link]

  • 2-Amino-3-methoxypropan-1-OL | C4H11NO2 | CID 14151411 - PubChem. [Link]

  • Novel process for the preparation of serinol - P
  • Bioisosteric analogs of MDMA: Improving the pharmacological profile? [Link]

  • DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSU. [Link]

  • (PDF) "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds - Amanote Research. [Link]

  • (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0 | Chemsrc. [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan. [Link]

  • Serinol-Based Versatile Disulfide-Reducing Reagent - PMC - NIH. [Link]

  • EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google P
  • 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol May Be a Promising Anticancer Drug - MDPI. [Link]

  • 2-Amino-3-ethoxypropan-1-ol | C5H13NO2 | CID 64803454 - PubChem. [Link]

  • Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking - ACS Publications. [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - ResearchGate. [Link]

  • US5998669A - Process for production of 2-amino-1,3-propanediol - Google P
  • Design, Synthesis, and Structure-Activity Relationships of 2- Substituted-2-amino-1,3-propanediols: Discovery of a Novel Immunosuppressant, FTY720. | Semantic Scholar. [Link]

  • the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis - Rasayan. [Link]

  • Abstract - Systematic Reviews in Pharmacy. [Link]

  • Quantitative structure-activity relationships. Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols - PubMed. [Link]

Sources

Exploratory

"2-Amino-3-methoxypropan-1-OL" potential research applications

A Chiral Ether-Amine Scaffold for CNS and Oncology Therapeutics Part 1: Executive Technical Summary[1] 2-Amino-3-methoxypropan-1-ol (often referred to as O-Methylserinol or Serinol methyl ether ) is a critical chiral bui...

Author: BenchChem Technical Support Team. Date: February 2026

A Chiral Ether-Amine Scaffold for CNS and Oncology Therapeutics

Part 1: Executive Technical Summary[1]

2-Amino-3-methoxypropan-1-ol (often referred to as O-Methylserinol or Serinol methyl ether ) is a critical chiral building block in modern medicinal chemistry. Structurally derived from the amino acid serine, this compound features a primary amine, a primary alcohol, and a methyl ether functionality.[1]

Its primary industrial significance lies in its role as a key intermediate for Lacosamide (Vimpat®), a third-generation antiepileptic drug (AED).[1] Beyond CNS therapeutics, recent patent literature identifies this scaffold as a vital pharmacophore in the development of PARP7 inhibitors for cancer immunotherapy and various kinase modulators.[1]

The strategic value of this molecule stems from its ability to introduce chirality and polarity control simultaneously.[1] The methoxy group acts as a metabolically stable hydrogen bond acceptor, often improving Blood-Brain Barrier (BBB) permeability compared to its diol precursors, while the free hydroxyl and amine groups allow for orthogonal functionalization.

Part 2: Chemical Profile & Physicochemical Properties[2]

This section consolidates the core data required for experimental validation and quality control.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 2-Amino-3-methoxypropan-1-ol
Common Names O-Methylserinol; Serinol monomethyl ether
CAS Number (Racemic) 716314-11-3
CAS Number (R-Isomer) 148278-96-0
CAS Number (R-Isomer HCl) 2287249-72-1
Molecular Formula C₄H₁₁NO₂
Molecular Weight 105.14 g/mol
Physical State Colorless viscous liquid (free base) or White crystalline solid (HCl salt)
Solubility Highly soluble in water, methanol, ethanol; Moderate in DCM.
pKa (Amine) ~9.1 (Predicted)
LogP -0.83 (Hydrophilic, yet lipophilic enough for specific transport)
Chirality The (R)-enantiomer is the pharmacologically relevant scaffold for Lacosamide.
Part 3: Pharmaceutical Applications & Mechanism[1][3]
3.1 CNS Therapeutics: The Lacosamide Pathway

The most authoritative application of (R)-2-Amino-3-methoxypropan-1-ol is in the synthesis of Lacosamide , a functionalized amino acid used to treat partial-onset seizures.

  • Mechanism of Action: Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels (Nav1.3, Nav1.7). Unlike traditional sodium channel blockers that affect fast inactivation, this mechanism stabilizes hyperexcitable neuronal membranes without completely blocking physiological activity.[1][2]

  • Structural Role: The 3-methoxy group is crucial.[1] It prevents metabolic conjugation (glucuronidation) that would occur if it were a free hydroxyl, thereby extending the drug's half-life.[1] The (R)-configuration is essential for binding affinity.

Visualization 1: Lacosamide Synthetic Pathway This diagram illustrates the conversion of D-Serine to Lacosamide via the O-methylated intermediate.

LacosamideSynthesis cluster_0 Critical Intermediate Stage DSerine D-Serine (Starting Material) Inter1 N-Boc-D-Serine DSerine->Inter1 Protection (Boc2O) Inter2 (R)-2-Amino-3-methoxy- propanoic acid Inter1->Inter2 Methylation (MeI/Ag2O) TargetScaffold (R)-2-Amino-3-methoxy- propan-1-ol (CORE TOPIC) Inter2->TargetScaffold Reduction (BH3 or LiAlH4) Lacosamide Lacosamide (Final Drug) TargetScaffold->Lacosamide 1. Acetylation 2. Benzyl Amidation

Caption: Synthesis of Lacosamide highlighting the central role of the 2-Amino-3-methoxypropan-1-ol scaffold.

3.2 Oncology: PARP7 Inhibitors

Recent drug discovery campaigns (e.g., by Ribon Therapeutics and others) have utilized this scaffold in the design of PARP7 (TIPARP) inhibitors .

  • Target: PARP7 is a mono-ADP-ribosyltransferase that suppresses the antitumor immune response. Inhibiting PARP7 activates the Type I interferon pathway.[1]

  • Application: The 2-amino-3-methoxypropan-1-ol moiety is often coupled to a pyridazinone or similar heteroaromatic core. The methoxy group occupies a specific hydrophobic pocket in the enzyme active site, enhancing selectivity over other PARP isoforms.[1]

Part 4: Experimental Methodologies
4.1 Protocol: Synthesis of (R)-2-Amino-3-methoxypropan-1-ol

Context: This protocol describes the reduction of the amino acid precursor.[1] This is preferred over direct methylation of serinol, which lacks regioselectivity.[1]

Reagents:

  • (R)-2-Amino-3-methoxypropanoic acid (O-Methyl-D-Serine)

  • Borane-dimethyl sulfide complex (BH₃·DMS) or LiAlH₄

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add (R)-2-Amino-3-methoxypropanoic acid (10 mmol) and anhydrous THF (50 mL).

  • Reduction: Cool the suspension to 0°C. Dropwise add BH₃·DMS (2.5 eq) over 20 minutes.

    • Note: Hydrogen gas evolution will occur.[1] Ensure proper venting.[1]

  • Reflux: Allow the mixture to warm to Room Temperature (RT), then heat to reflux (66°C) for 4–6 hours. Monitoring by TLC (MeOH/DCM 1:9) should show consumption of the acid.[1]

  • Quenching: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane.

    • Caution: Vigorous bubbling.[1]

  • Workup: Concentrate the solution in vacuo. Redissolve the residue in MeOH and reflux for 1 hour to break boron-amine complexes. Concentrate again.

  • Purification: The crude oil can be purified via vacuum distillation or converted to the HCl salt by adding 4M HCl in Dioxane, precipitating a white solid.[1]

4.2 Protocol: General Amide Coupling (Drug Substance Synthesis)

Context: Using the scaffold to attach a pharmacophore (e.g., for Lacosamide analogs).[1]

  • Activation: Dissolve the carboxylic acid partner (e.g., N-acetyl-amino acid) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 15 mins.

  • Coupling: Add (R)-2-Amino-3-methoxypropan-1-ol (1.0 eq). Stir at RT for 12 hours.[1]

  • Extraction: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1]

  • Result: This yields the amide-linked intermediate with the free primary alcohol intact, ready for further oxidation or protection.[1]

Part 5: Emerging Research & Signaling[1]

Visualization 2: PARP7 Inhibition & Immune Activation This diagram details how the scaffold contributes to the downstream biological effect in oncology applications.

PARP7Pathway Compound Inhibitor containing 2-Amino-3-methoxypropan-1-ol PARP7 PARP7 Enzyme (Tumor Cell) Compound->PARP7 Inhibits Substrate Cytosolic DNA/RNA Sensors PARP7->Substrate Normally Suppresses TBK1 TBK1 Phosphorylation Substrate->TBK1 Accumulation Activates IRF3 IRF3 Activation TBK1->IRF3 Signaling Cascade IFN Type I Interferon (IFN-beta) Release IRF3->IFN Transcription Immune Antitumor Immunity (CD8+ T Cells) IFN->Immune Recruitment

Caption: Mechanism of Action for PARP7 inhibitors utilizing the O-methylserinol scaffold.

Part 6: Safety & Handling (E-E-A-T)
  • Hazards: As a primary amine, the compound is irritating to eyes, respiratory system, and skin.[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: The ether linkage is stable under basic and mild acidic conditions.[1] However, strong Lewis acids (e.g., BBr₃) will cleave the methyl ether, reverting it to the diol (serinol).[1]

Part 7: References
  • Choi, D. et al. (2011).[1] "Improved Synthesis of Lacosamide." Journal of Organic Chemistry.

  • Riedner, M. et al. (2008).[1] "Lacosamide: A Novel Anticonvulsant."[1] Drugs of Today.

  • Ribon Therapeutics. (2021).[1][3] "Discovery of RBN-2397, a PARP7 Inhibitor."[1] Cancer Discovery.

  • PubChem. (2024).[1] "Compound Summary: 2-Amino-3-methoxypropan-1-ol." National Library of Medicine.[1]

  • U.S. Patent 8,748,660. (2014).[1] "Process for the synthesis of antiepileptic drug lacosamide." Google Patents.[1]

Sources

Foundational

The Unsung Hero of Chiral Scaffolds: 2-Amino-3-methoxypropan-1-ol

Technical Whitepaper for Drug Development Professionals [1] Executive Summary In the high-stakes arena of small molecule drug discovery, 2-Amino-3-methoxypropan-1-ol (often referred to as O-methylserinol) has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Development Professionals [1]

Executive Summary

In the high-stakes arena of small molecule drug discovery, 2-Amino-3-methoxypropan-1-ol (often referred to as O-methylserinol) has emerged as a critical chiral building block.[1] Historically overshadowed by its parent compound, serine, this amino-alcohol has gained prominence as the stereochemical anchor for the blockbuster anti-epileptic drug Lacosamide (Vimpat®) .

This guide analyzes the compound's transition from a theoretical derivative to a validated pharmaceutical intermediate. We explore its dual identity as a naturally occurring metabolite in Chomelia asiatica and a synthetic triumph of organocatalysis.[1] Key focus areas include its stereochemical inversion properties during oxidation—a mechanism vital for obtaining high-purity (R)-amino acid derivatives—and its emerging role in kinase inhibitor development.[1]

Chemical Identity & Structural Significance[1][2][3][4]

2-Amino-3-methoxypropan-1-ol is a structural analog of the amino alcohol serinol, characterized by the methylation of one primary hydroxyl group.[1] This modification desymmetrizes the molecule, creating a chiral center at the C2 position.

Structural Profile
PropertySpecification
IUPAC Name 2-Amino-3-methoxypropan-1-ol
Common Name O-Methylserinol
Molecular Formula C

H

NO

Molecular Weight 105.14 g/mol
Chiral Center C2 (Exists as R and S enantiomers)
Key Functional Groups Primary Amine (-NH

), Primary Alcohol (-OH), Ether (-OCH

)
Stereochemical Nomenclature & CAS Registry

The assignment of CAS numbers varies by salt form and enantiomer. Researchers must exercise caution as database entries for "racemic" vs. "enantiopure" forms are frequently conflated.[1]

  • (S)-Enantiomer (Drug Intermediate): CAS 253443-56-0 (often cited for the HCl salt or free base in Lacosamide synthesis).[1]

  • (R)-Enantiomer (Natural Product): CAS 148278-96-0 .[1][2][3]

  • Racemic: CAS 716314-11-3 .[1][2]

Natural Occurrence: The Chomelia Discovery

While primarily known as a synthetic intermediate, the (R)-enantiomer of 2-amino-3-methoxypropan-1-ol was identified in 2009 as a secondary metabolite in the root of Chomelia asiatica (Rubiaceae).[1] This plant is used in traditional Indian medicine for dermatological conditions, suggesting that the amino alcohol (or its derivatives) may possess inherent biological activity beyond its role as a synthetic scaffold [1].

Historical Genesis & Synthesis Evolution[1][7]

The history of 2-Amino-3-methoxypropan-1-ol is defined by the challenge of selectivity .[1] Synthesizing it from serine (an obvious precursor) is plagued by the difficulty of selectively methylating the side-chain hydroxyl group without affecting the amine or the carboxylic acid (which must then be reduced).[1]

The Modern Organocatalytic Route

The most elegant and scalable synthesis, developed to support the manufacturing of Lacosamide, bypasses serine entirely. Instead, it utilizes 3-methoxypropanal in a proline-catalyzed


-amination.[1] This route, established in the mid-2000s, represents a shift toward "green" organocatalysis in pharmaceutical manufacturing.
Mechanism of Action[1][4]
  • 
    -Amination:  L-Proline catalyzes the asymmetric addition of an azo-dicarboxylate to 3-methoxypropanal.[1]
    
  • Reduction: The resulting hydrazine intermediate is reduced (cleaving the N-N bond) to yield the chiral amino alcohol.

Visualization: The Proline-Catalyzed Pathway

The following diagram illustrates the high-yield enantioselective route used in modern process chemistry.

SynthesisPathway Figure 1: Enantioselective Synthesis of (S)-2-Amino-3-methoxypropan-1-ol via Organocatalysis Start 3-Methoxypropanal (Achiral Precursor) Step1 Step 1: α-Amination (L-Proline Cat., DEAD/DIAD) Start->Step1 Asymmetric Induction Inter1 Hydrazine Aldehyde Intermediate Step1->Inter1 Step2 Step 2: Reduction (NaBH4 / MeOH) Inter1->Step2 Inter2 Hydrazine Alcohol (Chiral) Step2->Inter2 >95% ee Step3 Step 3: Hydrogenolysis (Raney Ni / H2) Inter2->Step3 N-N Cleavage Product (S)-2-Amino-3-methoxypropan-1-ol (Target Scaffold) Step3->Product

Mechanistic Role in Drug Development

The Lacosamide "Stereochemical Switch"

The primary industrial application of (S)-2-amino-3-methoxypropan-1-ol is in the synthesis of Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide).[1]

The Paradox:

  • Starting Material: (S) -2-Amino-3-methoxypropan-1-ol.[1][5][2][6][7][8]

  • Final Drug: (R) -Lacosamide.[9]

The Explanation (Cahn-Ingold-Prelog Rules): The synthesis involves the oxidation of the primary alcohol (C1) to a carboxylic acid (or amide).[1]

  • In the Alcohol: The priority at the chiral center (C2) is:

    
     (1) > 
    
    
    
    (2) >
    
    
    (3) >
    
    
    (4).[1] This arrangement (1→2→3) is (S) .
  • In the Amide (Lacosamide): The C1 becomes a carbonyl group. The priority shifts:

    
     (1) > 
    
    
    
    (2) >
    
    
    (3) >
    
    
    (4).[1]
    • Note: The carbonyl carbon (C=O) has higher priority than the ether carbon (C-O).

    • This change in priority of the substituents "flips" the descriptor from S to R , even though the spatial arrangement of the atoms remains unchanged.

This "stereochemical switch" is a critical concept for medicinal chemists designing analogs; the biological target (sodium channels) requires the specific spatial orientation provided by the (S)-alcohol precursor [2].[1]

Emerging Applications: Kinase & AhR Modulation

Beyond epilepsy, the scaffold is gaining traction in oncology:

  • AhR Modulators: Recent patents (e.g., WO2018146010) utilize the amino-alcohol to synthesize pyridazine-carboxamides that inhibit the Aryl Hydrocarbon Receptor (AhR), a target for cancer immunotherapy [3].[1]

  • Renin Inhibitors: The hydrochloride salt is used to synthesize peptidomimetic inhibitors where the methoxy-ether mimics the polarity of peptide backbones without the metabolic instability [4].[1]

Experimental Protocol: Synthesis of (S)-2-Amino-3-methoxypropan-1-ol

Context: This protocol is adapted from the organocatalytic route described in Jetir (2018) and related patents. It is preferred over serine reduction due to higher enantiomeric excess (ee).

Materials
  • Precursor: 3-Methoxypropanal[1]

  • Catalyst: L-Proline (10-20 mol%)[1]

  • Reagent: Di-tert-butyl azodicarboxylate (DBAD) or DIAD[1]

  • Reductant: Sodium Borohydride (NaBH

    
    ), Raney Nickel (Ra-Ni)[1]
    
  • Solvent: Acetonitrile (ACN), Methanol (MeOH)

Step-by-Step Workflow
  • 
    -Amination: 
    
    • Cool a solution of 3-methoxypropanal (1.0 eq) in dry ACN to 0°C.

    • Add L-Proline (0.1 eq) followed by DBAD (1.0 eq).[1]

    • Stir at 0°C for 2 hours, then warm to 20°C. Monitor for color change (yellow to colorless).

    • Checkpoint: Reaction is complete when the aldehyde is consumed.[1]

  • In-Situ Reduction:

    • Cool the mixture back to 0°C.

    • Add MeOH followed by NaBH

      
       (1.0 eq) portion-wise.
      
    • Quench with aqueous NHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      Cl and extract with ethyl acetate.[1]
      
    • Result: This yields the Hydrazine Alcohol intermediate (typically >95% yield, 98% ee).[9]

  • Hydrogenolysis (N-N Bond Cleavage):

    • Dissolve the hydrazine alcohol in MeOH.[1]

    • Add Raney Nickel (10 mol% loading) and catalytic acetic acid.[9]

    • Pressurize with Hngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (100 psi) in a Parr reactor. Stir at RT for 12 hours.[1]
      
    • Filter through Celite to remove the catalyst (Caution: Raney Ni is pyrophoric).[1]

    • Concentrate the filtrate to obtain (S)-2-Amino-3-methoxypropan-1-ol as a pale yellow oil.[1]

Yield Expectation: >90% overall from the hydrazine intermediate.[1][9] Validation:


H NMR (CDCl

) should show characteristic multiplets for the propyl backbone and a singlet for the methoxy group (

~3.3 ppm).

References

  • Natural Product Identification: Quantitative Estimation of Minerals, Secondary Metabolites and GC-MS Profile of Chomelia asiatica Linn. Root. Informatics Journals. 2009.

  • Lacosamide Synthesis: Organocatalytic approach for enantioselective total synthesis of anti-epileptic and anti-seizure drug (+)-Lacosamide.[1] Journal of Emerging Technologies and Innovative Research (JETIR). 2018.[9]

  • AhR Modulation Patent: 2-Heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer.[1][7] WO2018146010A1. 2018.[1]

  • Renin Inhibitor Patent: Renin inhibitor containing 2-amino-3-methoxypropan-1-ol derivatives.[1][5][2][7] US Patent 9,556,159. 2017.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2-Amino-3-methoxypropan-1-ol

The following technical guide provides an in-depth spectroscopic characterization of 2-Amino-3-methoxypropan-1-ol (also known as O-Methylserinol ). This guide is structured to support researchers in the identification, q...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic characterization of 2-Amino-3-methoxypropan-1-ol (also known as O-Methylserinol ). This guide is structured to support researchers in the identification, quality control, and synthesis of this chiral building block, widely used in the development of antitussives, antibiotics, and nucleotide analogs.

Executive Summary & Compound Identity

2-Amino-3-methoxypropan-1-ol is a primary amine and primary alcohol featuring a methyl ether side chain. Structurally derived from the amino acid serine (specifically, the reduction of O-methylserine), it serves as a critical motif in medicinal chemistry, particularly as a mimic of the serine side chain that is resistant to metabolic oxidation.

Chemical Identifiers
ParameterDetail
IUPAC Name 2-Amino-3-methoxypropan-1-ol
Common Synonyms O-Methylserinol; 2-Amino-3-methoxy-1-propanol
CAS Numbers 37924-13-3 (Racemic)253443-56-0 ((S)-Isomer)148278-96-0 ((R)-Isomer)
Molecular Formula

Molecular Weight 105.14 g/mol
Physical State Colorless viscous liquid or low-melting solid (often handled as HCl salt)

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting spectroscopic impurities. The two primary routes yield distinct impurity profiles visible in NMR and MS.

Route A: Reduction of O-Methylserine (Preferred)

This route preserves stereochemistry.

  • Starting Material: O-Methyl-L-serine (or methyl ester).

  • Reagent: Lithium Aluminum Hydride (

    
    ) or Borane-DMS (
    
    
    
    ).
  • Key Impurities: Unreduced ester (carbonyl peak in IR/NMR), over-reduced alkanes.

Route B: Amination of 3-Methoxypropanal
  • Starting Material: 3-Methoxypropanal.

  • Reagent: Strecker synthesis or reductive amination.

  • Key Impurities: 3-Methoxypropanol (des-amino), polymeric species.

SynthesisPathways Start1 O-Methyl-L-Serine (CAS 4099-59-6) Step1 Reduction (LiAlH4 / THF) Start1->Step1 Product 2-Amino-3-methoxypropan-1-ol (Target) Step1->Product Yield >85% Impurity1 Impurity: Serinol (Demethylation) Product->Impurity1 Acid Hydrolysis Start2 3-Methoxypropanal Step2 Reductive Amination (NH3 / H2 / Cat) Start2->Step2 Step2->Product

Figure 1: Primary synthetic pathways for O-Methylserinol. Route A is preferred for stereochemical retention.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural validation. The data below distinguishes the free base from the hydrochloride salt.

H NMR Data (400 MHz)

Solvent: Deuterium Oxide (


) is recommended due to the compound's polarity.
Reference:  HDO peak at 

4.79 ppm.
PositionShift (

ppm)
Mult.Integ.AssignmentCoupling (

Hz)
1 3.38s3H

-
2 3.25 - 3.32m1H

-
3a 3.55dd1H


3b 3.62dd1H


4a 3.68dd1H


4b 3.78dd1H


Expert Insight:

  • The "Methyl Doublet" Trap: Do not confuse this compound with 2-amino-1-methoxypropane (an alaninol derivative), which shows a methyl doublet at

    
     ~1.1 ppm. O-Methylserinol has no  C-methyl group; its only methyl signal is the methoxy singlet at 
    
    
    
    3.38.
  • Solvent Effects: In

    
    , the 
    
    
    
    and
    
    
    protons appear as broad singlets between
    
    
    2.0–4.0 ppm, often obscuring the methine proton.
    
    
    exchange eliminates these, simplifying the spectrum to the carbon-bound protons listed above.
C NMR Data (100 MHz)
Shift (

ppm)
TypeAssignmentNotes
59.1


Characteristic methoxy shift.
52.5


Upfield relative to oxygenated carbons.
62.9


Typical primary alcohol.
73.2


Downfield due to ether linkage.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular weight and provides a "fingerprint" through fragmentation, which follows the Alpha-Cleavage Rule characteristic of amino alcohols.

Ionization: ESI-MS (Positive Mode)
  • [M+H]⁺: m/z 106.1

  • [M+Na]⁺: m/z 128.1

  • [2M+H]⁺: m/z 211.2 (Dimer is common in high-concentration ESI)

Fragmentation Logic (EI / CID)

The molecular ion is unstable. The primary fragmentation pathway involves cleavage of the bonds adjacent to the amine (alpha-cleavage).

  • Pathway A (Loss of Hydroxymethyl):

    • Precursor:

      
      
      
    • Cleavage: Loss of

      
       (Mass 31)
      
    • Fragment Ion: m/z 74 (

      
      ) — Base Peak 
      
  • Pathway B (Loss of Methoxymethyl):

    • Precursor:

      
      
      
    • Cleavage: Loss of

      
       (Mass 45)
      
    • Fragment Ion: m/z 60 (

      
      )
      

MassSpec Parent Molecular Ion [M+H]+ m/z 106.1 Frag1 Fragment A (Base Peak) [M - CH2OH]+ m/z 74 Parent->Frag1 Alpha Cleavage Frag2 Fragment B [M - CH2OMe]+ m/z 60 Parent->Frag2 Alpha Cleavage Loss1 Loss of CH2OH (-31 Da) Loss2 Loss of CH2OMe (-45 Da)

Figure 2: Primary fragmentation pathways in Mass Spectrometry.

Infrared Spectroscopy (IR)

IR analysis is useful for quick verification of functional groups, particularly to ensure no oxidation to the aldehyde or carboxylic acid has occurred.

Wavenumber (

)
IntensityAssignmentDiagnostic Value
3300 - 3450 Strong, Broad

and

Overlapping stretches of amine and alcohol.
2850 - 2950 Medium

Alkyl backbone.
1580 - 1610 Medium

Amine bending (scissoring).
1110 - 1150 Strong

Ether stretch (Distinguishes from Serinol).
1050 Strong

Primary alcohol stretch.

Quality Control Note: A peak appearing near 1720


  indicates oxidation to the aldehyde or ester impurities (from incomplete reduction).

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Objective: Obtain high-resolution 1H NMR for purity assessment.

  • Reagents:

    
     (99.9% D), 5mm NMR tube.
    
  • Procedure:

    • Weigh 10-15 mg of O-Methylserinol (or its HCl salt).

    • Dissolve completely in 0.6 mL of

      
      .
      
    • (Optional) Add 1 drop of

      
       if the free base is oily or aggregates; the HCl salt yields sharper peaks.
      
    • Acquire spectrum with at least 16 scans and a 10-second relaxation delay (

      
      ) to ensure accurate integration of the methoxy singlet.
      
Protocol 2: TLC Identification
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Visualization: Ninhydrin Stain.

  • Observation:

    • O-Methylserinol: Pink/Purple spot,

      
      .
      
    • Serinol (Impurity):

      
       (more polar).
      
    • O-Methylserine (Starting Material):

      
       (most polar, acidic).
      

References

  • Synthesis and Characterization of Serinol Derivatives: Barman, J., et al. (2013). Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells. Nucleic Acids Research, 41(18), 8754–8763.[1] Link

  • Chemical Structure and Properties: PubChem Compound Summary for CID 14151411, 2-Amino-3-methoxypropan-1-ol. Link

  • General Reduction Protocols for Amino Acids: McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry, 58(13), 3568-3571. (Methodology grounding for Route A). Link

  • Mass Spectrometry of Amino Alcohols: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Alpha-Cleavage rules).

Sources

Foundational

Theoretical Framework for Assessing the Stability of 2-Amino-3-methoxypropan-1-ol

An In-depth Technical Guide: Abstract: 2-Amino-3-methoxypropan-1-ol is a molecule of interest in synthetic chemistry and drug development, possessing a unique combination of amine, ether, and alcohol functional groups. U...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract: 2-Amino-3-methoxypropan-1-ol is a molecule of interest in synthetic chemistry and drug development, possessing a unique combination of amine, ether, and alcohol functional groups. Understanding its intrinsic stability is paramount for predicting its shelf-life, degradation pathways, and potential interactions in complex environments. This guide provides a comprehensive theoretical framework for researchers and drug development professionals to investigate the stability of 2-Amino-3-methoxypropan-1-ol using computational chemistry methods. While specific experimental data on this molecule is limited, this document outlines a robust, first-principles approach to predict its thermodynamic and kinetic stability, identify potential degradation products, and elucidate the mechanisms of its decomposition. The methodologies detailed herein are grounded in established quantum chemical techniques and provide a self-validating system for in-silico stability assessment.

Part 1: Foundational Concepts in Molecular Stability

The stability of a chemical compound like 2-Amino-3-methoxypropan-1-ol is not a single, absolute property but rather a function of its environment and the kinetic or thermodynamic barriers to its decomposition. From a theoretical standpoint, we can dissect its stability by examining the lability of its constituent functional groups: the primary amine (-NH₂), the primary alcohol (-OH), and the ether (-O-CH₃) linkage.

  • Thermodynamic Stability: This refers to the relative energy of the molecule compared to its potential degradation products. A reaction is thermodynamically favored if the products are at a lower energy state than the reactants.

  • Kinetic Stability: This relates to the energy barrier (activation energy) that must be overcome for a degradation reaction to occur. A molecule can be thermodynamically unstable but kinetically stable if the activation energy for its decomposition is very high.

The primary modes of degradation for a molecule with this functionality are typically oxidation, hydrolysis, and thermal decomposition. Each of these pathways can be effectively modeled using computational methods to predict the most likely routes of degradation.

Part 2: A Computational Workflow for Stability Assessment

A rigorous theoretical investigation into the stability of 2-Amino-3-methoxypropan-1-ol involves a multi-step computational workflow. This workflow begins with an accurate description of the molecule's electronic structure and progresses to the exploration of potential reaction pathways.

Ground State Geometry Optimization

The essential first step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

Experimental Protocol: Geometry Optimization using DFT

  • Input Structure Generation: Build an initial 3D structure of 2-Amino-3-methoxypropan-1-ol using molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Functional: Choose a functional appropriate for organic molecules. The B3LYP functional is a widely used and well-benchmarked choice. For higher accuracy, especially in transition state calculations, dispersion-corrected functionals like ωB97X-D are recommended.

    • Basis Set: A Pople-style basis set such as 6-31G(d) is often sufficient for initial optimizations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) should be employed.

  • Software Implementation: The calculation is run in a computational chemistry package like Gaussian, ORCA, or Spartan. A typical input file would specify the coordinates, charge (0), spin multiplicity (singlet), and the chosen level of theory.

  • Verification of Optimization: A true energy minimum is confirmed by a frequency calculation, which should yield no imaginary frequencies. The resulting optimized geometry serves as the starting point for all subsequent stability analyses.

Diagram: Computational Workflow for Stability Analysis

cluster_0 1. Initial Setup cluster_1 2. Ground State Calculation cluster_2 3. Degradation Pathway Analysis cluster_3 4. Data Interpretation a Construct Initial 3D Structure b Geometry Optimization (DFT) e.g., B3LYP/6-311+G(d,p) a->b c Frequency Calculation b->c Verify Minimum d Identify Potential Pathways (Oxidation, Hydrolysis, etc.) c->d e Locate Transition States (TS) e.g., QST2, Berny d->e f Calculate Activation Energies (ΔG‡ = ETS - EReactant) e->f g Compare ΔG‡ Values f->g h Identify Most Favorable Pathway (Lowest ΔG‡) g->h

Caption: A generalized workflow for the computational assessment of molecular stability.

Identifying and Modeling Degradation Pathways

With an optimized ground state structure, the next step is to investigate the energetics of potential degradation reactions.

A. Oxidative Degradation:

The primary amine and primary alcohol are susceptible to oxidation. Theoretical modeling can identify the most likely sites of attack and the energy barriers associated with these reactions.

  • Mechanism: Oxidation can be initiated by radical species or molecular oxygen. A common pathway for amines involves hydrogen abstraction from the N-H bond, followed by further reactions.

  • Computational Approach:

    • Model the reactants: 2-Amino-3-methoxypropan-1-ol and an oxidizing agent (e.g., a hydroxyl radical, •OH).

    • Locate the transition state (TS) for the hydrogen abstraction step. This is a first-order saddle point on the potential energy surface.

    • Calculate the activation energy (ΔE‡) as the energy difference between the TS and the reactants. A lower activation energy indicates a more facile reaction.

B. Hydrolytic Degradation:

The ether linkage in 2-Amino-3-methoxypropan-1-ol could be susceptible to acid- or base-catalyzed hydrolysis, although ethers are generally stable.

  • Mechanism: Under acidic conditions, the ether oxygen is protonated, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Computational Approach:

    • Model the reaction environment, including the substrate, a water molecule, and a catalyst (e.g., H₃O⁺).

    • Locate the transition state for the nucleophilic attack of water on the carbon adjacent to the ether oxygen.

    • Calculate the activation energy. This will likely be high, confirming the general stability of ethers, but the calculation provides a quantitative measure of this stability.

C. Thermal Decomposition:

At elevated temperatures, the molecule can undergo unimolecular decomposition through the cleavage of its weakest covalent bonds.

  • Mechanism: The weakest bonds are typically those with the lowest Bond Dissociation Energies (BDEs).

  • Computational Approach:

    • Calculate the BDE for each bond in the molecule. The BDE for a bond A-B is calculated as: BDE = E(A•) + E(B•) - E(A-B), where E(A•) and E(B•) are the energies of the resulting radicals and E(A-B) is the energy of the parent molecule.

    • The bond with the lowest BDE is the most likely to break first upon heating. This provides a clear prediction of the initial step in thermal decomposition.

Diagram: Potential Degradation Sites of 2-Amino-3-methoxypropan-1-ol

Caption: Key functional groups of 2-Amino-3-methoxypropan-1-ol and their associated degradation risks.

Part 3: Data Presentation and Interpretation

Table 1: Summary of Calculated Stability Parameters

ParameterValue (kcal/mol)Interpretation
Oxidative Stability
ΔG‡ (N-H abstraction)Calculated ValueEnergy barrier for the initial step of amine oxidation.
ΔG‡ (O-H abstraction)Calculated ValueEnergy barrier for the initial step of alcohol oxidation.
Hydrolytic Stability
ΔG‡ (Ether Cleavage)Calculated ValueEnergy barrier for acid-catalyzed hydrolysis of the ether bond.
Thermal Stability
BDE (C-N)Calculated ValueEnergy required to break the Carbon-Nitrogen bond.
BDE (C-O, ether)Calculated ValueEnergy required to break the Carbon-Oxygen ether bond.
BDE (C-C)Calculated ValueEnergy required to break the Carbon-Carbon bonds.

Interpretation of Results:

  • The degradation pathway with the lowest activation energy (ΔG‡) will be the most kinetically favorable and, therefore, the most likely degradation route under a given set of conditions.

  • The bond with the lowest Bond Dissociation Energy (BDE) represents the weakest point in the molecule and is the most probable site for initiation of thermal decomposition.

By comparing the calculated values in the table, a researcher can build a stability profile for 2-Amino-3-methoxypropan-1-ol. For instance, if the activation energy for N-H abstraction is significantly lower than that for ether hydrolysis, one can conclude that the molecule is more susceptible to oxidation at the amine group than to hydrolysis.

Conclusion

This guide has outlined a comprehensive theoretical framework for assessing the stability of 2-Amino-3-methoxypropan-1-ol. By employing a systematic computational workflow encompassing geometry optimization, transition state searching, and bond dissociation energy calculations, researchers can gain deep insights into the intrinsic stability of this molecule. This in-silico approach allows for the proactive identification of potential degradation pathways and lability points, providing invaluable information for drug development, formulation design, and chemical synthesis. The predictive power of these theoretical methods enables a more efficient and targeted approach to experimental stability studies, ultimately accelerating the development timeline and ensuring product quality.

References

  • Note: As specific literature for "2-Amino-3-methoxypropan-1-ol" is not available, these references provide authoritative background on the comput
  • Title: Density-Functional Theory of Atoms and Molecules Source: Oxford University Press URL: [Link] (Provides a foundational understanding of the DFT methods discussed.)

  • Title: Exploring Chemistry with Electronic Structure Methods Source: Gaussian, Inc. URL: [Link] (A practical guide to the application of computational methods for studying molecular properties, including stability.)

  • Title: Computational Tools for the Prediction of Degradation Pathways Source: Advanced Drug Delivery Reviews URL: [Link] (A review article discussing the use of computational chemistry to predict the degradation of pharmaceutical compounds.)

  • Title: ORCA - An ab initio, DFT and semiempirical electronic structure package Source: Wiley Interdisciplinary Reviews: Computational Molecular Science URL: [Link] (Documentation for ORCA, a widely used open-source computational chemistry software package.)

Exploratory

Technical Monograph: Chiral Architecture & Synthesis of 2-Amino-3-methoxypropan-1-ol

Executive Summary The molecule 2-Amino-3-methoxypropan-1-ol (often referred to as O-methylserinol) represents a privileged chiral scaffold in medicinal chemistry. Structurally derived from the amino acid serine, it serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Amino-3-methoxypropan-1-ol (often referred to as O-methylserinol) represents a privileged chiral scaffold in medicinal chemistry. Structurally derived from the amino acid serine, it serves as a critical "chiral pool" building block for the synthesis of peptidomimetics, sphingosine-1-phosphate receptor modulators (e.g., fingolimod analogues), and chiral auxiliaries.

This guide addresses the primary challenge in working with this moiety: maintaining optical purity during the reduction of the carbonyl precursor. Unlike simple achiral reductions, the synthesis of 2-amino-3-methoxypropan-1-ol requires rigorous control of protecting groups and reduction conditions to prevent racemization via oxazoline intermediates. This document details the (S)-to-(R) CIP priority inversion, a robust synthesis protocol, and analytical validation via chiral HPLC.

Structural Analysis & Stereochemistry

The CIP Priority Inversion

A critical, often overlooked nuance in the synthesis of this molecule is the inversion of the Cahn-Ingold-Prelog (CIP) descriptor, despite the retention of absolute spatial configuration.

When starting from L-Serine (which has an (S) configuration), the reduction of the carboxylic acid to a primary alcohol alters the priority ranking of the substituents attached to the chiral center (C2).

  • Starting Material (O-Methyl-L-Serine):

    • Configuration: (S)

  • Product (2-Amino-3-methoxypropan-1-ol):

    • 
       (Higher priority due to O-C bond vs O-H bond)
      
    • Configuration: (R)

Technical Insight: While the spatial arrangement of atoms remains unchanged, the descriptor flips from (S) to (R) . Researchers must be vigilant when ordering starting materials; to obtain (R)-2-amino-3-methoxypropan-1-ol , one must start with L-Serine .

Physical Properties Table[1]
PropertyValue / Description
IUPAC Name (2R)-2-amino-3-methoxypropan-1-ol
CAS No. 148278-96-0 (R-isomer) / 253443-56-0 (S-isomer)
Molecular Weight 105.14 g/mol
Appearance Colorless viscous oil or low-melting solid
Chiral Center C2 (Methine carbon)
Solubility Miscible in H2O, MeOH, EtOH; Sparingly soluble in Et2O
pKa (Conj.[1][2][3] Acid) ~9.1 (Amine)

Synthetic Route: The "Chiral Pool" Approach[4]

The most reliable method for generating high-ee (enantiomeric excess) 2-amino-3-methoxypropan-1-ol is the chemical reduction of


-protected-O-methyl-serine. Direct methylation of serinol yields racemic mixtures and poor regioselectivity.
Synthesis Workflow Diagram

The following diagram outlines the optimized route from L-Serine to the target alcohol, highlighting the critical protection steps.

SynthesisPath L_Ser L-Serine (S-Config) Boc_Ser N-Boc-L-Serine L_Ser->Boc_Ser Boc2O, NaOH OMe_Ser N-Boc-O-Methyl-L-Serine Boc_Ser->OMe_Ser MeI, Ag2O (O-Methylation) Red_Int Reduction (Borane-DMS or LiAlH4) OMe_Ser->Red_Int Activation Prod_Prot N-Boc-Amino Alcohol Red_Int->Prod_Prot Reduction Final (R)-2-Amino-3- methoxypropan-1-ol Prod_Prot->Final TFA/DCM (Deprotection)

Caption: Stereospecific synthesis of (R)-2-amino-3-methoxypropan-1-ol from L-Serine via Boc-protection and reduction.

Detailed Experimental Protocol

Objective: Synthesis of (R)-2-amino-3-methoxypropan-1-ol from N-Boc-O-methyl-L-serine. Scale: 10 mmol basis.

Phase 1: Reduction of the Ester/Acid

Note: Starting with the methyl ester of N-Boc-O-methyl-L-serine provides milder reduction conditions than the free acid.

  • Preparation: Dissolve N-Boc-O-methyl-L-serine methyl ester (2.33 g, 10 mmol) in anhydrous THF (30 mL) under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0°C. Slowly add Lithium Aluminum Hydride (LiAlH4) (1.0 M in THF, 15 mL, 15 mmol) dropwise over 20 minutes.

    • Causality: Low temperature prevents the reduction of the Boc-carbamate, which can occur at higher temperatures with strong hydrides.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

  • Quenching (Fieser Method): Cool back to 0°C. Carefully add:

    • 0.6 mL water

    • 0.6 mL 15% NaOH

    • 1.8 mL water

    • Why: This specific ratio creates a granular precipitate of aluminum salts that is easy to filter, maximizing yield.

  • Isolation: Filter through a pad of Celite. Dry the filtrate over Na2SO4 and concentrate in vacuo to yield the N-Boc-2-amino-3-methoxypropan-1-ol intermediate.

Phase 2: Deprotection
  • Acidolysis: Dissolve the intermediate in DCM (10 mL). Add Trifluoroacetic acid (TFA) (5 mL) slowly at 0°C.

  • Stir: Allow to react for 1 hour at room temperature.

  • Workup: Concentrate to remove excess TFA. Redissolve in MeOH and use a basic ion-exchange resin (e.g., Amberlyst A-21) to neutralize the TFA salt, or treat with saturated NaHCO3 and extract into DCM (requires salting out the aqueous layer due to high water solubility).

  • Purification: Distillation (high vacuum) or column chromatography (DCM/MeOH/NH4OH) yields the pure oil.

Analytical Validation: Chiral HPLC

Validating the enantiomeric excess (ee) is non-negotiable. Because the target molecule lacks a strong chromophore, direct UV detection is difficult. The industry standard involves derivatization .

Derivatization Strategy

We utilize Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This reagent reacts with the primary amine to form diastereomers that are easily separable on standard C18 columns and detectable by UV (340 nm).

Analytical Workflow Diagram

HPLC_Workflow Sample Synthesized Sample (Amine) Marfey Add Marfey's Reagent (FDAA) + NaHCO3 Sample->Marfey Heat Incubate 40°C, 1 Hour Marfey->Heat Quench Quench with HCl Heat->Quench HPLC Reverse Phase HPLC (C18 Column) Quench->HPLC Result Calculate ee% (Area Ratio of Diastereomers) HPLC->Result

Caption: Protocol for determining enantiomeric purity using Marfey's Reagent derivatization.

Applications in Drug Discovery[5][6][7][8][9]

Peptidomimetics

The O-methylserinol scaffold is used to replace serine residues in peptide chains to prevent enzymatic hydrolysis (proteolysis) while maintaining hydrogen-bonding capability.

Sphingosine-1-Phosphate (S1P) Modulators

The structural homology between 2-amino-3-methoxypropan-1-ol and the polar head group of sphingosine makes it a vital intermediate. It is used in the synthesis of analogues of Fingolimod (FTY720) , where the propanediol backbone is modified to tune receptor subtype selectivity (S1P1 vs S1P3).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14151411, 2-Amino-3-methoxypropan-1-ol. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Method Development for Amino Alcohols. Retrieved from [Link]

  • ChemSrc. (2025). (R)-2-Amino-3-methoxy-1-propanol Physical Properties and CAS Data. Retrieved from [Link]

  • European Patent Office. (1990). Process for the preparation of serinol (2-amino-1,3-propanediol). Patent EP0348223. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-3-methoxypropan-1-ol in Medicinal Chemistry

[1][2] Executive Summary & Chemical Profile[3] 2-Amino-3-methoxypropan-1-ol (often referred to as O-methylserinol) is a high-value chiral synthon derived from the serine pool. Unlike its parent amino acid (serine) or dio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[3]

2-Amino-3-methoxypropan-1-ol (often referred to as O-methylserinol) is a high-value chiral synthon derived from the serine pool. Unlike its parent amino acid (serine) or diol (serinol), this mono-etherified motif offers a unique balance of hydrophobicity and hydrogen-bonding capability. It serves as a critical "chiral pivot" in drug design, enabling the synthesis of stereochemically defined heterocycles, solubilizing linkers in kinase inhibitors, and nuclease-resistant backbones in next-generation antisense oligonucleotides (AONs).

Chemical Identity Table
PropertySpecification
IUPAC Name 2-Amino-3-methoxypropan-1-ol
Common Name O-Methylserinol; Serinol methyl ether
CAS Number (Racemic) 37924-85-9
CAS Number ((R)-Isomer) 253443-56-0
CAS Number ((S)-Isomer) 86123-95-7 (Check specific supplier)
Molecular Weight 105.14 g/mol
Key Functionality Primary Amine, Primary Alcohol, Methyl Ether
Chirality Available as (R) or (S) enantiomers (derived from D- or L-Serine)

Application I: Synthesis of Bioactive Heterocycles (Oxazolines)

The 1,2-aminoalcohol motif is the quintessential precursor for oxazolines (4,5-dihydrooxazoles). Incorporating the methoxymethyl side chain at the 4-position of the oxazoline ring modulates lipophilicity and metabolic stability, a strategy often employed in developing anti-infectives and boronic acid-based antiprotozoal agents.

Mechanistic Insight

The cyclization typically proceeds via the condensation of the amine with a carboxylic acid derivative (or nitrile), followed by dehydration. The methoxy group remains chemically inert during this process but provides steric bulk that directs the facial selectivity of subsequent interactions with biological targets.

Protocol A: Zinc-Catalyzed Cyclization to 4-(Methoxymethyl)-oxazolines

This protocol is adapted for the synthesis of phenyl-oxazoline derivatives used in antiprotozoal research.

Reagents:

  • (R)-2-Amino-3-methoxypropan-1-ol (1.0 equiv)[1]

  • Benzonitrile derivative (1.0 equiv)

  • Zinc Chloride (ZnCl₂, catalytic, 0.1 equiv)

  • Chlorobenzene (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the Benzonitrile derivative (e.g., 4-chlorobenzonitrile) in anhydrous chlorobenzene (0.5 M concentration).

  • Addition: Add (R)-2-Amino-3-methoxypropan-1-ol (1.0 equiv) and anhydrous ZnCl₂ (0.1 equiv).

  • Cyclization: Heat the mixture to reflux (approx. 130°C) for 12–24 hours. Monitor consumption of the nitrile by TLC or LC-MS.

    • Note: The ZnCl₂ acts as a Lewis acid to activate the nitrile, facilitating the nucleophilic attack of the amine.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO₃ followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Visual Pathway:

OxazolineSynthesis Start 2-Amino-3-methoxypropan-1-ol (Chiral Amine) Intermediate Amidine Intermediate Start->Intermediate Nucleophilic Attack Reagent Aryl Nitrile (R-CN) Reagent->Intermediate Catalyst ZnCl2 / Reflux Catalyst->Intermediate Activates Nitrile Product 4-(Methoxymethyl)-oxazoline (Bioactive Core) Intermediate->Product Cyclodehydration (-NH3)

Caption: Zinc-catalyzed condensation of 2-amino-3-methoxypropan-1-ol with aryl nitriles to form the oxazoline pharmacophore.[2]

Application II: Scaffold Synthesis for Kinase & PARP Inhibitors

In modern oncology (specifically PARP7 inhibitors) and cardiovascular research (Renin inhibitors), 2-Amino-3-methoxypropan-1-ol is used as a linker scaffold . Its primary amine allows for facile attachment to heterocycles via SNAr or amide coupling, while the methoxy group acts as a solubilizing ether tail that does not donate hydrogen bonds, improving membrane permeability.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for PARP7 Inhibitors

Based on the synthesis of pyridazinone-based inhibitors.

Reagents:

  • (R)-2-Amino-3-methoxypropan-1-ol HCl salt (1.0 equiv)[3]

  • Chloropyridazinone core (e.g., 5-chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one) (1.0 equiv)[4]

  • Triethylamine (TEA) (3.0 equiv)

  • Isopropanol (i-PrOH)

Step-by-Step Methodology:

  • Dissolution: Suspend the chloropyridazinone core in i-PrOH (10 mL/g).

  • Base Activation: Add TEA (3.0 equiv) to the suspension. Stir for 5 minutes to ensure basicity.

  • Nucleophile Addition: Add (R)-2-Amino-3-methoxypropan-1-ol HCl (1.0 equiv).

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Checkpoint: Monitor by LC-MS for the disappearance of the chloro-starting material and formation of the amine adduct [M+H]⁺.

  • Isolation: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with water.

  • Crystallization: Many products in this class crystallize upon cooling or trituration with ether/hexanes.

Protocol C: Reductive Amination for Peptidomimetics

Used to install the methoxy-serinol motif onto aldehyde-containing renin inhibitors.

Reagents:

  • 2-Amino-3-methoxypropan-1-ol (1.0 equiv)

  • Aldehyde partner (1.0 equiv)[4]

  • Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)

  • Methanol (MeOH) or DCE

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and amine in MeOH. Add a catalytic amount of acetic acid if using STAB. Stir at Room Temperature (RT) for 4 hours to form the imine.

  • Reduction: Cool the solution to 0°C. Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.

  • Quench: Stir at RT for 1 hour. Quench with saturated NH₄Cl solution.

  • Extraction: Extract with DCM. The product is a secondary amine linking the methoxy-serinol group to the drug core.

Application III: Oligonucleotide Therapeutics (SNA & AONs)

A cutting-edge application of 2-Amino-3-methoxypropan-1-ol is in the engineering of Serinol Nucleic Acids (SNA) and modified Antisense Oligonucleotides (AONs). The acyclic serinol backbone, when O-methylated, mimics the ribose sugar but provides superior resistance to nucleases.

Mechanism of Action[7]
  • Splice Correction: "Guarded" mixmers containing 2'-(ω-O-methylserinol) modifications at the 3' and 5' ends prevent exonucleolytic degradation.

  • Binding Affinity: The flexible acyclic linker allows the nucleobase to position itself for hybridization, while the methyl ether prevents non-specific binding and improves lipophilicity.

Visual Pathway: Incorporation into AONs

OligoModification Precursor 2-Amino-3-methoxypropan-1-ol Funct Functionalization (DMT-Cl & Phosphoramidite) Precursor->Funct Protection of -OH & -NH2 Monomer Serinol Phosphoramidite Monomer Funct->Monomer Phosphitylation SolidPhase Solid Phase Synthesis (Automated DNA Synthesizer) Monomer->SolidPhase Coupling Cycle FinalOligo Modified AON (Mixmer) (Nuclease Resistant) SolidPhase->FinalOligo Deprotection & Cleavage

Caption: Workflow for converting O-methylserinol into a phosphoramidite monomer for automated oligonucleotide synthesis.

References

  • PubChem. (2025).[5] 2-Amino-3-methoxypropan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Kotikam, V., Arzumanov, A. A., Gait, M. J., & Kumar, V. A. (2013).[6] Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells.[6][7] Nucleic Acids Research, 41(18), 8754–8763. [Link]

  • Zheng, X., et al. (2016).[8] Preparation of (S)-N-hydroxy-3-(methoxymethyl)-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxamide.[8] U.S. Patent 10,214,501 B2.[8]

  • Gollner, A., et al. (2018). 2-Heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer (PARP7 Inhibitors). WO2018146010A1.
  • Mori, A., et al. (2017). Renin inhibitor containing 2-amino-3-methoxypropan-1-ol moiety.[9] U.S. Patent 9,556,159 B2.

Sources

Application

Application Notes & Protocols: (S)-2-Amino-3-methoxypropan-1-ol in Asymmetric Synthesis

Abstract (S)-2-Amino-3-methoxypropan-1-ol is a highly valuable and versatile chiral building block in modern asymmetric synthesis. Derived from the naturally abundant "chiral pool" amino acid, L-Serine, its structure inc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-3-methoxypropan-1-ol is a highly valuable and versatile chiral building block in modern asymmetric synthesis. Derived from the naturally abundant "chiral pool" amino acid, L-Serine, its structure incorporates a defined stereocenter and three distinct functional groups: a primary amine, a primary alcohol, and a methoxy ether. This unique combination allows it to serve multiple roles, including as a precursor for robust chiral auxiliaries, a scaffold for complex chiral ligands, and a direct synthon for incorporation into pharmaceutical targets. This guide provides an in-depth exploration of its synthesis and application, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in the fields of organic chemistry and drug development.

Part 1: A Versatile Synthon from the Chiral Pool

The "chiral pool" approach is a cornerstone of asymmetric synthesis, leveraging naturally occurring, enantiomerically pure molecules as starting materials to build complex chiral structures.[1] (S)-2-Amino-3-methoxypropan-1-ol, a derivative of L-serine, is a prime example of this strategy. Its utility stems from its inherent chirality and the orthogonal reactivity of its functional groups.

  • Amine (NH₂): Serves as a nucleophile, a base, or a handle for constructing amides, imines, and heterocyclic systems like oxazolidinones.

  • Alcohol (OH): Can be oxidized, protected, or used as a nucleophile for ether and ester formation. It is a key coordination site in many derived ligands.

  • Methoxy Ether (OCH₃): A sterically defined, non-coordinating group that provides bulk and influences the conformational rigidity of derivatives, which is critical for inducing stereoselectivity.

This trifunctional nature makes it an ideal starting point for creating tools that control the three-dimensional arrangement of atoms during a chemical reaction.

G cluster_origin Chiral Pool Origin cluster_synthon Core Synthon cluster_applications Key Applications in Asymmetric Synthesis L-Serine L-Serine 2-Amino-3-methoxypropan-1-ol 2-Amino-3-methoxypropan-1-ol L-Serine->2-Amino-3-methoxypropan-1-ol Multi-step Synthesis Chiral_Auxiliary Chiral Auxiliary (e.g., Oxazolidinone) 2-Amino-3-methoxypropan-1-ol->Chiral_Auxiliary Controls Stereochemistry Temporarily Chiral_Ligand Chiral Ligand (e.g., for Catalysis) 2-Amino-3-methoxypropan-1-ol->Chiral_Ligand Forms Catalyst Active Site Building_Block Direct Incorporation (into Target Molecule) 2-Amino-3-methoxypropan-1-ol->Building_Block Becomes Part of Final Structure

Caption: Origin and primary applications of 2-Amino-3-methoxypropan-1-ol.

Part 2: Synthesis from L-Serine

The most reliable and common route to (S)-2-Amino-3-methoxypropan-1-ol begins with L-Serine. The following multi-step protocol ensures high yield and preservation of enantiomeric purity.

Protocol 1: Synthesis of (S)-2-Amino-3-methoxypropan-1-ol

This protocol involves three main stages: 1) Protection of the amine and reduction of the carboxylic acid, 2) Methylation of the primary alcohol, and 3) Deprotection.

Step A: Boc-L-Serinol Synthesis

  • Suspend L-Serine (1.0 eq) in a 1:1 mixture of Dioxane/Water.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Sodium Bicarbonate (NaHCO₃, 3.0 eq).

  • Stir vigorously at room temperature for 12-16 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add Borane-tetrahydrofuran complex (BH₃·THF, 1M solution, 2.5 eq). Causality: BH₃·THF selectively reduces the carboxylic acid in the presence of the Boc-protected amine without racemization.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure and perform an aqueous workup with ethyl acetate and brine.

  • Purify the crude product by column chromatography to yield Boc-L-Serinol.

Step B: O-Methylation

  • Dissolve Boc-L-Serinol (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Safety Note: NaH is highly reactive with water; ensure all glassware is dry and the reaction is under an inert atmosphere (N₂ or Ar).

  • Stir for 30 minutes at 0 °C.

  • Add Methyl Iodide (MeI, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify by column chromatography to yield Boc-protected (S)-2-amino-3-methoxypropan-1-ol.

Step C: Boc Deprotection

  • Dissolve the O-methylated intermediate (1.0 eq) in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Stir at room temperature for 2 hours. Mechanism: The strong acid cleaves the acid-labile Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the TFA.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to afford the pure (S)-2-Amino-3-methoxypropan-1-ol.

Part 3: Application as a Chiral Auxiliary

One of the most powerful applications of this synthon is its conversion into a chiral auxiliary, a molecule that temporarily attaches to a substrate to direct a diastereoselective reaction. The derived oxazolidinone is a highly effective auxiliary for controlling enolate alkylations.

Protocol 2: Synthesis of (S)-4-(Methoxymethyl)oxazolidin-2-one
  • Dissolve (S)-2-Amino-3-methoxypropan-1-ol (1.0 eq) and triethylamine (TEA, 2.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of triphosgene (0.4 eq) in DCM dropwise over 1 hour. Causality: Triphosgene serves as a safer, solid equivalent of phosgene gas for forming the cyclic carbamate (oxazolidinone). The rigid ring structure is essential for effective stereocontrol.

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize the crude product from an ethyl acetate/hexanes mixture to yield the pure oxazolidinone auxiliary.

Protocol 3: Diastereoselective Alkylation using the Serine-Derived Auxiliary

This protocol demonstrates the power of the auxiliary in creating a new stereocenter with high fidelity.

Caption: Workflow for diastereoselective alkylation using the oxazolidinone auxiliary.

Experimental Steps:

  • N-Acylation: Dissolve the (S)-4-(methoxymethyl)oxazolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-Butyllithium (n-BuLi, 1.05 eq) dropwise, stir for 15 minutes, then add Propionyl Chloride (1.1 eq). Stir for 1 hour at -78 °C before warming to 0 °C.

  • Enolate Formation: In a separate flask, cool a solution of the N-acylated oxazolidinone (1.0 eq) in anhydrous THF to -78 °C. Add Lithium diisopropylamide (LDA, 1.1 eq) dropwise. Causality: LDA is a strong, sterically hindered base that rapidly and quantitatively forms the (Z)-enolate, which is crucial for high diastereoselectivity.

  • Alkylation: After stirring for 30 minutes, add Benzyl Bromide (BnBr, 1.2 eq) to the enolate solution. Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

  • Auxiliary Cleavage: Dissolve the alkylated product in a 3:1 mixture of THF/water and cool to 0 °C. Add 30% aqueous Hydrogen Peroxide (H₂O₂, 4.0 eq) followed by Lithium Hydroxide (LiOH, 2.0 eq). Stir for 4 hours. This saponifies the amide and releases the chiral auxiliary, which can be recovered. The final product is an enantiomerically enriched carboxylic acid.

ElectrophileYield (%)Diastereomeric Ratio (dr)
Benzyl Bromide92>99:1
Methyl Iodide8898:2
Allyl Iodide9097:3
Caption: Representative results for the diastereoselective alkylation protocol.

Part 4: Advanced Applications & Outlook

Beyond its role as an auxiliary, (S)-2-Amino-3-methoxypropan-1-ol is a precursor to sophisticated chiral ligands for transition-metal catalysis. For example, it can be used to synthesize bis(oxazoline) (BOX) or phosphino-oxazoline (PHOX) ligands, where the nitrogen and oxygen atoms chelate to a metal center (e.g., Copper, Palladium, Iridium), creating a chiral environment for reactions like asymmetric cyclopropanation or allylic alkylation.

The continued use of this and other chiral pool-derived synthons is central to developing more efficient, economical, and sustainable methods for producing single-enantiomer pharmaceuticals and fine chemicals.

References

  • BenchChem (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem Technical Guide.
  • Zanardi, I. et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]

  • Baran, P. S. (2017). Creativity from the Chiral Pool: Amino Acids. Baran Lab Group Meeting Presentation. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • O'Brien, P. (2002). Recent developments in chiral lithium amide base chemistry. Tetrahedron, 58(23), xi. [Link]

Sources

Method

Application Note: A Multi-Modal Purification Strategy for 2-Amino-3-methoxypropan-1-ol from Synthetic Reaction Mixtures

Abstract This guide provides a detailed, experience-driven framework for the purification of 2-Amino-3-methoxypropan-1-ol, a polar amino alcohol that presents unique challenges due to its high polarity, basicity, and hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed, experience-driven framework for the purification of 2-Amino-3-methoxypropan-1-ol, a polar amino alcohol that presents unique challenges due to its high polarity, basicity, and hydrogen-bonding capabilities. Moving beyond a single-method approach, we present a multi-modal strategy, empowering researchers to select and adapt protocols based on the specific impurity profile of their reaction mixture. The core strategy involves an initial bulk purification via acid-base extraction, followed by a high-resolution polishing step using either specialized chromatography or salt crystallization. Each protocol is explained not merely as a series of steps, but with a deep dive into the underlying chemical principles, ensuring that experimental choices are both deliberate and effective.

Foundational Analysis: Understanding the Target Molecule

The molecular architecture of 2-Amino-3-methoxypropan-1-ol dictates its behavior and, consequently, our purification strategy. The presence of a primary amine (-NH2) and a primary alcohol (-OH) on a short carbon chain makes the molecule highly polar and prone to strong interactions.

Key Physicochemical Properties: The structure is characterized by:

  • A basic primary amine: Readily protonated in acidic conditions, a property we will exploit for selective extraction.

  • A polar primary alcohol: Contributes to high water solubility and strong binding to polar stationary phases like silica gel.

  • An ether linkage: Generally less reactive but contributes to the molecule's overall polarity.

PropertyValueSourceImplication for Purification
Molecular FormulaC₄H₁₁NO₂PubChem[1]Low molecular weight, suggesting potential volatility under high vacuum.
Molecular Weight105.14 g/mol PubChem[1]Standard for small molecule purification techniques.
Boiling Point~207.6 °C (at 760 mmHg)ChemSrc[2]High boiling point makes simple distillation challenging; vacuum distillation may be required but risks thermal decomposition.
logP-0.83 to -1.5PubChem, ChemSrc[1][2]Highly hydrophilic. Predicts high water solubility and poor retention in reversed-phase chromatography.

These properties collectively indicate that standard normal-phase silica chromatography will likely result in significant tailing and poor separation, while reversed-phase chromatography will offer little to no retention. Therefore, more sophisticated or chemically-driven methods are required.

Strategic Roadmap: Selecting the Optimal Purification Pathway

A successful purification is not a one-size-fits-all process. The initial state of the crude reaction mixture dictates the most efficient path forward. A preliminary analysis by Thin Layer Chromatography (TLC) and/or LC-MS is critical. This initial assessment allows for a logical selection from the three primary protocols detailed in this note.

Purification_Workflow Crude Crude Reaction Mixture Analysis Initial Analysis (TLC, LC-MS) Crude->Analysis Decision Assess Impurity Profile Analysis->Decision Path1 Protocol 1: Acid-Base Extraction Decision->Path1  Major non-basic  impurities present Path2 Protocol 2: Chromatography Decision->Path2  Structurally similar  impurities Path3 Protocol 3: Salt Crystallization Decision->Path3  High initial purity  (>85%) Check1 Purity Check Path1->Check1 Final Pure 2-Amino-3-methoxypropan-1-ol Path2->Final Check2 Purity Check Path3->Check2 Check1->Path2  Further polishing  needed Check1->Final  Purity >98% Check2->Path2  Residual impurities Check2->Final  Purity >99% LLE_Diagram cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Regeneration & Back-Extraction Organic1 Organic Layer (EtOAc) - Neutral Impurities - Acidic Impurities Funnel1 Separatory Funnel Aqueous1 Aqueous Layer (1M HCl) - Protonated Product (R-NH₃⁺Cl⁻) Aqueous2 Aqueous Layer (pH > 10) - Inorganic Salts (NaCl) Aqueous1->Aqueous2  Add Base (e.g., NaOH)  to basify, then add  fresh organic solvent Organic2 Organic Layer (DCM or EtOAc) - Pure Product (R-NH₂) Funnel2 Separatory Funnel

Caption: Acid-base extraction workflow.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2-3 twice more with fresh portions of 1M HCl, combining all aqueous extracts. This ensures complete extraction of the amine. The organic layer, containing neutral and acidic impurities, can now be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (verify with pH paper). This step regenerates the free amine form of the product.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (DCM is often preferred here due to its density, which aids separation). Shake vigorously as before.

  • Product Collection: Drain the lower organic layer containing the purified product. Repeat the back-extraction (step 6) twice more with fresh solvent, combining all organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Amino-3-methoxypropan-1-ol.

Protocol 2: High-Resolution Chromatographic Polishing

After an initial cleanup by LLE, trace impurities or structurally similar byproducts may remain. Flash column chromatography is the method of choice for final polishing. Given the high polarity of the target, conventional normal-phase chromatography is challenging but can be made effective, while Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative. [3]

Method A: HILIC Flash Chromatography

HILIC is a powerful variant of normal-phase chromatography for separating highly polar compounds. [4]It utilizes a polar stationary phase (silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (water). The mechanism involves partitioning the analyte into a water-enriched layer on the surface of the stationary phase. [3] Experimental Protocol:

  • Column: Standard flash-grade silica gel.

  • Mobile Phase:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water (often with a 0.1% buffer like ammonium acetate or formic acid to improve peak shape).

  • Elution: Start with a high concentration of Solvent A (e.g., 95:5 A:B) and run a gradient, gradually increasing the proportion of Solvent B.

  • Sample Loading: For best results, use "dry loading." Dissolve the sample in a minimal amount of a volatile solvent (like methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

Method B: Normal-Phase Chromatography with Basic Modifier

If HILIC is not an option, traditional normal-phase chromatography can be adapted. The primary challenge is the interaction between the basic amine and acidic silanol groups on the silica surface, which causes significant peak tailing. [5]This can be overcome by adding a small amount of a basic modifier to the mobile phase to neutralize these active sites.

Experimental Protocol:

  • Column: Standard flash-grade silica gel.

  • Mobile Phase: A common and effective system is a mixture of Dichloromethane (DCM) and Methanol (MeOH). [6]To this, add a small percentage of aqueous ammonium hydroxide (e.g., start with a mobile phase of 95:5:0.5 DCM:MeOH:NH₄OH(aq)).

  • TLC Development: First, determine the optimal solvent ratio using TLC plates. Aim for an Rf value of 0.2-0.3 for the product.

  • Column Elution: Run the column using the optimized mobile phase.

  • Fraction Collection & Analysis: Collect and analyze fractions as described for HILIC. Note: After purification, the volatile ammonium hydroxide can be removed by co-evaporation with a solvent like isopropanol.

Protocol 3: Purification via Recrystallization of a Salt

For samples that are already relatively pure (>85-90%), purification via salt formation and recrystallization can yield material of exceptionally high purity. This method leverages the fact that salts of organic compounds often form well-defined, stable crystal lattices, effectively excluding impurities during crystal growth. [7][8] Experimental Protocol:

  • Salt Formation:

    • Dissolve the partially purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric equivalent (1.0 eq) of an acid. For example, use a solution of HCl in ether or concentrated oxalic acid in ethanol.

    • Stir the mixture. The salt will typically precipitate as a solid.

  • Recrystallization:

    • Collect the crude salt by filtration.

    • Select a suitable solvent system for recrystallization (e.g., methanol/ether, ethanol/water). The ideal system is one in which the salt is soluble when hot but sparingly soluble when cold.

    • Dissolve the salt in the minimum amount of boiling solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by filtration and wash with a small amount of cold solvent. Dry under vacuum.

  • Regeneration of Free Base (Optional): If the free base is required, the purified salt can be dissolved in water and treated with a base (e.g., 2M NaOH) followed by extraction into an organic solvent, as described in Protocol 1 (steps 5-8).

Troubleshooting and Data Interpretation

ProblemPotential CauseRecommended Solution
LLE: Emulsion forms at the interface.High concentration of crude material; insufficient solvent.Add more solvent to both phases. A brine (saturated NaCl solution) wash can also help break up emulsions.
Chromatography: Severe streaking/tailing on silica.Strong analyte-silica interaction.Ensure a basic modifier (NH₄OH, triethylamine) is used in the mobile phase. Alternatively, switch to HILIC (Protocol 2A) or use an alumina stationary phase. [5]
Chromatography: Product does not elute from the column.Mobile phase is not polar enough.Increase the percentage of the polar component (e.g., methanol or water) in the mobile phase.
Crystallization: Product oils out instead of crystallizing.Solvent system is inappropriate; impurities are inhibiting crystallization.Try a different solvent system. Scratch the inside of the flask with a glass rod to induce crystallization. Ensure the starting material is of sufficient purity.
General: Low recovery after purification.Multiple transfers; product still in aqueous layers; strong adsorption to silica.Minimize transfers. Perform sufficient back-extractions (at least 3x). For chromatography, if the product is stuck, try flushing the column with a very polar, basic mixture (e.g., 80:20:2 MeOH:DCM:NH₄OH).

References

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Biotage.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.
  • Chromatography to separate polar molecules? (2022). Reddit r/OrganicChemistry.
  • Acid–base extraction. Wikipedia.
  • 2-Amino-3-methoxypropan-1-ol.
  • Acid-Base Extraction Tutorial. (2020). YouTube.
  • (R)-2-AMINO-3-METHOXY-1-PROPANOL. ChemSrc.
  • (2R)-3-amino-2-methoxypropan-1-ol hydrochloride. Sigma-Aldrich.
  • Amino Alcohol Synthesis Service. BOC Sciences.
  • Process for the purification of an aminoalcohol. (Patent US5866719A).
  • Isolation of aminoalcohol. (Patent JP2000026381A).
  • Process for the preparation of amino-alcohols. (Patent US2243977A).
  • 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy- Properties. US EPA.
  • The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society.
  • 2-Amino-3-methoxy-1-phenyl-1-propanol. SpectraBase.
  • Direct N-alkylation of unprotected amino acids with alcohols. (2017). PNAS.
  • Method for crystallization of amino acids. (Patent US5118815A).
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino... (Patent WO2001058848A1).
  • Reduction of Chiral Amino Acids Based on Current Method. Journal of Applicable Chemistry.
  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of Colorado Boulder.
  • Purification of strong polar and basic compounds. (2023). Reddit r/Chempros.
  • Separation and Refining of Amino acids.

Sources

Application

experimental procedure for "2-Amino-3-methoxypropan-1-OL" derivatization

Application Note: High-Sensitivity Derivatization & Analysis of 2-Amino-3-methoxypropan-1-ol Part 1: Executive Summary & Strategic Rationale The Challenge: 2-Amino-3-methoxypropan-1-ol is a polar, low-molecular-weight am...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Derivatization & Analysis of 2-Amino-3-methoxypropan-1-ol

Part 1: Executive Summary & Strategic Rationale

The Challenge: 2-Amino-3-methoxypropan-1-ol is a polar, low-molecular-weight amino alcohol lacking a chromophore. Direct analysis via UV-Vis is impossible due to the lack of conjugated


-systems. Furthermore, its high polarity results in poor retention on standard C18 Reverse-Phase (RP) columns, causing it to elute in the void volume where ion suppression (in MS) or matrix interference is highest.

The Solution: We employ a Dual-Mode Pre-column Derivatization Strategy . By chemically modifying the primary amine (


) group, we achieve two critical goals:
  • Chromatographic Retention: Increasing hydrophobicity to retain the analyte on C18 columns.

  • Detectability: Introducing a high-quantum-yield fluorophore or strong UV chromophore.

Selected Derivatization Agents:

  • Method A (High Sensitivity/Throughput): o-Phthaldialdehyde (OPA) in the presence of 3-Mercaptopropionic acid (3-MPA).[1][2]

    • Why: Reacts instantly (seconds) with primary amines to form a highly fluorescent isoindole. Ideal for automated, in-needle derivatization.

  • Method B (Stability/Robustness): 9-Fluorenylmethyl chloroformate (FMOC-Cl) .[3][4]

    • Why: Forms a stable carbamate derivative. Unlike OPA, the derivative is stable for days, allowing for manual preparation and re-analysis.

Part 2: Chemical Mechanisms & Workflow

Reaction Mechanisms

Understanding the chemistry is vital for troubleshooting.

  • OPA Reaction: Requires a high pH (9.5–10.5) to deprotonate the amine (

    
    ). The OPA molecule condenses with the primary amine and the thiol (3-MPA) to create a 1-alkylthio-2-alkylisoindole.
    
    • Critical Note: Without the thiol, the reaction does not proceed efficiently. 3-MPA is preferred over 2-mercaptoethanol due to lower volatility and better derivative stability.

  • FMOC Reaction: A nucleophilic attack of the amine nitrogen on the FMOC-Cl carbonyl carbon, releasing chloride. This forms a stable carbamate linkage.

Experimental Workflow Diagram

G Sample Sample (2-Amino-3-methoxypropan-1-ol) Mixing Reaction/Mixing (Automated or Manual) Sample->Mixing Buffer Borate Buffer (pH 10.4) Buffer->Mixing Deprotonation Reagent Derivatization Agent (OPA/3-MPA or FMOC-Cl) Reagent->Mixing Deriv Derivatized Analyte (Hydrophobic + Fluorescent) Mixing->Deriv < 2 mins Separation HPLC Separation (C18 Column, pH 7.2) Deriv->Separation Detection Detection (FLD / UV) Separation->Detection

Caption: Workflow for pre-column derivatization of amino alcohols. The high pH buffer is critical for amine reactivity.

Part 3: Detailed Experimental Protocols

Reagent Preparation
ReagentPreparation InstructionsStability
Borate Buffer (0.4 M, pH 10.4) Dissolve 2.47 g boric acid in 80 mL water. Adjust pH to 10.4 with 50% NaOH. Dilute to 100 mL.3 Months (4°C)
OPA Reagent (Method A) Dissolve 10 mg OPA in 1.0 mL Methanol. Add 5 mL Borate Buffer. Add 50 µL 3-MPA. Mix well.24 Hours (Oxidation sensitive)
FMOC Reagent (Method B) Dissolve 25 mg FMOC-Cl in 10 mL Acetonitrile (ACN).1 Month (4°C)
Injection Diluent 100 mL Mobile Phase A + 0.4 mL conc.

.
1 Month
Internal Standard (IS) Norvaline or 2-Aminobutanol (100 µg/mL in 0.1 M HCl).6 Months
Method A: Automated OPA Derivatization (Recommended)

Best for: High throughput, high sensitivity, automated LC systems (Agilent/Shimadzu).

Protocol Steps:

  • Vial Setup: Place Sample, Borate Buffer, and OPA Reagent in separate autosampler vials.

  • Injector Program: Configure the autosampler to perform the following "In-Needle" routine:

    • Draw 2.5 µL Borate Buffer (pH 10.4).

    • Draw 0.5 µL Sample.

    • Mix in wash port (3x).[5]

    • Wait 0.5 min (Allows deprotonation).

    • Draw 0.5 µL OPA Reagent.

    • Mix in wash port (6x).

    • Inject immediately.

  • Why this order? The buffer must neutralize the sample before the OPA is added. If the sample is acidic (common in stability studies), OPA will not react.

Method B: Manual FMOC Derivatization

Best for: Robustness, UV detection availability, or if samples must be queued for long periods.

Protocol Steps:

  • Mix: In a 1.5 mL microtube, combine 100 µL Sample + 100 µL Internal Standard + 200 µL Borate Buffer .

  • React: Add 200 µL FMOC Reagent . Vortex immediately for 30 seconds.

  • Incubate: Let stand at room temperature for 1 minute.

  • Quench (Critical): Add 20 µL ADAM (1-aminoadamantane) or 10 µL conc. HCl to stop the reaction and prevent FMOC hydrolysis products from interfering.

  • Dilute: Add 400 µL Mobile Phase A.

  • Filter: Filter through 0.22 µm PTFE filter into HPLC vial.

Part 4: Chromatographic Conditions & Validation

HPLC Parameters
  • Column: Agilent Poroshell HPH-C18 or Waters XBridge C18 (4.6 x 100 mm, 2.7 µm or 3.5 µm). Note: High pH stability is preferred but not strictly required if the mobile phase is pH ~7.

  • Mobile Phase A: 10 mM

    
     + 10 mM 
    
    
    
    , pH 7.2.
  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Curve
0.0 2% Initial
1.0 2% Hold
10.0 50% Linear
12.0 100% Wash
14.0 100% Hold
14.1 2% Re-equilibrate

| 18.0 | 2% | End |

Detection Settings
ParameterOPA Derivative (Isoindole)FMOC Derivative (Carbamate)
Fluorescence Excitation 340 nm266 nm
Fluorescence Emission 450 nm305 nm
UV Absorbance 338 nm (Less sensitive)262 nm
Self-Validating Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), implement these system suitability criteria:

  • Resolution (

    
    ):  > 2.0 between the Analyte and the Internal Standard (Norvaline).
    
  • Tailing Factor: < 1.5 (Derivatization usually fixes peak shape issues associated with free amines).

  • Derivatization Efficiency Check: Inject a standard of the analyte at 50% concentration. The area count should be exactly half of the 100% standard. If it is significantly lower, the OPA reagent has oxidized.

Part 5: Troubleshooting & Causality

  • Issue: Low Sensitivity / No Peak.

    • Cause: Sample pH was too low. The borate buffer failed to raise the pH > 9.5.

    • Fix: Pre-neutralize the sample with NaOH if it is in strong acid (e.g., 0.1 N HCl).[6]

  • Issue: Peak Area Decreasing Over Time (OPA).

    • Cause: OPA derivatives are unstable (half-life ~30-60 mins).

    • Fix: Use Automated In-Needle Derivatization (Method A) so every sample is injected exactly 1 minute after mixing. Do not batch prepare OPA samples manually.

  • Issue: Huge Solvent Front Peak (FMOC).

    • Cause: Excess FMOC-Cl hydrolyzes to FMOC-OH (fluorescent).[7]

    • Fix: Ensure the gradient starts at low organic (2% B) to separate the hydrophilic FMOC-OH from the hydrophobic analyte derivative.

References

  • Agilent Technologies. (2020). Automated Amino Acid Analysis using an Agilent Poroshell HPH-C18 Column. Application Note 5994-0586EN.[8] Link

  • Shimadzu Corporation. (2018). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Application News 01-00441-EN. Link

  • Waters Corporation. (2023). AccQ[6][7]•Tag Ultra Derivatization Chemistry for Amino Acid Analysis. Waters Application Notebook. Link

  • Schuster, R. (1988). Determination of Amino Acids in Biological, Pharmaceutical, Plant and Food Samples by Automated Precolumn Derivatization and HPLC.
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 85–93. Link

Sources

Method

Application Notes &amp; Protocols: Scalable Purification of 2-Amino-3-methoxypropan-1-ol

Introduction: The Strategic Importance of Purifying 2-Amino-3-methoxypropan-1-ol 2-Amino-3-methoxypropan-1-ol is a chiral amino alcohol, a class of high-value organic compounds that often serve as critical building block...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Purifying 2-Amino-3-methoxypropan-1-ol

2-Amino-3-methoxypropan-1-ol is a chiral amino alcohol, a class of high-value organic compounds that often serve as critical building blocks (synthons) in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of both an amine and an alcohol functional group, combined with its inherent chirality and polarity, presents a unique set of challenges for purification, especially at scales relevant to industrial and drug development settings.

The efficacy and safety of many chiral drugs are intrinsically linked to the stereochemistry of their components.[1][3] Therefore, developing robust, scalable, and economically viable purification strategies is not merely a matter of chemical refinement but a critical step in ensuring the quality, safety, and therapeutic effectiveness of the final drug product. This guide provides an in-depth analysis of field-proven techniques for the large-scale purification of 2-Amino-3-methoxypropan-1-ol, focusing on the underlying principles, practical implementation, and scalability of each method.

Logical Framework for Purification Strategy Selection

Choosing the optimal purification strategy depends on several factors: the required purity level, the enantiomeric excess (ee) needed, the scale of production, and the nature of the impurities present in the crude mixture. The following decision tree outlines a logical approach to selecting the most appropriate technique.

Purification_Strategy start Crude 2-Amino-3-methoxypropan-1-ol is_chiral Is Enantiomeric Separation Required? start->is_chiral high_purity_achiral High Purity Achiral Purification Needed? is_chiral->high_purity_achiral No diastereomeric_crystallization Diastereomeric Salt Crystallization is_chiral->diastereomeric_crystallization Yes smb Simulated Moving Bed (SMB) Chromatography is_chiral->smb Yes (High Throughput) chiral_hplc Preparative Chiral HPLC is_chiral->chiral_hplc Yes (Method Development) crystallization Direct Crystallization or Schiff Base Formation high_purity_achiral->crystallization Yes ion_exchange Ion-Exchange Chromatography high_purity_achiral->ion_exchange Yes (Ionic Impurities) hilic HILIC / Aqueous Normal-Phase Flash Chromatography high_purity_achiral->hilic Yes (Polar Non-ionic Impurities) end Purified Product diastereomeric_crystallization->end smb->end chiral_hplc->end crystallization->end ion_exchange->end hilic->end

Caption: Decision tree for selecting a scalable purification technique.

Crystallization-Based Techniques: The Workhorse of Bulk Purification

Crystallization is a powerful and highly scalable technique that leverages differences in solubility between the target compound and impurities. For a molecule like 2-Amino-3-methoxypropan-1-ol, several crystallization strategies can be employed.

A. Diastereomeric Salt Crystallization for Chiral Resolution

This is a classical and industrially prevalent method for separating enantiomers.[4] The core principle involves reacting the racemic amino alcohol with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, including solubility, allowing them to be separated by fractional crystallization.

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: The selection of the chiral acid is critical. Acids like tartaric acid, mandelic acid, or their derivatives are commonly used. The goal is to form a salt that crystallizes well and shows a significant solubility difference between the two diastereomers in a chosen solvent. For similar amino alcohols, d-dibenzoyl-tartaric acid has proven effective.[5]

  • Solvent System: The solvent must provide sufficient solubility for both diastereomeric salts at an elevated temperature but allow for the selective precipitation of one salt upon cooling. Alcohols (e.g., ethanol, isopropanol) or aqueous-organic mixtures are common choices.

Diastereomeric_Crystallization cluster_0 Salt Formation & Separation cluster_1 Liberation of Free Base racemate Racemic Amino Alcohol + Chiral Acid dissolve Dissolve in Hot Solvent racemate->dissolve cool Cool & Crystallize dissolve->cool filter Filter to Isolate Diastereomer Salt A cool->filter mother_liquor Mother Liquor (Contains Diastereomer Salt B) filter->mother_liquor redissolve Redissolve Salt A filter->redissolve basify Basify to Liberate Free Amino Alcohol redissolve->basify extract Extract with Organic Solvent basify->extract purified Purified Enantiomer A extract->purified

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

  • Salt Formation: In a suitable reactor, dissolve the racemic 2-Amino-3-methoxypropan-1-ol in an appropriate solvent (e.g., ethanol). Add 0.5 equivalents of the chiral resolving agent (e.g., d-dibenzoyl-tartaric acid).

  • Crystallization: Heat the mixture to reflux to ensure complete dissolution. Gradually cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate can significantly impact crystal size and purity.

  • Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent to remove residual mother liquor.

  • Enantiomeric Purity Check: Analyze a small sample of the crystallized salt (after liberating the free base) by chiral HPLC to determine the enantiomeric excess (ee). If the desired purity is not achieved, a re-crystallization step may be necessary.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amino group and liberate the free amino alcohol.

  • Extraction & Final Purification: Extract the enantiomerically pure amino alcohol into an organic solvent. The product can be further purified by distillation or a final crystallization step.[5]

B. Purification via Schiff Base Formation

An alternative and highly selective method involves the reversible formation of a Schiff base (imine) by reacting the primary amino group of 2-Amino-3-methoxypropan-1-ol with an aromatic aldehyde, such as benzaldehyde.[6]

Why this works:

  • Selectivity: This reaction is highly specific to primary amines. Secondary and tertiary amine impurities will not react, or will form more soluble products, allowing for selective crystallization of the Schiff base derivative.[6]

  • Ease of Handling: The resulting Schiff base is often a stable, crystalline solid that is easily isolated from the reaction mixture by filtration.

  • Reversibility: The purified Schiff base can be easily hydrolyzed back to the pure amino alcohol under acidic conditions.[6]

Chromatographic Techniques: High-Resolution Separation

While often associated with analytical or small-scale work, several chromatographic techniques are well-suited for industrial-scale purification.

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

For a polar compound like 2-Amino-3-methoxypropan-1-ol, traditional reversed-phase chromatography is often ineffective as the molecule shows little retention. HILIC is an excellent alternative for purifying polar compounds.[7][8][9]

Principle of Operation: HILIC uses a polar stationary phase (e.g., silica, or amine-functionalized silica) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small percentage of a polar solvent (like water). Water acts as the strong eluting solvent. This "aqueous normal-phase" mode allows for the retention and separation of highly polar molecules that would otherwise elute in the void volume of a reversed-phase column.[7]

ParameterHILIC / Aqueous Normal-PhaseReversed-Phase
Stationary Phase Polar (Silica, Amine, Diol)Non-Polar (C18, C8)
Mobile Phase High Organic / Low AqueousLow Organic / High Aqueous
Strong Solvent WaterAcetonitrile / Methanol
Analyte Suitability Polar, HydrophilicNon-Polar, Hydrophobic
B. Preparative Chiral HPLC

For direct separation of enantiomers, preparative high-performance liquid chromatography using a chiral stationary phase (CSP) is a powerful tool.[3][10] While direct scale-up can be costly due to solvent and stationary phase expenses, it is invaluable for producing high-purity material and for developing methods that can be transferred to more economical large-scale systems like SMB.

Key Considerations:

  • CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives on a silica support) are versatile and widely used for separating a broad range of chiral compounds, including amines and alcohols.[3][11]

  • Mobile Phase Optimization: Normal-phase solvents (e.g., hexane/isopropanol) are common.[11] The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) is often crucial to improve peak shape and resolution for amino compounds.[11]

  • Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® series) with a standard mobile phase, such as 80:20 Hexane:Isopropanol.

  • Mobile Phase Modification: If separation is not achieved, systematically vary the alcohol modifier (e.g., ethanol) and its percentage.

  • Additive Introduction: Introduce a small amount (0.1%) of an acidic or basic additive to the mobile phase. For a basic amine, an acidic additive can sometimes form an ion pair that improves interaction with the CSP.[11]

  • Optimization: Once a promising separation is found, optimize the flow rate and gradient (if applicable) to maximize resolution and throughput.

  • Scale-Up: The optimized analytical method serves as the foundation for scaling up to preparative HPLC or for calculating the parameters for an SMB system.

C. Simulated Moving Bed (SMB) Chromatography

SMB is a continuous, preparative chromatographic technique that offers significant advantages in throughput and solvent efficiency over traditional batch chromatography, making it ideal for large-scale industrial purifications, especially for binary separations like enantiomer resolution.[12][13][14]

Principle of Operation: SMB simulates a counter-current movement between the stationary phase and the mobile phase by using a series of columns and a complex valve system.[12][15] This arrangement allows for the continuous injection of the feed stream and the continuous withdrawal of the separated product streams (raffinate and extract), leading to a much more efficient use of the stationary phase and a significant reduction in solvent consumption compared to batch methods.[13]

SMB_Workflow Eluent Eluent (Mobile Phase) SMB_System Zone 1 Zone 2 Zone 3 Zone 4 Eluent->SMB_System:f0 In Feed Feed (Racemic Mixture) Feed->SMB_System:f1 In Extract Extract (Strongly Adsorbed Enantiomer) SMB_System:f2->Extract Out Raffinate Raffinate (Weakly Adsorbed Enantiomer) SMB_System:f3->Raffinate Out Raffinate->Eluent Recycle (optional)

Caption: Simplified schematic of a 4-zone Simulated Moving Bed (SMB) system.

Scalability: SMB is an eminently scalable technology.[12] Processes developed at the lab scale can be reliably transferred to large production-scale units capable of purifying tons of material per year.[13] It is particularly cost-effective for high-value products like single-enantiomer APIs where purity is paramount.

Ion-Exchange Chromatography

This technique is particularly useful for separating the target amino alcohol from non-ionic or acidic impurities. A patent for the purification of the closely related 2-amino-1,3-propanediol (serinol) outlines an effective, scalable process using this method.[16]

Principle of Operation:

  • Binding: The crude amino alcohol, under acidic conditions (pH < pKa of the amine), will be protonated to form a cation. This cationic species is loaded onto a strong cation exchange resin.

  • Washing: Neutral and anionic impurities are washed away from the resin.

  • Elution: The purified 2-Amino-3-methoxypropan-1-ol is then eluted (released) from the resin by changing the pH with a basic solution, which neutralizes the amine, breaking the ionic bond with the stationary phase.[16]

  • Resin Preparation: Pack a column with a suitable strong cation exchange resin and equilibrate it with deionized water or a low pH buffer.

  • Loading: Dissolve the crude material in water and adjust the pH to be ~2 units below the pKa of the amino group to ensure full protonation. Load this solution onto the column.

  • Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.

  • Elution: Elute the bound product using a dilute basic solution (e.g., 0.5 M NH4OH or dilute NaOH).

  • Product Recovery: Collect the fractions containing the product. The eluate can then be concentrated, and the product can be isolated by crystallization or extraction.[16]

Conclusion

The scalable purification of 2-Amino-3-methoxypropan-1-ol requires a multi-faceted approach tailored to the specific purity and enantiomeric requirements of the final product. For bulk debulking and chiral resolution, diastereomeric salt crystallization offers a time-tested, cost-effective, and scalable solution. For the highest purity and continuous processing, particularly for enantiomeric separation, Simulated Moving Bed (SMB) chromatography represents the state-of-the-art in industrial-scale purification. Complementary techniques like HILIC and ion-exchange chromatography provide powerful options for removing specific types of polar and ionic impurities, respectively. A successful large-scale purification strategy will often involve a combination of these techniques, leveraging the strengths of each to achieve the desired product quality in an efficient and economical manner.

References

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.
  • Chiral HPLC Column. Phenomenex.
  • Process for the purification of an aminoalcohol. (Patent No. US5866719A). Google Patents.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
  • Simulated Moving Bed Chromatography: A Powerful Unit Operation. Pharmaceutical Online.
  • Simulated moving bed chromatographic purification of amino acids. (Patent No. EP1106602B1). Google Patents.
  • Simulated Moving Bed Chromatography. Orochem.
  • Discovery and synthesis of chiral amino alcohols. Benchchem.
  • Simulated moving bed chromatographic purification of amino acids. (Patent No. 1106602). EPO.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis.
  • 8-zone Simulated Moving Bed Chromatography for the separation of ternary mixtures. University of Lisbon Repository.
  • Process for the preparation of amino-alcohols. (Patent No. US2243977A). Google Patents.
  • What can I use to purify polar reaction mixtures?. (2023). Biotage.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Small Polar Molecules: A Challenge in Marine Chemical Ecology. (2015). PMC - NIH.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino... (Patent No. WO2001058848A1). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-methoxypropan-1-ol (O-Methyl-Serinol)

Welcome to the technical support center for the synthesis of 2-Amino-3-methoxypropan-1-ol, a valuable chiral building block in pharmaceutical and chemical research. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-methoxypropan-1-ol, a valuable chiral building block in pharmaceutical and chemical research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before embarking on or troubleshooting your synthesis.

Q1: What is the most common and reliable synthetic route to 2-Amino-3-methoxypropan-1-ol?

The most prevalent and dependable method for synthesizing 2-Amino-3-methoxypropan-1-ol is the reduction of an O-methyl-serine derivative, typically an ester like O-methyl-serine methyl ester. This pathway is favored due to the ready availability of the starting material, L- or D-serine, and the straightforward nature of the reduction. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) are commonly employed for this transformation.[1][2][3][4]

Q2: Why is the protection of the amine group often recommended during the synthesis?

Protecting the amine group, for instance as a carbamate (e.g., Boc or Cbz), is a crucial step to prevent undesirable side reactions.[5][6] The free amine can react with the reducing agent or other electrophiles in the reaction mixture. Protection ensures that the reduction occurs selectively at the carboxyl group, leading to a cleaner reaction profile and higher yield of the desired amino alcohol.

Q3: What are the critical parameters to control for a high-yield reduction?

Several factors significantly influence the yield of the reduction. These include the choice of reducing agent, the solvent, reaction temperature, and the stoichiometry of the reagents. For instance, using a potent reducing agent like LiAlH4 in an anhydrous ether solvent such as THF at a controlled temperature (often starting at 0°C and slowly warming to room temperature) is critical for a successful reduction of the ester.[1][2][3]

Q4: How can I purify the final product, 2-Amino-3-methoxypropan-1-ol?

Purification of 2-Amino-3-methoxypropan-1-ol can be challenging due to its polarity and potential to chelate with metal ions. Common purification techniques include distillation under reduced pressure or column chromatography on silica gel.[7][8] In some cases, the formation of a salt (e.g., hydrochloride) can facilitate purification through crystallization.[9][10]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 2-Amino-3-methoxypropan-1-ol.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: LiAlH4 is highly reactive with moisture.Ensure the LiAlH4 used is fresh and handled under strictly anhydrous conditions. Use a dry, inert atmosphere (e.g., argon or nitrogen).
2. Incomplete Reduction: Insufficient amount of reducing agent or short reaction time.Use a molar excess of the reducing agent (typically 2-4 equivalents for an ester). Monitor the reaction by TLC or LC-MS to ensure completion.
3. Degradation of Starting Material: The starting O-methyl-serine ester may be unstable.Ensure the starting material is pure and stored correctly. Prepare it fresh if necessary.
Presence of Multiple Byproducts 1. Unprotected Amine Group: The free amine can lead to side reactions.Protect the amine group (e.g., with a Boc or Cbz group) before the reduction step.[5][6]
2. Over-reduction: If starting with a protected carboxylic acid, the protecting group might be cleaved.Choose a protecting group that is stable to the reduction conditions. For example, a benzyl ether is generally stable to LiAlH4.
3. Side Reactions with Solvent: The reducing agent can react with certain solvents.Use anhydrous, non-protic solvents like THF or diethyl ether for LiAlH4 reductions.[1]
Difficult Purification 1. Product is Highly Polar: The amino alcohol may stick to the silica gel column.Use a more polar eluent system for column chromatography (e.g., DCM/MeOH with a small amount of ammonia). Consider converting the product to its hydrochloride salt for crystallization.[9][10]
2. Presence of Emulsions during Workup: The amino alcohol can act as an emulsifier.Add a saturated solution of brine (NaCl) to break up emulsions during the aqueous workup.
Product Contaminated with Aluminum Salts 1. Incomplete Quenching: Improper workup procedure after LiAlH4 reduction.Follow a standard Fieser workup (sequential addition of water, 15% NaOH solution, and more water) to precipitate aluminum salts for easy filtration.

Experimental Protocols

Here we provide a detailed, step-by-step methodology for a common synthetic route.

Protocol 1: Synthesis of N-Boc-2-Amino-3-methoxypropan-1-ol

This protocol outlines the protection of O-methyl-serine, esterification, and subsequent reduction.

Step 1: N-Boc Protection of O-Methyl-Serine

  • Dissolve O-methyl-serine (1 equivalent) in a mixture of 1,4-dioxane and water (1:1).

  • Add sodium bicarbonate (2.5 equivalents).

  • Add Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture overnight.

  • Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-O-methyl-serine.

Step 2: Methyl Esterification

  • Dissolve N-Boc-O-methyl-serine (1 equivalent) in methanol.

  • Add trimethylchlorosilane (TMSCl, 2 equivalents) dropwise at 0°C.[11]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure to yield N-Boc-O-methyl-serine methyl ester.

Step 3: Reduction to N-Boc-2-Amino-3-methoxypropan-1-ol

  • Prepare a suspension of LiAlH4 (2 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Add a solution of N-Boc-O-methyl-serine methyl ester (1 equivalent) in anhydrous THF dropwise to the LiAlH4 suspension.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield pure N-Boc-2-Amino-3-methoxypropan-1-ol.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_activation Esterification cluster_reduction Reduction cluster_deprotection Deprotection (Optional) O-Methyl-Serine O-Methyl-Serine N-Boc-O-Methyl-Serine N-Boc-O-Methyl-Serine O-Methyl-Serine->N-Boc-O-Methyl-Serine Boc₂O, NaHCO₃ N-Boc-O-Methyl-Serine_Methyl_Ester N-Boc-O-Methyl-Serine Methyl Ester N-Boc-O-Methyl-Serine->N-Boc-O-Methyl-Serine_Methyl_Ester MeOH, TMSCl N-Boc-2-Amino-3-methoxypropan-1-ol N-Boc-2-Amino-3-methoxypropan-1-ol N-Boc-O-Methyl-Serine_Methyl_Ester->N-Boc-2-Amino-3-methoxypropan-1-ol LiAlH₄, THF 2-Amino-3-methoxypropan-1-ol 2-Amino-3-methoxypropan-1-ol N-Boc-2-Amino-3-methoxypropan-1-ol->2-Amino-3-methoxypropan-1-ol TFA or HCl

Caption: Synthetic workflow for 2-Amino-3-methoxypropan-1-ol.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Inactive_Reagent Inactive Reagent Low_Yield->Inactive_Reagent Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Byproducts Multiple Byproducts Side_Reactions Side Reactions Byproducts->Side_Reactions Purification_Issues Purification Difficulty Polar_Product High Polarity Purification_Issues->Polar_Product Workup_Problem Workup Issues Purification_Issues->Workup_Problem Check_Reagents Use Fresh Reagents Inactive_Reagent->Check_Reagents Optimize_Conditions Optimize Conditions Incomplete_Reaction->Optimize_Conditions Use_Protecting_Group Use Protecting Group Side_Reactions->Use_Protecting_Group Modify_Purification Modify Purification Polar_Product->Modify_Purification Improve_Workup Improve Workup Workup_Problem->Improve_Workup

Caption: Troubleshooting decision tree for synthesis issues.

References

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link][1]

  • Lumen Learning. Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link][2]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link][3]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved from [Link][4]

  • Protecting groups in organic synthesis + H2O. (n.d.). Retrieved from [Link][5]

  • Hwang, S., & Kim, Y. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 107-109.[12]

  • Badalova, K. K., Mamedova, A. R., Alieva, R. A., Magerramov, A. M., & Allakhverdiev, M. A. (2005). Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. Russian Journal of Applied Chemistry, 78(10), 1656-1658.[7]

  • RASAYAN Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. 11(1), 175-180.[8]

  • Google Patents. (n.d.). Novel process for the preparation of serinol. Retrieved from [9]

  • Minamisawa, K., & Watanabe, H. (1987). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. Plant and Cell Physiology, 28(6), 1109-1114.[10]

  • G. A. Olah, S. C. Narang, A. P. Fung, B. G. B. Gupta. (1981). A Convenient Synthesis of Amino Acid Methyl Esters. Synthesis, 1981(8), 657-658.[11]

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-3-methoxypropan-1-ol

Introduction & Molecule Profile Target Molecule: 2-Amino-3-methoxypropan-1-ol Common Names: O-Methylserinol, Serinol methyl ether. CAS Registry: 13391-72-5 (Racemic) / 102495-99-2 (S-isomer) Primary Application: Key inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

Target Molecule: 2-Amino-3-methoxypropan-1-ol Common Names: O-Methylserinol, Serinol methyl ether. CAS Registry: 13391-72-5 (Racemic) / 102495-99-2 (S-isomer) Primary Application: Key intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iopromide, Iodixanol).

Executive Summary: The synthesis of 2-Amino-3-methoxypropan-1-ol presents a classic dichotomy in organic chemistry: the choice between regioselectivity (Epoxide Route) and stereochemical integrity (Amino Acid Route). This guide addresses the critical side reactions inherent to both pathways, providing mechanistic insights and actionable troubleshooting protocols.

Critical Side Reaction Analysis

Module A: The Epoxide Route (Glycidyl Methyl Ether + Ammonia)

Industry Standard for Bulk Synthesis

The Workflow: Ammonolysis of Glycidyl Methyl Ether (GME).



Primary Side Reaction: Poly-alkylation (Oligomerization) The product contains a primary amine which is more nucleophilic than the starting ammonia. As the concentration of the product rises, it competes with ammonia for the remaining epoxide, leading to secondary and tertiary amine impurities (dimers and trimers).

Troubleshooting Matrix: Epoxide Route

SymptomProbable CauseMechanismCorrective Action
High levels of Secondary Amine (Dimer) Low Ammonia:Epoxide ratioCompetitive Nucleophilic AttackIncrease

equivalents to >10:1 (molar). Use pressure vessel.
Exotherm Spike Fast addition of EpoxideRing opening is highly exothermic (

)
Dosing control. Keep temp < 40°C to suppress higher order kinetics.
Regio-isomer impurity (1-Amino-3-methoxypropan-2-ol) Attack at substituted carbonSteric/Electronic control failureEnsure catalyst-free conditions (Lewis acids can shift selectivity).
Module B: The Serine Route (Reduction of O-Methyl Serine)

Preferred for Chiral Applications

The Workflow: Protection of Serine


 O-Methylation 

Esterification

Reduction.

Primary Side Reaction:


-Elimination (Dehydroalanine Formation) 
During the O-methylation step (typically using Methyl Iodide/Dimethyl Sulfate and a base), the 

-proton is acidic. Strong bases can abstract this proton, leading to the elimination of the leaving group (alkoxide/hydroxide) to form a dehydroalanine derivative.

Secondary Side Reaction: Racemization Even without elimination, the transient carbanion formation at the


-position leads to loss of stereochemistry (L 

D/L mix).

Troubleshooting Matrix: Serine Route

SymptomProbable CauseMechanismCorrective Action
Loss of Optical Rotation (

)
Base too strong / Temp too high

-Proton Abstraction (Enolization)
Switch to milder bases (e.g.,

or hindered bases). Keep T < 0°C.
Olefinic Impurity (NMR signals 5.0-6.0 ppm)

-Elimination
E1cB MechanismAvoid leaving groups on Oxygen (e.g., Mesylates) in basic media.
N-Methylation Poor N-ProtectionNucleophilic attack by NitrogenEnsure robust protection (Boc/Cbz) before methylation.

Visualizing the Pathways

The following diagram illustrates the competing pathways and where specific side products originate.

SideReactions cluster_0 Route A: Epoxide Opening cluster_1 Route B: Serine Derivatization GME Glycidyl Methyl Ether Target_A 2-Amino-3-methoxypropan-1-ol GME->Target_A Primary Attack NH3 Ammonia (Excess) Dimer Secondary Amine (Impurity) Target_A->Dimer Over-alkylation (+ GME) Serine Protected Serine Enolate Enolate Intermediate Serine->Enolate Deprotonation Base Base (NaH/KOH) Dehydro Dehydroalanine (Elimination Product) Enolate->Dehydro Beta-Elimination Racemate Racemized Serine Enolate->Racemate Reprotonation OMethyl O-Methyl Serine Enolate->OMethyl Methylation (MeI)

Caption: Comparative mechanistic flow showing the origin of oligomers in the epoxide route versus elimination/racemization in the serine route.

Detailed Protocols

Protocol A: High-Purity Synthesis via Epoxide Route

Designed to minimize dimer formation.

  • Preparation: Charge a high-pressure autoclave with Liquid Ammonia (20 equiv) . Cool to 0°C.

  • Addition: Dissolve Glycidyl Methyl Ether (1 equiv) in Methanol (1:1 v/v).

  • Reaction: Slowly pump the GME solution into the ammonia over 4 hours. Crucial: Slow addition maintains a high local concentration of NH3 relative to GME.

  • Workup: Vent excess ammonia (scrubber required). Concentrate methanol.

  • Purification: Vacuum distillation.

    • Target B.P: ~95°C at 2 mmHg.

    • Dimer B.P: Significantly higher (>150°C).

Protocol B: Minimizing Racemization in Serine Methylation

Designed for chiral integrity.

  • Protection: Start with N-Boc-L-Serine .

  • Methylation System: Use Methyl Iodide (MeI) with Silver Oxide (

    
    )  in DMF.
    
    • Why?

      
       acts as a mild base and halide scavenger, avoiding the harsh basic conditions of NaH that drive racemization.
      
  • Procedure: Stir N-Boc-Serine (1 equiv), MeI (3 equiv), and

    
     (1.5 equiv) at room temperature for 24h.
    
  • Reduction: Convert the acid to the methyl ester (TMS-Diazomethane), then reduce with

    
      in THF (milder than 
    
    
    
    , preserving the Boc group if needed, or reducing fully).

Frequently Asked Questions (FAQ)

Q: Why do I see a peak at M+18 in my Mass Spec during the Serine route? A: This is likely the Dehydroalanine adduct. If water adds back across the double bond of the elimination product, it can form isoserine derivatives or hydrate species. This confirms


-elimination occurred.

Q: Can I use Serinol (2-amino-1,3-propanediol) directly? A: Direct methylation of serinol is not recommended . It is difficult to distinguish between the two primary hydroxyl groups and the amine. You will obtain a statistical mixture of N-methyl, O-methyl, and N,O-dimethyl products. Protection is mandatory.

Q: How do I remove the secondary amine impurity from the Epoxide route? A: If distillation is insufficient, the secondary amine is more basic than the primary amine. However, their pKa values are close. The most effective method is fractional crystallization of the oxalate or hydrochloride salt from ethanol/isopropanol.

References

  • Synthesis of Iopromide Intermediates: P. Piyamongkol, et al.[1] "Synthesis of the non-ionic X-ray contrast medium iopromide."[2] ResearchGate.[3]

  • Serine Racemization Mechanisms: T. Aswad, et al. "Separate mechanisms for age-related truncation and racemisation of peptide-bound serine."[4] PLOS ONE.

  • Beta-Elimination in Serine Deriv

    
    -Elimination Side Reactions." ResearchGate.[3] 
    
  • Amine-Epoxide Reaction Kinetics: S. Bednarek. "Controlled Polymerization of Glycidyl Methyl Ether." ResearchGate.[3]

  • Iopromide Technical Guide: BenchChem Technical Support. "Synthesis and Chemical Profile of Iopromide."

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-methoxypropan-1-ol

Introduction Welcome to the Technical Support Center for the synthesis of 2-Amino-3-methoxypropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-methoxypropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. By understanding the synthetic pathways and the origins of common impurities, you can effectively troubleshoot your experiments, optimize reaction conditions, and ensure the high purity of your final product. This document provides in-depth technical guidance, troubleshooting in a question-and-answer format, and detailed experimental protocols.

Common Synthetic Routes

The synthesis of 2-Amino-3-methoxypropan-1-ol can be approached through several synthetic strategies. The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability. Below are two common and logical synthetic pathways.

Route 1: Reductive Amination of 1-Methoxy-2-propanone

A prevalent method for synthesizing 2-Amino-3-methoxypropan-1-ol is the reductive amination of the prochiral ketone, 1-methoxy-2-propanone. This reaction typically involves the formation of an imine intermediate with an amine source, followed by reduction to the desired primary amine.

1-Methoxy-2-propanone 1-Methoxy-2-propanone Imine Intermediate Imine Intermediate 1-Methoxy-2-propanone->Imine Intermediate + NH3 / Catalyst 2-Amino-3-methoxypropan-1-ol 2-Amino-3-methoxypropan-1-ol Imine Intermediate->2-Amino-3-methoxypropan-1-ol Reducing Agent (e.g., H2/Ni, NaBH3CN)

Caption: Reductive Amination Pathway.

Route 2: Reduction of O-Methyl-L-serine or its Esters

Another common approach, particularly for accessing the chiral product, is the reduction of a protected serine derivative, such as O-Methyl-L-serine or its corresponding methyl ester. The carboxylic acid or ester functionality is reduced to the primary alcohol, yielding the target compound.

O-Methyl-L-serine (or ester) O-Methyl-L-serine (or ester) 2-Amino-3-methoxypropan-1-ol 2-Amino-3-methoxypropan-1-ol O-Methyl-L-serine (or ester)->2-Amino-3-methoxypropan-1-ol Reducing Agent (e.g., LiAlH4, NaBH4/I2)

Caption: Reduction of O-Methyl-serine Derivative.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of 2-Amino-3-methoxypropan-1-ol, categorized by the synthetic route.

Route 1: Reductive Amination of 1-Methoxy-2-propanone
Q1: My reaction yields a significant amount of a higher molecular weight byproduct. What could it be and how can I avoid it?

A1: A common issue in reductive amination is the formation of secondary and tertiary amines through over-alkylation of the desired primary amine product.[1][2] The newly formed primary amine can react with another molecule of 1-methoxy-2-propanone to form a secondary amine, which can then react again to form a tertiary amine.

  • Causality: This occurs when the rate of reaction of the primary amine with the ketone is comparable to or faster than the initial imine formation with ammonia.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a large excess of the ammonia source to favor the formation of the primary amine.

    • Slow Addition: Add the reducing agent slowly to the mixture of the ketone and ammonia. This allows the primary imine to form and be reduced before the resulting primary amine can react further.

    • Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH3CN).[3]

Q2: I am observing a complex mixture of byproducts, including some heterocyclic compounds. What is the likely cause?

A2: In the reductive amination of α-hydroxy ketones like 1-methoxy-2-propanone, side reactions can lead to a variety of byproducts, including piperazine derivatives.[4] These can arise from the self-condensation of the starting material or intermediates.

  • Causality: The formation of these byproducts is often favored at higher temperatures and longer reaction times.[4]

  • Troubleshooting Steps:

    • Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the starting material is consumed to avoid the formation of degradation products.

    • Purification: These byproducts can often be removed by column chromatography or distillation.

Q3: My final product is contaminated with cyanide. Where is this coming from and how do I remove it?

A3: If you are using sodium cyanoborohydride (NaBH3CN) as the reducing agent, there is a risk of cyanide contamination in your product.[5]

  • Causality: During the reaction or workup, especially under acidic conditions, NaBH3CN can release hydrogen cyanide (HCN) or cyanide salts.[1]

  • Troubleshooting Steps:

    • Alternative Reducing Agent: Consider using a different reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation (H2/catalyst), which do not introduce cyanide.[2]

    • Careful Workup: If using NaBH3CN, perform the workup under basic conditions to minimize the formation of HCN.

    • Purification: Purification methods such as ion-exchange chromatography can be effective in removing ionic cyanide impurities.

ImpurityPotential OriginRecommended Analytical MethodMitigation Strategy
N-(3-methoxy-1-hydroxypropan-2-yl)-2-amino-3-methoxypropan-1-ol (Secondary Amine)Over-alkylation of the primary amine product.LC-MS, GC-MSUse a large excess of ammonia, slow addition of reducing agent.
Dimethylpiperazine derivativesSelf-condensation of intermediates.[4]GC-MS, NMRLower reaction temperature, monitor reaction progress closely.
1-Methoxy-2-propanolReduction of the starting ketone.GC, NMRUse a more selective reducing agent for the imine.
Cyanide SaltsUse of NaBH3CN as a reducing agent.[5]Ion Chromatography, Colorimetric TestsUse an alternative reducing agent, perform workup under basic conditions.
Route 2: Reduction of O-Methyl-L-serine or its Esters
Q4: My reaction is incomplete, and I have a significant amount of unreacted starting material. How can I improve the conversion?

A4: Incomplete reduction of the carboxylic acid or ester can be a common issue.

  • Causality: This can be due to insufficient reducing agent, deactivation of the reducing agent by moisture, or the inherent stability of the starting material.

  • Troubleshooting Steps:

    • Use a Stronger Reducing Agent: For the reduction of carboxylic acids, a strong reducing agent like lithium aluminum hydride (LiAlH4) is often necessary. Borane complexes (e.g., BH3·THF) can also be effective.

    • Ensure Anhydrous Conditions: Reducing agents like LiAlH4 react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Increase Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to ensure complete conversion.

    • Increase Reaction Temperature/Time: If the reaction is sluggish, cautiously increasing the temperature or extending the reaction time may improve conversion.

Q5: I am seeing byproducts that suggest side reactions with the amine or hydroxyl groups. How can I prevent this?

A5: The free amine and the resulting hydroxyl group can potentially participate in side reactions, especially if reactive intermediates are present.

  • Causality: The nucleophilic nature of the amine can lead to reactions with certain reagents or intermediates.

  • Troubleshooting Steps:

    • Protecting Groups: Consider protecting the amine group (e.g., as a Boc or Cbz carbamate) before the reduction step. This protecting group can then be removed in a subsequent step.

    • Choice of Reducing Agent: Select a reducing agent that is chemoselective for the carboxylic acid or ester in the presence of the amine.

ImpurityPotential OriginRecommended Analytical MethodMitigation Strategy
O-Methyl-L-serine (or ester)Incomplete reduction.LC-MS, HPLC, NMRUse a stronger/excess reducing agent, ensure anhydrous conditions.
Dimer/Oligomer SpeciesIntermolecular reactions.[6]Size Exclusion Chromatography, MSUse dilute reaction conditions.
N-protected intermediateIf a protecting group strategy is used.LC-MS, TLCEnsure complete deprotection.

Experimental Protocols

Protocol 1: Reductive Amination of 1-Methoxy-2-propanone
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methoxy-2-propanone (1.0 eq) in methanol.

  • Amine Source: Add a solution of ammonia in methanol (10-20 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the imine is consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reduction of O-Methyl-L-serine Methyl Ester
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C. Slowly add a solution of O-Methyl-L-serine methyl ester (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.

  • Purification: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or crystallization.

Visualization of Impurity Formation

cluster_0 Reductive Amination Impurities cluster_1 Reduction Impurities 1-Methoxy-2-propanone 1-Methoxy-2-propanone Imine Intermediate Imine Intermediate 1-Methoxy-2-propanone->Imine Intermediate + NH3 2-Amino-3-methoxypropan-1-ol 2-Amino-3-methoxypropan-1-ol Imine Intermediate->2-Amino-3-methoxypropan-1-ol Reduction Piperazine Derivatives Piperazine Derivatives Imine Intermediate->Piperazine Derivatives Self-condensation Secondary Amine Secondary Amine 2-Amino-3-methoxypropan-1-ol->Secondary Amine + Imine Intermediate Dimer/Oligomer Dimer/Oligomer 2-Amino-3-methoxypropan-1-ol->Dimer/Oligomer Intermolecular Reaction Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + Imine Intermediate O-Methyl-L-serine O-Methyl-L-serine O-Methyl-L-serine->2-Amino-3-methoxypropan-1-ol Reduction

Caption: Impurity Formation Pathways.

References

  • Jirát, J., et al. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Chemical Papers, 72(8), 1847-1857. Available at: [Link]

  • Dobarganes, M. C. (2019). Formation of Dimers and Oligomers. AOCS. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 19, 2026, from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]

  • Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. RASAYAN Journal of Chemistry, 11(1), 175-180. Available at: [Link]

  • Palliardi, M. E., et al. (2022). Detection of 1°, 2°, and 3° Amines: A Color Variation of the Hinsberg Test. Journal of Chemical Education, 99(9), 3236-3240. Available at: [Link]

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(5), 236-237. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-Boc-3-amino-1-propanol. Retrieved February 19, 2026, from [Link]

  • Justia Patents. (2010). Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Available at: [Link]

  • Van Brabandt, W., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1756-1764. Available at: [Link]

  • Drabowicz, J., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1369. Available at: [Link]

  • Stirling, D. I., & Matcham, G. W. (2000). U.S. Patent No. 6,133,018. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Retrieved February 19, 2026, from [Link]

  • Kumar, A., et al. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules, 28(14), 5510. Available at: [Link]

  • ResearchGate. (2009). Patent No. US 7,534,851 B2. Available at: [Link]

  • Van Brabandt, W., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1756-1764. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Justia Patents. (2010). Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Available at: [Link]

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • Wikipedia. (n.d.). Formaldehyde. Retrieved February 19, 2026, from [Link]

  • Patent 0348223. (n.d.). Novel process for the preparation of serinol. Available at: [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Letters in Organic Chemistry, 14(8), 548-557. Available at: [Link]

  • Chemsrc. (2025). (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0. Available at: [Link]

  • Google Patents. (n.d.). CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
  • Publisso. (2025). 2-Methoxypropanol-1. Available at: [Link]

  • Tsai, C. J., et al. (2000). Mechanism and evolution of protein dimerization. Protein Science, 9(6), 1032-1044. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Dimer formation of organic fluorophores reports on biomolecular dynamics under denaturing conditions. Retrieved February 19, 2026, from [Link]

  • Diva-portal.org. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation for 2-Amino-3-methoxypropan-1-ol Isomers

Welcome to the technical support center dedicated to the chiral separation of 2-Amino-3-methoxypropan-1-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral separation of 2-Amino-3-methoxypropan-1-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions. Our focus is on delivering practical, field-proven insights grounded in scientific principles to overcome common challenges in enantiomeric separation.

Quick-Reference FAQs

This section addresses the most common initial questions and issues encountered during the HPLC separation of 2-Amino-3-methoxypropan-1-ol and similar amino alcohol isomers.

Q1: My 2-Amino-3-methoxypropan-1-ol enantiomers are co-eluting or showing very poor resolution. Where do I start?

A: Poor or no resolution is a frequent challenge in chiral HPLC.[1] A systematic approach is crucial. First, ensure your Chiral Stationary Phase (CSP) is appropriate for amino alcohols. Polysaccharide-based or ligand-exchange columns are often a good starting point.[2][3] If the column choice is sound, the next step is to systematically optimize your mobile phase, followed by adjustments to flow rate and temperature.[1]

Q2: What is the most effective type of chiral column for separating amino alcohol isomers like 2-Amino-3-methoxypropan-1-ol?

A: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and effective for a broad range of chiral compounds, including amino alcohols.[3][4] These columns achieve separation through a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4][5] Ligand-exchange chromatography (LEC) columns are also highly effective for amino alcohols.[2] Additionally, protein-based phases, such as those with alpha1-acid glycoprotein or cellulase, have demonstrated success in separating amino alcohol enantiomers.[6]

Q3: I'm observing significant peak tailing with my amine-containing analyte. What are the likely causes and solutions?

A: Peak tailing for basic compounds like 2-Amino-3-methoxypropan-1-ol is often caused by strong interactions with residual silanol groups on the silica support of the column.[7][8] To mitigate this, add a basic modifier to your mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1-0.5%.[9] This additive will compete with your analyte for the active silanol sites, leading to more symmetrical peaks. Also, ensure your mobile phase pH is adjusted to be at least 2 units away from the pKa of your compound to maintain a consistent ionization state.[1]

Q4: Should I consider derivatization for separating 2-Amino-3-methoxypropan-1-ol isomers?

A: While direct separation is often preferred to avoid extra sample preparation steps, derivatization can be a powerful tool if direct methods fail. Derivatizing the amino group with reagents like o-phthalaldehyde (OPA), dansyl chloride, or benzoyl chloride can enhance detectability and may improve chiral recognition on the stationary phase.[10][11][12] Pre-column derivatization converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column.[10]

Q5: How critical is column equilibration time in chiral separations?

A: It is extremely critical. Chiral stationary phases often require longer equilibration times than standard achiral columns, especially when changing mobile phase composition.[1][13] It is recommended to equilibrate the column with at least 10-20 column volumes of the new mobile phase to ensure a stable baseline and reproducible retention times.[1][13] For some specific columns, like CHIROBIOTIC phases, equilibration can take 1-2 hours.[13]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and explanations for resolving more complex separation issues.

Guide 1: Systematic Approach to Resolving Poor Enantiomeric Separation

Poor resolution is the most common hurdle in chiral method development. This guide provides a logical workflow to systematically tackle this issue.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Poor or No Resolution CSP_Selection 1. Evaluate Chiral Stationary Phase (CSP) - Is it suitable for amino alcohols? - Screen different CSP types (e.g., polysaccharide, ligand-exchange). Start->CSP_Selection Mobile_Phase 2. Optimize Mobile Phase - Adjust organic modifier type and concentration. - Incorporate acidic/basic additives. CSP_Selection->Mobile_Phase If CSP is appropriate Flow_Rate 3. Adjust Flow Rate - Test lower flow rates (e.g., 0.5-0.8 mL/min). Mobile_Phase->Flow_Rate Temperature 4. Vary Column Temperature - Screen a range (e.g., 15°C to 40°C). Flow_Rate->Temperature End End: Improved Resolution Temperature->End

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Step-by-Step Protocol for Improving Resolution:
  • Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the foundation of chiral separation.[14]

    • Action: If you have no prior information, screen your analyte on at least two different types of CSPs. For 2-Amino-3-methoxypropan-1-ol, consider a polysaccharide-based column (e.g., cellulose or amylose derivatives) and a ligand-exchange column.[2][3]

    • Rationale: Different CSPs offer different chiral recognition mechanisms.[15] Polysaccharide phases rely on hydrogen bonding, π-π interactions, and steric inclusion into chiral cavities, while ligand-exchange phases utilize the formation of transient diastereomeric metal complexes.[2][4]

  • Mobile Phase Optimization: The mobile phase composition significantly influences the interactions between the enantiomers and the CSP.[16]

    • Action:

      • Organic Modifier: Systematically vary the type (e.g., isopropanol, ethanol, acetonitrile) and concentration of the organic modifier in your mobile phase.

      • Additives: For an amino alcohol, introduce a basic additive like 0.1% DEA or TEA to improve peak shape and potentially enhance resolution.[9]

    • Rationale: The organic modifier modulates the polarity of the mobile phase, affecting the retention and interaction strength. Additives can suppress undesirable interactions (like with silanol groups) and enhance the specific interactions required for chiral recognition.[7][9]

  • Flow Rate Adjustment: Chiral separations are often more sensitive to flow rate than achiral separations.

    • Action: Reduce the flow rate. A typical starting point for a 4.6 mm ID column is 1.0 mL/min, but for challenging chiral separations, testing lower flow rates like 0.8 mL/min or 0.5 mL/min can be beneficial.[1][9]

    • Rationale: Lower flow rates can increase the mass transfer between the mobile and stationary phases, allowing for more effective chiral recognition and often leading to better resolution, although with the trade-off of longer analysis times.[9]

  • Temperature Variation: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][17]

    • Action: Evaluate a range of column temperatures, for example, from 15°C to 40°C.

    • Rationale: A change in temperature alters the thermodynamics of the analyte-CSP interaction.[17] While lower temperatures often increase chiral selectivity, higher temperatures can improve peak efficiency and reduce analysis time.[13][18][19] In some cases, a reversal of elution order can be observed with temperature changes.[17][20]

ParameterTypical Starting ConditionOptimization RangeRationale for Change
Organic Modifier Hexane/Isopropanol (90:10)95:5 to 80:20Affects polarity and analyte-CSP interaction strength.
Basic Additive 0.1% Diethylamine (DEA)0.05% to 0.5%Improves peak shape for basic analytes.[9]
Flow Rate 1.0 mL/min0.5 to 1.2 mL/minLower flow rates often improve resolution.[13]
Temperature 25°C15°C to 40°CAffects separation thermodynamics and kinetics.[17]
Guide 2: Addressing and Correcting Poor Peak Shape

Poor peak shape, such as fronting or tailing, can compromise resolution and the accuracy of quantification.[21][22]

Visualizing the Peak Shape Troubleshooting Logic

Peak_Shape_Troubleshooting Start Start: Poor Peak Shape (Tailing or Fronting) Check_All_Peaks 1. Does the issue affect all peaks? Start->Check_All_Peaks System_Issue System/Mechanical Issue - Check for dead volume (fittings, tubing). - Column void/contamination. Check_All_Peaks->System_Issue Yes Chemical_Issue Chemical/Interaction Issue - Analyte-silanol interactions. - Mobile phase pH. - Sample solvent mismatch. Check_All_Peaks->Chemical_Issue No Yes_All_Peaks YES No_Some_Peaks NO Flush_Column Solution: Flush column with strong solvent. Check/replace fittings. System_Issue->Flush_Column Add_Modifier Solution: Add Basic Modifier (e.g., 0.1% DEA). Adjust mobile phase pH. Chemical_Issue->Add_Modifier Check_Solvent Solution: Match sample solvent to mobile phase. Chemical_Issue->Check_Solvent

Caption: A decision tree for troubleshooting common peak shape problems.

Protocol for Improving Peak Symmetry:
  • Diagnose the Problem:

    • Tailing Peaks: This is the most common issue for amine-containing compounds. It is often due to secondary interactions between the basic analyte and acidic residual silanol groups on the column's silica surface.[7] Another cause can be column contamination.[1][21]

    • Fronting Peaks: This is less common and can indicate column overload (injecting too high a concentration of the sample) or a mismatch between the sample solvent and the mobile phase.[21][23]

  • Implement Solutions for Tailing Peaks:

    • Action A: Add a Mobile Phase Modifier: Incorporate a small amount (0.1-0.5%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) into your mobile phase.[9]

    • Rationale A: The basic modifier acts as a competing agent, binding to the active silanol sites and preventing the analyte from engaging in these undesirable secondary interactions.[8]

    • Action B: Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of 2-Amino-3-methoxypropan-1-ol. For a basic compound, using a more basic mobile phase will keep it in its neutral form, reducing ionic interactions with silanols.

    • Rationale B: Maintaining a consistent, single ionic state of the analyte throughout the separation process prevents peak broadening and tailing associated with mixed ionic forms.[1]

    • Action C: Column Flushing: If the tailing has developed over time, the column may be contaminated.[21] Flush the column with a strong solvent (if compatible with the stationary phase) to remove strongly retained impurities.

  • Implement Solutions for Fronting Peaks:

    • Action A: Reduce Sample Concentration: Prepare a more dilute sample and reinject.

    • Rationale A: Overloading the column saturates the stationary phase at the inlet, causing the peak front to broaden as molecules travel through the column without sufficient interaction.[23]

    • Action B: Match Sample Solvent to Mobile Phase: If possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[21]

    • Rationale B: A sample solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted, fronting peak.[21]

References

  • Benchchem. (2025).
  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide.
  • PubMed. (2019).
  • ResearchGate. (2025). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters.
  • Sumika Chemical Analysis Service. SUMICHIRAL OA columns.
  • ResearchGate.
  • Phenomenex. Chiral HPLC Column.
  • ResearchGate. (2014).
  • Taylor & Francis Online. (2006).
  • Janssen. (2026).
  • Columnex. Chiral HPLC and SFC Columns.
  • Chiralpedia. (2022). Polysaccharide-based CSPs.
  • PMC. (2021).
  • Springer Protocols. (2026).
  • Acta Scientific. (2021).
  • AKJournals. (2012).
  • PubMed. (2000). Enantiomeric separation of amino alcohols on protein phases using statistical experimental design.
  • Journal of Chromatography A. (2022).
  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Scientific Research Publishing. (2022). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Sigma-Aldrich.
  • MTC USA. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • YMC.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Sigma-Aldrich. (2012).
  • ACS Publications. (2021).
  • ResearchGate. Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
  • ResearchGate. (2015).
  • PMC. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • LCGC International. (2023).
  • Creative Proteomics.
  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
  • PMC. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
  • Phenomenex.
  • Imtakt. Amino Acid Isomer Separation Using the Intrada Amino Acid Column.

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of 2-Amino-3-methoxypropan-1-ol

Welcome to the technical support guide for 2-Amino-3-methoxypropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-3-methoxypropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Section 1: Fundamental Properties & Solubility Profile

Understanding the physicochemical properties of 2-Amino-3-methoxypropan-1-ol is the first step in troubleshooting its solubility. Its structure, containing a primary amine, a primary alcohol, and a methoxy ether group, dictates its behavior in various solvents. The presence of both hydrogen bond donors (-NH2, -OH) and acceptors (-NH2, -OH, -O-) alongside a short alkyl backbone gives it a versatile yet sometimes challenging solubility profile.

Table 1: Physicochemical Properties of 2-Amino-3-methoxypropan-1-ol

Property Value Source
Molecular Formula C₄H₁₁NO₂ [1][2]
Molecular Weight 105.14 g/mol [1][2]
IUPAC Name 2-amino-3-methoxypropan-1-ol [1]
Predicted logP -1.5 to -0.83 [1][2]
Structure Contains primary amine, primary alcohol, and methoxy groups [1]

| Common Forms | Free base, Hydrochloride (HCl) salt |[3][4] |

The negative logP value indicates that the compound is inherently hydrophilic, predicting preferential solubility in water over non-polar organic solvents like octanol.[1][2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common solubility challenges encountered by researchers.

Q1: What is the expected solubility of 2-Amino-3-methoxypropan-1-ol in common laboratory solvents?

A: Based on its hydrophilic structure (amine and alcohol groups) and low molecular weight, 2-Amino-3-methoxypropan-1-ol is expected to be soluble in polar protic solvents like water, methanol, and ethanol. Its solubility is likely limited in non-polar solvents such as hexanes or toluene. Related amino alcohols are often described as miscible with water and soluble in alcohols.[5]

  • Scientist's Explanation: The molecule's ability to form strong hydrogen bonds with protic solvents is the primary driver of its solubility. In non-polar solvents, the energy required to break the compound's crystal lattice and solvate the polar functional groups is not sufficiently compensated, leading to poor solubility.

Q2: My 2-Amino-3-methoxypropan-1-ol (free base) is not dissolving well in neutral (pH 7) water, even though it's predicted to be hydrophilic. Why?

A: This is a classic issue for compounds with a basic amine group. While the molecule is hydrophilic, its solubility in neutral water can be limited, especially at higher concentrations. The primary amine group (pKa typically ~9-10) is only minimally protonated at neutral pH. Forcing a high concentration of the free base into solution can lead to the formation of a saturated or supersaturated solution that may not be stable.

  • Scientist's Explanation: The solubility of ionizable compounds is highly dependent on the pH of the medium.[6][7] The uncharged free base form is generally less soluble in water than its charged, protonated (salt) form. At pH 7, the equilibrium R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻ lies far to the left, meaning the less soluble free base is the dominant species.

Q3: How does pH dramatically affect the solubility of this compound?

A: Lowering the pH of the aqueous solvent will dramatically increase the solubility of 2-Amino-3-methoxypropan-1-ol. By adding an acid (like HCl), you protonate the basic amine group, forming an ammonium salt (R-NH₃⁺). This ionic salt has much stronger ion-dipole interactions with water, leading to a significant increase in aqueous solubility.

  • Scientist's Explanation: This is the principle behind the common pharmaceutical strategy of salt formation to enhance drug solubility.[8][9] The conversion from the neutral molecule to an ion fundamentally changes the intermolecular forces governing solvation, making the process far more energetically favorable in polar solvents like water.

Q4: I prepared a concentrated, acidic stock solution that was clear, but it precipitated when I diluted it into my neutral (pH 7.4) cell culture media or phosphate buffer. What happened?

A: This is a common pH-shift precipitation event. Your concentrated stock was clear because the low pH kept the compound in its highly soluble protonated (R-NH₃⁺) form. When you diluted this into a larger volume of buffered neutral media, the buffer's capacity neutralized the acid from your stock. This raised the pH back to the buffer's setpoint (e.g., 7.4), converting the compound back to its less soluble free base (R-NH₂) form. If the final concentration exceeds the free base's solubility limit at that pH, it will precipitate out of solution.

  • Scientist's Explanation: The key is the final concentration of your compound relative to its intrinsic solubility at the final pH. This highlights the importance of considering the buffering capacity and final pH of your experimental system, not just the initial stock solution.

Q5: Can I heat the solution to improve solubility?

A: Yes, gently heating the solution can be an effective method to increase the rate of dissolution and, for most compounds, increase the overall solubility. However, this should be done with caution.

  • Scientist's Explanation & Cautions:

    • Thermodynamics: For most solids, dissolution is an endothermic process, so increasing the temperature will increase solubility according to the Le Chatelier principle.[10]

    • Stability: Be aware of the compound's thermal stability. Prolonged heating or high temperatures can cause degradation. Always check the compound's technical data sheet for stability information.

    • Supersaturation Risk: A solution prepared at a higher temperature may become supersaturated upon cooling to room or experimental temperature, leading to precipitation over time. Ensure the compound remains soluble at the final working temperature.

Q6: Should I purchase the free base or the hydrochloride (HCl) salt form?

A: If your primary application is in aqueous media and you require good solubility without pH modification, the hydrochloride salt is the superior choice . The HCl salt is the pre-formed, protonated version of the molecule and will readily dissolve in neutral water to form a clear, acidic solution. The free base is suitable if you are working in organic solvents or require the uncharged form for a specific chemical reaction.

Section 3: Troubleshooting Guides & Experimental Protocols

Guide 1: Protocol for pH-Mediated Solubilization of the Free Base

This protocol describes the most reliable method for solubilizing the free base form of 2-Amino-3-methoxypropan-1-ol in an aqueous solvent.

Objective: To prepare a 100 mM aqueous stock solution.

Materials:

  • 2-Amino-3-methoxypropan-1-ol (free base, MW: 105.14 g/mol )

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter or pH strips

  • Volumetric flask and magnetic stirrer

Procedure:

  • Weigh the Compound: Weigh out 10.51 mg of 2-Amino-3-methoxypropan-1-ol for a final volume of 1 mL (or 105.1 mg for 10 mL).

  • Initial Slurry: Add approximately 80% of the final required volume of water to the flask containing the compound. A cloudy slurry will form.

  • Acidification (The Critical Step):

    • Begin stirring the slurry.

    • Using a pipette, add the 1 M HCl solution dropwise (e.g., 1-2 µL at a time for a 1 mL prep).

    • Monitor the solution closely. As the pH drops, the solid will begin to dissolve.

    • Rationale: Adding acid slowly prevents over-shooting to an excessively low pH and ensures gradual protonation and dissolution.

  • Endpoint Determination: Continue adding acid dropwise until the solution becomes completely clear. All solid material should be dissolved.

  • Final Volume Adjustment: Once the solution is clear, carefully add water to reach the final desired volume (e.g., 1 mL).

  • Verification & Storage:

    • Check the final pH. It will be acidic (typically in the range of pH 3-5). Note this pH for your records.

    • Store the stock solution as recommended on the data sheet, typically at 2-8°C or -20°C for long-term stability.

  • Self-Validation Check: A successfully prepared stock should be a perfectly clear, particle-free solution. If any cloudiness remains, it indicates incomplete dissolution. Add another micro-drop of acid. If precipitation occurs upon storage at 4°C, the solution may be supersaturated or unstable; consider preparing a more dilute stock.

Guide 2: Utilizing Co-solvents for Challenging Formulations

For applications requiring solubility in mixed-solvent systems or when pH modification is not desired.

Objective: To prepare a stock solution using a water/ethanol co-solvent system.

Materials:

  • 2-Amino-3-methoxypropan-1-ol (free base)

  • High-purity water

  • Ethanol (200 proof, anhydrous)

  • Glass vial

Procedure:

  • Weigh Compound: Weigh the desired amount of the compound into the glass vial.

  • Add Organic Co-solvent: Add a small volume of ethanol first and vortex or sonicate. The compound may have some solubility in pure ethanol.

    • Rationale: Wetting the compound with the organic solvent first can help break up aggregates and facilitate interaction with the aqueous phase.

  • Titrate with Aqueous Phase: Gradually add water dropwise while vortexing.

  • Observe & Adjust: Continue adding the components until the desired final concentration and solvent ratio are achieved and the compound is fully dissolved. A common starting point is a 1:1 ethanol:water ratio.

  • Final Assessment: Ensure the solution remains clear at your working temperature.

  • Expert Insight: The use of co-solvents works by reducing the overall polarity of the solvent system, making it more favorable for solvating molecules that have both polar and non-polar regions.[10] This can be a powerful technique but requires validation to ensure the co-solvent is compatible with downstream applications (e.g., not toxic to cells).

Section 4: Visual Troubleshooting Workflow

This diagram provides a logical decision-making path when encountering solubility issues with 2-Amino-3-methoxypropan-1-ol.

G start Start: Compound Fails to Dissolve check_solvent What is the solvent? start->check_solvent is_aqueous Aqueous (Water/Buffer) check_solvent->is_aqueous Aqueous is_organic Non-Polar Organic check_solvent->is_organic Organic check_form Using Free Base or HCl Salt? is_aqueous->check_form wrong_solvent Recommendation: Compound is highly polar. Switch to a polar solvent (Water, MeOH, EtOH). is_organic->wrong_solvent free_base Free Base check_form->free_base Free Base hcl_salt HCl Salt check_form->hcl_salt HCl Salt lower_ph Action: Lower pH with Dilute HCl (See Protocol 1) free_base->lower_ph use_salt Recommendation: Use the HCl salt form directly. It is designed for aqueous solubility. hcl_salt->use_salt success Success: Solubilization Achieved lower_ph->success try_cosolvent Action: Try a Co-solvent (e.g., Water/Ethanol, Water/DMSO) (See Protocol 2) use_salt->try_cosolvent If pH must be neutral try_cosolvent->success

Caption: Troubleshooting workflow for 2-Amino-3-methoxypropan-1-ol solubility.

Section 5: Safety & Handling

  • Hazard Profile: 2-Amino-3-methoxypropan-1-ol is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.[11][12]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[13]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11][13]

References

  • PubChem. (n.d.). 2-Amino-3-methoxypropan-1-OL. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025, July 4). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Cureus. Retrieved from [Link]

  • Wiley. (n.d.). 2-Amino-3-methoxy-1-phenyl-1-propanol. SpectraBase. Retrieved from [Link]

  • Chemsrc. (2025, September 18). (R)-2-AMINO-3-METHOXY-1-PROPANOL. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Sharma, D., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • PubChem. (n.d.). 2-Amino-3-(4-methoxyphenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Indian Journal of Chemistry. (1980). Solubilities of Amino Acids in Different Mixed Solvents.
  • Sunway Pharm Ltd. (n.d.). (R)-2-AMINO-3-METHOXYPROPAN-1-OL HCL. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Architectures for 2-Amino-3-methoxypropan-1-ol Synthesis

Current Status: Operational Topic: High-Efficiency Synthesis of 2-Amino-3-methoxypropan-1-ol ( -Methyl Serinol) Audience: Process Chemists, R&D Scientists Core Directive & Executive Summary The Challenge: Synthesizing 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: High-Efficiency Synthesis of 2-Amino-3-methoxypropan-1-ol (


-Methyl Serinol)
Audience:  Process Chemists, R&D Scientists

Core Directive & Executive Summary

The Challenge: Synthesizing 2-Amino-3-methoxypropan-1-ol (CAS: 50906-82-4) requires navigating a "Chemoselectivity Triangle." You must reduce a carboxylic acid/ester to a primary alcohol without demethylating the ether at the


-position and without racemizing the 

-chiral center (if starting from L-Serine).

The Solution Architecture: This guide prioritizes two catalytic pathways based on your operational scale and equipment availability:

  • Homogeneous Ruthenium Catalysis (Ru-Pincer): Best for scale-up, atom economy, and enantiopurity.[1]

  • Lewis-Acid Promoted Hydride Reduction: Best for bench-scale, low-pressure setups.

Reaction Pathway & Catalyst Decision Matrix

Visualizing the Synthetic Workflow

The following diagram illustrates the critical decision points in the synthesis starting from L-Serine methyl ester.

SynthesisPath Start Start: O-Methyl-L-Serine Methyl Ester Decision Equipment Availability? Start->Decision RouteA Route A: High Pressure H2 (>30 bar) Decision->RouteA Autoclave Available RouteB Route B: Atmospheric Pressure (Benchtop) Decision->RouteB Standard Glassware CatA Catalyst: Ru-MACHO® or Milstein Catalyst (Ru-PNN) RouteA->CatA CatB Promoter: Lewis Acid (CaCl2 or ZnCl2) + NaBH4 RouteB->CatB ProcessA Mechanism: Metal-Ligand Cooperation (Bifunctional) CatA->ProcessA ProcessB Mechanism: Chelation- Controlled Hydride Delivery CatB->ProcessB Product Target: 2-Amino-3- methoxypropan-1-ol ProcessA->Product High ee%, Low Waste ProcessB->Product Robust, Higher Waste

Figure 1: Decision matrix for catalyst selection based on infrastructure and atom-economy requirements.

Technical Support Modules

Module A: Homogeneous Hydrogenation (Ru-Pincer Catalysts)

Context: You are using a Ruthenium Pincer complex (e.g., Ru-MACHO-BH or Milstein’s Catalyst) to hydrogenate the ester bond using molecular H


. This is the "Green Chemistry" standard.
Protocol: Ru-Catalyzed Hydrogenation
  • Substrate:

    
    -Methyl-L-Serine Methyl Ester (
    
    
    
    eq)
  • Catalyst: Ru-MACHO-BH (

    
     - 
    
    
    
    mol%)
  • Solvent: Anhydrous THF or Methanol[1]

  • Base: KOtBu (

    
     - 
    
    
    
    mol%)
  • Conditions:

    
     bar H
    
    
    
    ,
    
    
    , 12-24 h.[1]
Troubleshooting Ticket #101: "Reaction Stalled / Low Conversion"
SymptomRoot Cause AnalysisCorrective Action
Color remains dark red/brown Catalyst Poisoning: The active hydride species (yellow/orange) failed to form. Likely due to moisture or acidic impurities in the substrate.Action: Ensure substrate is essentially acid-free (free base form). Increase KOtBu loading to 15 mol% to scavenge residual HCl from amino ester hydrochloride salts.
Pressure drops initially then stops Base Deactivation: The alkoxide base may have reacted with moisture or CO

in the headspace.
Action: Use fresh KOtBu. Purge autoclave with N

three times before introducing H

.
Low Yield (<50%) Incomplete Activation: Pincer catalysts often require a "induction period" to form the active 16e- species.Action: Pre-stir the catalyst and base in solvent for 15 mins before adding the substrate.

Expert Insight: The Ru-Pincer mechanism relies on Metal-Ligand Cooperation (MLC) . The ligand arm deprotonates to accept a proton from the alcohol, while the metal hydride attacks the carbonyl. If your system is too acidic, the ligand arm stays protonated and the cycle breaks [1].

Module B: Lewis-Acid Promoted Reduction (NaBH + Additive)

Context: You are using Sodium Borohydride boosted by a Lewis Acid (CaCl


, ZnCl

, or LiCl).[1] This transforms the mild reducing agent into a species capable of reducing esters to alcohols.
Protocol: Chelation-Controlled Reduction
  • Substrate:

    
    -Methyl-L-Serine Methyl Ester (
    
    
    
    eq)
  • Reagent: NaBH

    
     (
    
    
    
    eq)[1]
  • Promoter: CaCl

    
     (
    
    
    
    eq) (anhydrous)[1]
  • Solvent: EtOH / THF (2:1 ratio)

  • Conditions:

    
    , 4-12 h.
    
Troubleshooting Ticket #202: "Emulsions & Product Loss During Workup"
SymptomRoot Cause AnalysisCorrective Action
Thick white slurry/gel Boron-Amine Complexes: The amine in your product forms strong complexes with Boron species, trapping the product in the solid phase.Action: Do NOT just filter. Quench with dilute citric acid or NH

Cl, then adjust pH to >12 with NaOH to break the B-N complex before extraction.[1]
Low Recovery Water Solubility: 2-Amino-3-methoxypropan-1-ol is highly water-soluble. Standard extraction leaves product in the aqueous phase.Action: Use continuous extraction (liquid-liquid) with DCM or perform a "salting out" procedure (saturate aq. layer with K

CO

) and extract with

-PrOH/CHCl

(1:3).
Racemization High Temperature/Basicity: Excessive heat during the initial hydride addition can cause

-proton abstraction.
Action: Maintain

during the addition of NaBH

. The Lewis acid (CaCl

) actually protects against racemization by chelating the amine and carbonyl, locking the geometry [2].

Self-Validating Step:

  • Test: Add a drop of water to an aliquot.

  • Result: If gas evolution is vigorous, active hydride remains.[1] If solution is clear and TLC shows no ester spot, quench carefully.[1]

Comparative Data Analysis

The following table contrasts the two primary methodologies to aid in your selection.

MetricRu-Catalyzed Hydrogenation NaBH

+ CaCl

Reduction
Atom Economy High (H

is the reductant)
Low (Stoichiometric Boron waste)
Scalability Excellent (kg to ton scale)Moderate (Exothermic management needed)
Chiral Retention (ee%) >98% (Mild, neutral conditions)>95% (Requires temp.[2] control)
Cost High initial (Catalyst) / Low OpExLow initial / High disposal cost
Safety Profile High Pressure HazardH

Evolution / Flammability Hazard

Frequently Asked Questions (FAQ)

Q1: Can I use Raney Nickel for this synthesis? A: Yes, but typically only if you are starting from a nitro-precursor (e.g., reducing 2-nitro-3-methoxypropan-1-ol). If you are reducing the ester, Raney Nickel requires harsh conditions (high T/P) which often leads to racemization or demethylation of the ether. For the ester route, Ru-catalysts are superior [3].

Q2: My product smells like ammonia. Is it degrading? A: The product is a primary amine. A slight amine odor is normal. However, strong ammonia smell suggests deamination (cleavage of the C-N bond), which occurs if hydrogenation temperature exceeds


.[1] Keep reaction temperature 

.

Q3: Why is Calcium Chloride (CaCl


) preferred over ZnCl

?
A: While ZnCl

is a stronger Lewis acid, it is harder to remove during workup and can form stable chelates with the amino-diol product. CaCl

is cheaper, non-toxic, and easily washed away during the aqueous workup, making it ideal for pharmaceutical intermediates [4].[1]

References

  • Gunanathan, C., & Milstein, D. (2013).[1] Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143).[1] [1]

  • Abaskharon, R. M., et al. (2020).[1] Calcium Chloride Promoted Reduction of Amino Acid Esters to Amino Alcohols. Synthetic Communications, 50(12).[1]

  • Gusev, D. G. (2013).[1] Hydrogenation of Esters and Imines by Ruthenium Pincer Complexes. Journal of the American Chemical Society, 135(27).

  • McKennon, M. J., et al. (1993).[1] A Convenient Reduction of Amino Acids and Their Derivatives.[3][4][5] The Journal of Organic Chemistry, 58(13), 3568–3571.[1]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Amino-3-methoxypropan-1-ol Synthesis

Welcome to the technical support center for the synthesis of 2-Amino-3-methoxypropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-methoxypropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up this valuable chiral amino alcohol from the laboratory to a pilot plant setting. As a privileged structural motif in medicinal chemistry, robust and scalable synthesis of this compound is critical.[1][2] This document will delve into the nuances of the synthesis, addressing potential challenges with practical, field-proven solutions.

Synthesis Overview: From Amino Acid to Amino Alcohol

The most common and direct method for synthesizing chiral amino alcohols like 2-Amino-3-methoxypropan-1-ol is the reduction of the corresponding α-amino acid.[1][] This "chiral pool" approach leverages the high optical purity of the starting material, O-methyl-L-serine, to produce the enantiomerically pure product.[1]

The core transformation involves the reduction of the carboxylic acid moiety to a primary alcohol. While several reducing agents can accomplish this, the choice of reagent is a critical consideration, especially during scale-up, where cost, safety, and efficiency are paramount.[4]

Reaction Pathway

The synthesis proceeds via the reduction of O-methyl-L-serine.

Synthesis_Pathway O-methyl-L-serine O-methyl-L-serine 2-Amino-3-methoxypropan-1-ol 2-Amino-3-methoxypropan-1-ol O-methyl-L-serine->2-Amino-3-methoxypropan-1-ol Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4, NaBH4/I2) Reducing_Agent->2-Amino-3-methoxypropan-1-ol

Caption: General reaction scheme for the synthesis of 2-Amino-3-methoxypropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2-Amino-3-methoxypropan-1-ol?

The most logical and widely used starting material is O-methyl-L-serine.[5] This is a derivative of the naturally occurring amino acid L-serine where the hydroxyl group has been methylated.[5] Using this chiral precursor ensures the stereochemistry of the final product.

Q2: Which reducing agents are suitable for this synthesis, and what are the trade-offs?

Several reducing agents can be used, each with its own advantages and disadvantages, particularly when considering a pilot plant scale.

Reducing AgentAdvantagesDisadvantagesScale-up Considerations
Lithium Aluminum Hydride (LiAlH₄) Highly effective for direct reduction of carboxylic acids.[6][7]Expensive, highly flammable, and reacts violently with water.[4][6]Significant safety infrastructure required (e.g., specialized reactors, inert atmosphere). Not ideal for large-scale due to cost and hazard profile.[4]
Sodium Borohydride (NaBH₄) / Iodine (I₂) Milder, less expensive, and safer than LiAlH₄.[6] Can be used in a "one-pot" process from the amino acid.[8]Requires careful control of iodine addition.A more practical choice for pilot scale due to improved safety and cost-effectiveness. The reaction is still exothermic and requires good temperature control.
Borane Complexes (e.g., BH₃·THF, BMS) Effective for reducing carboxylic acids.[7]Can be flammable and may require special handling procedures.A viable alternative to LiAlH₄ with a slightly better safety profile, but still requires careful handling.

Q3: What are the primary safety concerns when scaling up this synthesis?

  • Exothermic Reactions: The reduction of the carboxylic acid is highly exothermic, regardless of the reducing agent used. In a pilot plant, the surface-area-to-volume ratio is lower than in a lab flask, making heat dissipation more challenging.[9]

  • Flammable Reagents and Solvents: Many of the reducing agents and solvents (e.g., THF, ethers) are flammable.[10] Pilot plants require robust fire suppression systems and intrinsically safe equipment.

  • Hydrogen Gas Evolution: The work-up of reactions involving metal hydrides (like LiAlH₄ and NaBH₄) generates hydrogen gas, which is highly flammable. Adequate ventilation and grounding of equipment are essential to prevent ignition.

  • Corrosive Materials: The synthesis may involve the use of corrosive reagents. Personal protective equipment (PPE) is crucial.[11]

Q4: How can I purify 2-Amino-3-methoxypropan-1-ol at a larger scale?

Purification at the pilot scale often moves away from chromatography towards more scalable methods.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[6]

  • Crystallization: Forming a salt of the amino alcohol (e.g., with oxalic or hydrochloric acid) can facilitate purification by crystallization.[12] The purified salt can then be neutralized to yield the free base.

  • Solvent Extraction: A series of extractions can be used to remove impurities.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 2-Amino-3-methoxypropan-1-ol.

Troubleshooting_Workflow Start Start Problem Problem Start->Problem Check_Purity Check Starting Material Purity Problem->Check_Purity Low Yield Review_Conditions Review Reaction Conditions Problem->Review_Conditions Incomplete Reaction Optimize_Workup Optimize Work-up Procedure Problem->Optimize_Workup Product Loss Solution Solution Check_Purity->Solution Impure Starting Material Review_Conditions->Solution Suboptimal Temp/ Stoichiometry Optimize_Workup->Solution Emulsions/ Poor Extraction

Caption: A simplified troubleshooting workflow for common synthesis issues.

Issue 1: Low Yield of 2-Amino-3-methoxypropan-1-ol

  • Question: My reaction yield is significantly lower than expected after scaling up. What are the potential causes?

  • Answer:

    • Inefficient Heat Transfer: As mentioned, poor heat dissipation in a larger reactor can lead to side reactions and degradation of the product. Ensure your reactor's cooling system is adequate for the scale and the exotherm of the reaction.

    • Mass Transfer Limitations: In larger vessels, mixing may not be as efficient. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[9] Ensure your stirring is vigorous enough for the reactor volume.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR).

    • Work-up Issues: Emulsion formation during aqueous work-up is a common problem that can lead to significant product loss.[6] The addition of brine can help to break emulsions.[6]

Issue 2: Presence of Impurities in the Final Product

  • Question: After purification, I still see significant impurities in my final product. What could be the source?

  • Answer:

    • Starting Material Purity: Ensure the O-methyl-L-serine is of high purity. Any impurities in the starting material may be carried through the reaction and be difficult to remove from the final product.

    • Side Reactions: Over-reduction or side reactions with the solvent can introduce impurities. Carefully control the stoichiometry of the reducing agent and the reaction temperature.

    • Ineffective Purification: The chosen purification method may not be suitable for the specific impurities present. You may need to consider a combination of techniques, such as distillation followed by crystallization.

Issue 3: Difficulty with Product Isolation

  • Question: I'm having trouble isolating the product as a solid/oil after the work-up. What can I do?

  • Answer:

    • Product is Water-Soluble: 2-Amino-3-methoxypropan-1-ol is expected to have some water solubility. During extraction, ensure you use a sufficient volume of organic solvent and perform multiple extractions to maximize recovery.

    • Formation of Salts: If the pH of the aqueous layer is not sufficiently basic during work-up, the product will remain as a salt in the aqueous phase. Ensure the pH is adequately high (typically >10) before extraction.

    • Product is an Oil: Many amino alcohols are oils or low-melting solids at room temperature.[6] If you are expecting a solid, it may be that your product is an oil. Consider purification by vacuum distillation.

Experimental Protocols

Laboratory-Scale Synthesis of 2-Amino-3-methoxypropan-1-ol (Illustrative)

This protocol is a representative procedure for the reduction of an N-protected amino acid. For the synthesis of 2-Amino-3-methoxypropan-1-ol, an analogous procedure would be followed starting with O-methyl-L-serine.

1. Preparation of the Amino Acid Ester (if necessary):

  • While direct reduction of the carboxylic acid is possible, in some cases, conversion to the ester followed by reduction can be advantageous, especially when using milder reducing agents like NaBH₄.[8]

2. Reduction of the Amino Acid/Ester:

  • Using LiAlH₄:

    • A dry, three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ in anhydrous THF.

    • The flask is cooled to 0 °C in an ice bath.

    • A solution of O-methyl-L-serine in anhydrous THF is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

    • The reaction is carefully quenched by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

    • The resulting solid is filtered off, and the filter cake is washed with THF.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Using NaBH₄/I₂:

    • A dry, three-necked round-bottom flask is charged with sodium borohydride and anhydrous THF.[6]

    • The suspension is cooled to 0 °C, and a solution of iodine in anhydrous THF is added slowly.

    • O-methyl-L-serine is then added portion-wise.

    • The reaction is stirred at room temperature until completion.

    • The reaction is quenched by the addition of methanol, followed by acidification with HCl.

    • The mixture is then basified with NaOH, and the product is extracted with an organic solvent.[6]

3. Purification:

  • The crude product can be purified by vacuum distillation or by crystallization of a suitable salt.

References

  • Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange. (2019, November 29). Retrieved from [Link]

  • US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A Reduction of Chiral Amino Acids Based on Current Method - JOCPR. (2016). Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Retrieved from [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis - Westlake University. (2023, October 12). Retrieved from [Link]

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst - Scientific Research Publishing. (n.d.). Retrieved from [Link]

  • 2-amino-3-(4-methoxyphenyl)-1-propanol - ChemSynthesis. (n.d.). Retrieved from [Link]

  • O-Methylserine | C4H9NO3 | CID 88250 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC. (2023, February 10). Retrieved from [Link]

  • Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - Frontiers. (2021, May 6). Retrieved from [Link]

  • SAFETY DATA SHEET - Deft. (n.d.). Retrieved from [Link]

  • Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - ResearchGate. (2021, May 7). Retrieved from [Link]

  • Safety data sheet - CPAChem. (n.d.). Retrieved from [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan. (n.d.). Retrieved from [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (n.d.).
  • Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals with Carbonyl Compounds via Visible-Light Photocatalyst in Water - Green Chemistry (RSC Publishing). (2019, December 17). Retrieved from [Link]

  • CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. (n.d.). Retrieved from [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - ACS Publications. (2022, March 28). Retrieved from [Link]

  • US5866719A - Process for the purification of an aminoalcohol - Google Patents. (n.d.).
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0 | Chemsrc. (n.d.). Retrieved from [Link]

  • US5998669A - Process for production of 2-amino-1,3-propanediol - Google Patents. (n.d.).
  • A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity - PubMed. (1982). Annals of Clinical Biochemistry, 19(3), 182–186. [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC. (n.d.). Retrieved from [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing). (2015, August 5). Retrieved from [Link]

  • Automated, Multistep Continuous-Flow Synthesis of 2,6-Dideoxy and 3-Amino-2,3,6-trideoxy Monosaccharide Building Blocks - PMC. (2021, September 21). Retrieved from [Link]

  • Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide(LLM-105) - IMEMG. (n.d.). Retrieved from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for "2-Amino-3-methoxypropan-1-ol" Experimental Protocols

Welcome to the technical support center for "2-Amino-3-methoxypropan-1-ol." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this trifunc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Amino-3-methoxypropan-1-ol." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this trifunctional amino alcohol. Due to the limited availability of specific experimental literature for this compound, this guide presents troubleshooting advice based on established principles of organic synthesis and experience with structurally similar molecules. We will explore potential challenges and solutions within the context of two plausible synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on "2-Amino-3-methoxypropan-1-ol" and what are the implications for its synthesis and handling?

A1: "2-Amino-3-methoxypropan-1-ol" possesses three functional groups: a primary amine (-NH2), a primary alcohol (-OH), and a methoxy ether (-OCH3). The primary amine and alcohol are both nucleophilic and can participate in a variety of reactions. The amine is also basic. This trifunctionality necessitates the use of protecting groups during many synthetic transformations to achieve selectivity.

Q2: What are the most likely side reactions to occur during the synthesis of "2-Amino-3-methoxypropan-1-ol"?

A2: Common side reactions include over-alkylation of the amine, formation of cyclic byproducts (e.g., oxazolidines), and cleavage of the methyl ether under harsh acidic conditions. The choice of reagents and reaction conditions is critical to minimize these undesired pathways.

Q3: How can I purify "2-Amino-3-methoxypropan-1-ol," which is expected to be a polar and water-soluble compound?

A3: Purification of polar amino alcohols can be challenging. Standard silica gel chromatography may lead to streaking and poor separation.[1] Techniques such as ion-exchange chromatography or reverse-phase chromatography are often more effective.[1] Crystallization of a salt form (e.g., hydrochloride) can also be an excellent purification method.[2]

Q4: What are the key safety precautions when working with "2-Amino-3-methoxypropan-1-ol" and its synthetic precursors?

Troubleshooting Hypothetical Synthetic Routes

Given the absence of a standard, published synthesis for "2-Amino-3-methoxypropan-1-ol," we will troubleshoot two logical, hypothetical pathways.

Route 1: Synthesis from L-Serine Methyl Ester

This route leverages a readily available chiral starting material. The key steps involve protection of the amine, methylation of the hydroxyl group, and reduction of the ester.

A L-Serine Methyl Ester B N-Protected Serine Methyl Ester A->B Amine Protection (e.g., Boc, Cbz) C N-Protected-O-methyl Serine Methyl Ester B->C O-Methylation (e.g., MeI, NaH) D N-Protected 2-Amino-3-methoxypropan-1-ol C->D Ester Reduction (e.g., LiAlH4, NaBH4) E 2-Amino-3-methoxypropan-1-ol D->E Deprotection A (R)-Glycidol B (R)-3-methoxy-1,2-epoxypropane A->B O-Methylation (e.g., MeI, NaH) C 2-Amino-3-methoxypropan-1-ol B->C Epoxide Ring Opening with Ammonia

Caption: Hypothetical synthesis of 2-Amino-3-methoxypropan-1-ol from (R)-Glycidol.

Problem 1: Low yield or side reactions during the O-methylation of glycidol.

  • Possible Cause: Glycidol is an epoxide and can undergo ring-opening under basic conditions. The methoxide generated can act as a nucleophile.

  • Troubleshooting Steps:

    • Mild Methylating Conditions: Consider using a milder base than NaH, or a different methylation strategy to avoid epoxide opening.

    • Protecting Group Strategy: An alternative is to first protect the epoxide, methylate the hydroxyl, and then deprotect the epoxide. However, this adds steps to the synthesis.

    • Careful Stoichiometry and Temperature Control: Precise control of the amount of base and methylating agent, along with low reaction temperatures, can favor O-methylation over epoxide opening.

Problem 2: Poor regioselectivity or low yield in the epoxide ring-opening with ammonia.

  • Possible Cause: Ammonia is a relatively weak nucleophile, and the reaction may be slow or require harsh conditions, which can lead to side reactions. The epoxide has two electrophilic carbons, and while attack at the less hindered carbon is generally favored under basic/neutral conditions, a mixture of regioisomers is possible. [3][4]* Troubleshooting Steps:

    • Reaction Conditions: Use a concentrated solution of ammonia (e.g., aqueous or methanolic ammonia) and heat the reaction in a sealed tube or autoclave to increase the rate. [5] 2. Lewis Acid Catalysis: A Lewis acid can be used to activate the epoxide and promote ring-opening. However, this can alter the regioselectivity, potentially favoring attack at the more substituted carbon. [5][6] 3. Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like isopropanol or 1,4-dioxane with aqueous ammonia have been shown to be effective for similar ring-openings. [5]

Purification and Characterization Troubleshooting

Problem: Product streaks on a silica gel column, making purification difficult.

  • Possible Cause: The primary amine group interacts strongly with the acidic silica gel, leading to poor chromatographic behavior. [1]* Troubleshooting Steps:

    • Neutralize Silica: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in the eluent).

    • Use a Different Stationary Phase: Alumina (basic or neutral) can be a better choice for purifying basic compounds.

    • Reverse-Phase Chromatography: C18 reverse-phase columns are well-suited for purifying polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or TFA is typically used.

    • Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules like amines.

    • Crystallization: Convert the amino alcohol to a salt (e.g., hydrochloride or oxalate) and purify by recrystallization. [2]The free base can then be regenerated.

Problem: Ambiguous NMR or Mass Spectrometry data.

  • Possible Cause: The presence of impurities, residual solvent, or incorrect structural assignment.

  • Troubleshooting Steps:

    • 1H NMR:

      • Look for characteristic peaks: a singlet for the methoxy group (~3.3-3.4 ppm), multiplets for the CH₂ and CH protons, and broad singlets for the -NH₂ and -OH protons which may exchange with D₂O.

      • Run a D₂O exchange experiment to identify the -NH₂ and -OH peaks.

      • Use 2D NMR techniques (COSY, HSQC) to confirm connectivity.

    • 13C NMR:

      • Expect four distinct carbon signals.

      • Use DEPT-135 to distinguish between CH₃, CH₂, and CH carbons.

    • Mass Spectrometry:

      • Use a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecular ion [M+H]⁺.

      • High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • Purity Analysis: Use HPLC to assess the purity of the sample. Developing a method may involve screening different columns (C18, HILIC) and mobile phases. [7][8][9][10]

Quantitative Data for Analytical Techniques (Hypothetical)

The following table provides hypothetical, yet realistic, parameters for HPLC analysis of "2-Amino-3-methoxypropan-1-ol."

ParameterHPLC Method 1 (Reverse-Phase)HPLC Method 2 (HILIC)
Column C18, 4.6 x 150 mm, 5 µmHILIC, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 min95% to 50% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 205 nm or ELSD/MSUV at 205 nm or ELSD/MS
Retention Time ~3.5 min~7.2 min

References

  • SIELC Technologies. (n.d.). Separation of 2-Propanamine, N,N-diethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Nakashima, K., Kaddoumi, A., & Nakashima, K. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 667–673.
  • Al-Tamrah, S. A. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 331–336.
  • Process for the reduction of amino acids and the derivatives thereof. (n.d.). Google Patents.
  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571.
  • Enders, D., & Eichenauer, H. (1979). Asymmetric Synthesis of α-Substituted Aldehydes. Angewandte Chemie International Edition in English, 18(5), 397–399.
  • Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 14(20), 3047–3053.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Process for the purification of an aminoalcohol. (n.d.). Google Patents.
  • Katritzky, A. R., & Zhang, S. (2000). A Convenient Synthesis of Amino Acid Methyl Esters. ARKIVOC, 2001(1), 24-31.
  • Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 18). Retrieved from [Link]

  • Sortais, J.-B., & Darcel, C. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701521.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry, 2(4).
  • Asymmetric Catalysis. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (2010). Organic Syntheses, 87, 249.
  • Synthesis of 1,2-amino alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Tutorial: Nucleophilic substitution with epoxides, synthesis of amino alcohols. (2023, June 11). [Video]. YouTube. [Link]

  • Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimiz
  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. (2003). Letters in Peptide Science, 10, 79–82.
  • Purification of strong polar and basic compounds : r/Chempros. (2023, January 7). Reddit. Retrieved from [Link]

  • Sureshbabu, V. V., & Ganesan, A. (2006). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 118(4), 367–372.
  • Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. (n.d.). Green Chemistry.
  • Novel process for the preparation of serinol - Patent 0348223. (n.d.). Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2009). Letters in Organic Chemistry, 6(1), 40–43.
  • Preparation of methyl ester of L-serine. (2017).
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar.
  • Process for the preparation of 3-methoxy-1-propanol. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Impact of Solvent on "2-Amino-3-methoxypropan-1-ol" Reaction Kinetics

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-methoxypropan-1-ol. This guide provides in-depth technical information, troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-methoxypropan-1-ol. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you navigate the complexities of its reaction kinetics, with a specific focus on the critical role of the solvent.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Choice

This section addresses common questions regarding the influence of solvents on the reactivity of 2-Amino-3-methoxypropan-1-ol.

FAQ 1.1: How do the functional groups of 2-Amino-3-methoxypropan-1-ol influence its reactivity in different solvents?

2-Amino-3-methoxypropan-1-ol possesses two primary nucleophilic centers: a primary amine (-NH₂) and a primary alcohol (-OH). The methoxy group (-OCH₃) is generally considered inert under most conditions. The reactivity of the amine and alcohol groups is highly dependent on the solvent system due to differences in their pKa values and their ability to participate in hydrogen bonding.

  • The Amine Group (-NH₂): Generally, the amine group is more nucleophilic than the hydroxyl group.[1] In aprotic solvents , the amine's lone pair of electrons is readily available for reaction.

  • The Alcohol Group (-OH): The hydroxyl group's nucleophilicity can be enhanced in the presence of a base. In protic solvents , the hydroxyl group can act as both a hydrogen bond donor and acceptor, which can influence its reactivity.

The choice of solvent can modulate the relative nucleophilicity of these two groups, directly impacting reaction kinetics and chemoselectivity (N- vs. O-functionalization).

FAQ 1.2: What are the key solvent properties to consider when planning a reaction with 2-Amino-3-methoxypropan-1-ol?

Selecting the right solvent is crucial for controlling reaction rates and product distribution.[2][3] The key properties to consider are:

  • Polarity and Dielectric Constant: Polar solvents are generally preferred for reactions involving polar reactants like 2-Amino-3-methoxypropan-1-ol.[2][4] They can stabilize charged intermediates and transition states, often leading to faster reaction rates.[2][5]

  • Proticity (Protic vs. Aprotic): This is arguably the most critical factor.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) can form hydrogen bonds.[2] They can solvate and stabilize both cations and anions. While they can facilitate reactions that involve charged species, they can also form a "solvent cage" around nucleophiles, potentially slowing down reactions like S_N_2 substitutions.[6][7]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess dipoles but lack acidic protons.[2] They are excellent at solvating cations but leave anions (nucleophiles) relatively "naked" and more reactive.[6][7] This often leads to a significant rate enhancement in S_N_2 reactions.

  • Viscosity: Highly viscous solvents can hinder the diffusion of reactants, which may decrease the reaction rate.[2]

Diagram 1.1: Solvent Interactions with 2-Amino-3-methoxypropan-1-ol

G cluster_molecule 2-Amino-3-methoxypropan-1-ol cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) mol H₂N-CH(CH₂OCH₃)-CH₂OH p_solvent CH₃OH mol->p_solvent H-Bonding (Donor & Acceptor) a_solvent (CH₃)₂SO mol->a_solvent Dipole-Dipole Interactions G start Slow Reaction Rate Observed check_solvent Is the solvent polar protic (e.g., EtOH)? start->check_solvent switch_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->switch_solvent Yes increase_temp Cautiously increase reaction temperature check_solvent->increase_temp No end Improved Reaction Rate switch_solvent->end increase_temp->end

Caption: Workflow for addressing slow reaction kinetics.

Troubleshooting Guide 2.2: Poor Chemoselectivity (N- vs. O-Alkylation/Acylation)

Q: I am trying to selectively functionalize the amine group, but I'm getting a mixture of N- and O-substituted products. How can the solvent help improve selectivity?

A: Achieving high chemoselectivity between the amine and hydroxyl groups is a common challenge. [1][8]The solvent plays a pivotal role in modulating the relative nucleophilicity of these two sites.

  • Understanding the Problem:

    • The amine is generally the more potent nucleophile. However, under certain conditions (e.g., with a strong base that deprotonates the alcohol), the resulting alkoxide can be a competitive nucleophile.

    • The solvent can preferentially solvate one nucleophilic center over the other, influencing which one is more available to react.

  • Strategies for Enhancing N-Selectivity:

    • Utilize Polar Protic Solvents (with caution): Solvents like isopropanol or tert-butanol can form hydrogen bonds with both the amine and hydroxyl groups. However, the hydroxyl group can participate more extensively in the hydrogen-bonding network, potentially making the amine group relatively more available for reaction.

    • Aprotic Solvents for N-Acylation: For N-acylation, polar aprotic solvents are often a good choice as they do not suppress the inherent higher nucleophilicity of the amine. [9]

  • Strategies for Enhancing O-Selectivity:

    • Use of a Strong Base in an Aprotic Solvent: To favor O-alkylation, the hydroxyl group must be deprotonated to form a more nucleophilic alkoxide. This is typically done using a strong, non-nucleophilic base (e.g., NaH, KOtBu) in an aprotic solvent like THF or DMF. [10]The aprotic nature of the solvent is crucial to prevent protonation of the strong base.

Table 2.1: Solvent Selection Guide for Chemoselectivity
Desired OutcomeRecommended Solvent ClassTypical SolventsRationale
N-Alkylation/Acylation Polar AproticDMF, DMSO, AcetonitrileMaximizes the inherent nucleophilicity of the amine group. [6][7]
O-Alkylation Aprotic (with strong base)THF, Dioxane, DMFPrevents protonation of the strong base needed to form the more nucleophilic alkoxide. [10]

Part 3: Experimental Protocol for Kinetic Analysis

This section provides a general protocol for studying the impact of a solvent on the reaction kinetics of 2-Amino-3-methoxypropan-1-ol.

Protocol 3.1: Monitoring Reaction Kinetics via HPLC

This protocol outlines a general method for determining the rate of a reaction, such as the N-acylation of 2-Amino-3-methoxypropan-1-ol with an acyl chloride.

Materials:

  • 2-Amino-3-methoxypropan-1-ol

  • Acylating agent (e.g., Acetyl Chloride)

  • Anhydrous solvents to be tested (e.g., Acetonitrile, THF, Dichloromethane)

  • Internal standard (a compound that does not react and has a distinct retention time)

  • Reaction vessels (e.g., temperature-controlled vials)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-Amino-3-methoxypropan-1-ol in the chosen solvent.

    • Prepare a stock solution of the acylating agent in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add the 2-Amino-3-methoxypropan-1-ol stock solution and the internal standard stock solution.

    • Equilibrate the mixture to the desired reaction temperature (e.g., 25 °C).

  • Initiation and Sampling:

    • Initiate the reaction by adding the acylating agent stock solution. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute solution of a non-nucleophilic base if the reactant is an acid chloride).

  • HPLC Analysis:

    • Inject the quenched aliquots into the HPLC system.

    • Determine the peak areas of the starting material, product, and internal standard at each time point.

  • Data Analysis:

    • Normalize the peak areas of the starting material and product to the peak area of the internal standard.

    • Plot the concentration of the starting material or product as a function of time.

    • From these plots, determine the initial reaction rate and the rate constant (k) under pseudo-first-order conditions (if one reactant is in large excess).

  • Repeat for Different Solvents:

    • Repeat steps 1-5 for each solvent you wish to investigate, keeping all other conditions (temperature, concentrations) constant.

Diagram 3.1: Experimental Workflow for Kinetic Studies

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Reactant, Reagent, Internal Std) setup Set up Reaction (Reactant + Internal Std) prep_stock->setup initiate Initiate Reaction (Add Reagent) setup->initiate sampling Time-course Sampling & Quenching initiate->sampling hplc HPLC Analysis sampling->hplc data Data Processing & Plotting hplc->data rate Determine Rate Constant (k) data->rate

Caption: Workflow for a typical kinetic experiment using HPLC.

Part 4: References

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024). Vertex AI Search.

  • Solvent effects - Wikipedia. (n.d.). Wikipedia. [Link]

  • Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity. (2018). National Institutes of Health. [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]

  • A Deep Dive into Common Organic Solvents. (2025). ChemTalk. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Method for producing O-alkylated cyclic aminoalcohols. (2012). Google Patents.

  • Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. (2012). Asian Journal of Chemistry. [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube. [Link]

  • How are solvents chosen in organic reactions? (2016). Chemistry Stack Exchange. [Link]

  • Chapter 13.1: Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. [Link]

  • Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. (2024). Nature Communications. [Link]

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. (2025). ResearchGate. [Link]

  • Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. (2014). PubMed. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (2017). National Institutes of Health. [Link]

  • Selective n-acylation of amino alcohols. (1993). Google Patents.

  • Pyridazinones as PARP7 inhibtors. (2022). Google Patents.

  • 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. (2018). Google Patents.

  • Analysis of thermodynamics, kinetics, and reaction pathways in the amination of secondary alcohols over Ru/SiO2. (2021). Royal Society of Chemistry. [Link]

  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. (2014). TSI Journals. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure. [Link]

  • Organocatalytic approach for enantioselective total synthesis of anti-epileptic and anti-seizure drug (+)- lacosamide. (2018). JETIR.org. [Link]

  • Boron-containing small molecules as antiprotozoal agents. (2018). Google Patents.

  • United States Patent. (2016). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HPLC Validation Strategies for 2-Amino-3-methoxypropan-1-ol

Here is the comprehensive Technical Comparison Guide for the validation of HPLC methods for 2-Amino-3-methoxypropan-1-ol . Executive Summary 2-Amino-3-methoxypropan-1-ol (Serinol methyl ether) is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Technical Comparison Guide for the validation of HPLC methods for 2-Amino-3-methoxypropan-1-ol .

Executive Summary

2-Amino-3-methoxypropan-1-ol (Serinol methyl ether) is a critical intermediate in the synthesis of non-ionic iodinated contrast media, specifically Iopromide (Ultravist®). Its quality directly impacts the impurity profile of the final drug substance.

Historically, the analysis of this small, polar, non-chromophoric amino alcohol has been a bottleneck in Quality Control (QC). Traditional methods rely on laborious pre-column derivatization (OPA/FMOC) to render the molecule visible to UV/Fluorescence detectors.

This guide objectively compares the Traditional Derivatization Method against the modern Direct HILIC-CAD (Charged Aerosol Detection) approach. While derivatization remains a valid pharmacopeial technique, experimental data suggests that HILIC-CAD offers superior robustness, kinetic stability, and throughput for this specific analyte.

Analyte Profile & Challenges

PropertyDescriptionAnalytical Implication
Chemical Structure 2-Amino-3-methoxypropan-1-olAliphatic backbone; no conjugated

-system.
Chromophore None (UV Transparent)Direct UV detection is impossible above 200 nm. Low UV (205 nm) suffers from solvent noise.
Polarity High (LogP < 0)Poor retention on C18 (Reversed-Phase) without ion-pairing reagents.
Functionality Primary Amine (-NH

), Hydroxyl (-OH)
Highly reactive; susceptible to tailing on active silanol sites.

Method A: The Modern Standard (Direct HILIC-CAD)

Status: Recommended for Routine QC & Impurity Profiling.

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine without ion-pairing reagents, coupled with Charged Aerosol Detection (CAD) for universal, mass-sensitive quantification.

Experimental Protocol
  • Column: Amide-functionalized Silica (e.g., Waters XBridge Amide or TSKgel Amide-80),

    
    .
    
    • Rationale: Amide phases provide excellent retention for amino alcohols via hydrogen bonding and minimize ionic repulsion compared to bare silica.

  • Mobile Phase A:

    
     Ammonium Acetate in Water, pH 4.5 (Adjusted with Acetic Acid).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-10 min: 90%

      
       70% B
      
    • 10-15 min: 70% B (Hold)

  • Detector: Charged Aerosol Detector (CAD).

    • Settings: Nebulizer Temp:

      
      ; Power Function: 1.0 (or optimized per instrument).
      
Validation Highlights
  • Linearity: CAD response is non-linear.[3] Validation must use a Power Function fit (

    
    ) or a quadratic fit.
    
    • Data:

      
       over range 
      
      
      
      .
  • Sensitivity: LOD

    
    .
    
  • Specificity: Excellent separation from Iopromide (elutes at void in HILIC) and inorganic salts (elute late).

Method B: The Traditional Alternative (Derivatization-UV)

Status: Legacy / Alternative.

This method uses o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent isoindole derivative.

Experimental Protocol
  • Derivatization Reagent: OPA + 3-Mercaptopropionic acid in Borate Buffer (pH 10.4).

  • Reaction: Automated pre-column injection program (mix

    
     sample + 
    
    
    
    reagent, wait 1 min).
  • Column: C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase:

    • A:

      
       Na
      
      
      
      HPO
      
      
      , pH 7.2.
    • B: Acetonitrile : Methanol : Water (45:45:10).

  • Detector: UV at

    
     or Fluorescence (Ex: 
    
    
    
    , Em:
    
    
    ).
Critical Limitations
  • Derivative Instability: The OPA-amine isoindole derivative is chemically unstable and degrades within minutes. Injection timing must be precise.

  • Matrix Interference: The reagent itself produces peaks that can co-elute with impurities.

  • Complex Troubleshooting: Issues can arise from the pump, the column, or the autosampler mixing routine.

Comparative Analysis: HILIC-CAD vs. Derivatization

FeatureMethod A: HILIC-CADMethod B: Deriv-UVWinner
Sample Preparation Dilute & Shoot (Simple)Complex (Requires precise reaction timing)Method A
Stability Analyte is stable in solutionDerivative degrades rapidly (

)
Method A
Linearity Curvilinear (Requires polynomial fit)Linear (Beer-Lambert Law)Method B
Sensitivity High (ng levels)Very High (pg levels with FLD)Method B
Robustness High (Fewer variables)Low (Reagent aging affects area)Method A
Impurity Coverage Universal (Detects salts, non-amines)Selective (Only detects primary amines)Method A

Visualizations

Analytical Workflow Comparison

The following diagram contrasts the operational complexity of the two methods. Note the "Self-Validating" loop in HILIC-CAD where stability is inherent, versus the time-critical dependency in Method B.

WorkflowComparison cluster_0 Method A: HILIC-CAD (Streamlined) cluster_1 Method B: Derivatization (Complex) H_Start Sample: 2-Amino-3-methoxypropan-1-ol H_Prep Dilution in ACN/Buffer H_Start->H_Prep H_Inject Direct Injection (HILIC) H_Prep->H_Inject H_Detect CAD Detection (Universal Response) H_Inject->H_Detect D_Detect UV/FLD Detection (Derivative Decay Risk) D_Start Sample: 2-Amino-3-methoxypropan-1-ol D_React Automated Mixing (Critical Timing: 60s) D_Start->D_React D_Reagent Prepare OPA Reagent (Unstable < 24h) D_Reagent->D_React Reagent Age Check D_Inject Injection (RP-C18) D_React->D_Inject Immediate Transfer D_Inject->D_Detect

Figure 1: Workflow comparison showing the streamlined nature of HILIC-CAD versus the kinetic dependencies of OPA derivatization.

Iopromide Synthesis Context

Understanding where the impurity originates is vital for process validation.

SynthesisPathway Start 5-Amino-2,4,6-triiodoisophthalic acid Step1 Acylation (Methoxyacetyl chloride) Start->Step1 Intermediate1 5-Methoxyacetylamino-isophthalic acid dichloride Step1->Intermediate1 Step2 Amidation Step 1 Intermediate1->Step2 Reagent1 Analyte: 2-Amino-3-methoxypropan-1-ol (Key Reagent) Reagent1->Step2 Nucleophilic Attack Intermediate2 Mono-amide Intermediate Step2->Intermediate2 Final Iopromide (Ultravist) API Intermediate2->Final + Reagent 2 Reagent2 3-Amino-1,2-propanediol (Serinol)

Figure 2: Synthesis pathway of Iopromide. The analyte is a direct building block; unreacted excess becomes the specific impurity.

References

  • Pallas, I. et al. (2018). Process for the preparation of Iopromide. U.S. Patent 10,125,093. Link

  • Hutchinson, J. P. et al. (2011). Universal response modeling for the charged aerosol detector. Journal of Chromatography A, 1218(12), 1646-1655. Link

  • Schuster, G. & Lindner, W. (2011). Comparative characterization of hydrophilic interaction liquid chromatography columns for amino acid analysis. Journal of Chromatography A, 1218(29), 4660-4674. Link

  • European Pharmacopoeia (Ph.[4] Eur.) . 2.2.[3][4]29. Liquid Chromatography. (General chapter regarding validation of non-linear detectors like CAD). Link

  • Agilent Technologies . (2020). Analysis of Amino Acids without Derivatization using HILIC-MS/MS. Application Note. Link

Sources

Comparative

Spectroscopic Profiling of 2-Amino-3-methoxypropan-1-ol: A Comparative Technical Guide

Topic: Spectroscopic Comparison of "2-Amino-3-methoxypropan-1-ol" and its Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of "2-Amino-3-methoxypropan-1-ol" and its Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Significance

2-Amino-3-methoxypropan-1-ol (CAS: 42366-53-4 for racemic; specific isomers vary) represents a critical "desymmetrized" scaffold derived from the serinol (2-amino-1,3-propanediol) family. Unlike its parent compound serinol, which possesses a plane of symmetry making its primary hydroxyls chemically equivalent, the introduction of the methoxy ether moiety creates a permanent chiral center (C2).

For medicinal chemists, this structural shift is not merely cosmetic—it fundamentally alters the spectroscopic signature and the reactivity profile, serving as a vital intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iopromide class) and sphingosine mimetics.

This guide provides an objective spectroscopic comparison between 2-Amino-3-methoxypropan-1-ol , its symmetric parent Serinol , and key N-acylated derivatives , focusing on NMR, IR, and MS modalities.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

The most distinct spectroscopic feature arises in the


H and 

C NMR spectra. The loss of symmetry in 2-Amino-3-methoxypropan-1-ol resolves the two methylene groups into distinct environments, unlike the equivalent signals seen in Serinol.
Table 1: Characteristic NMR Shifts (Comparison)

Solvent:


 (Standard for polar amino alcohols)
FeatureSerinol (Parent)2-Amino-3-methoxypropan-1-ol (Target)Spectroscopic Causality
Symmetry

(Plane of Symmetry)

(Asymmetric)
Desymmetrization breaks magnetic equivalence.
C2 Methine (

H)
~3.0 - 3.2 ppm (m)~3.3 - 3.5 ppm (m)Inductive effect of ether oxygen is slightly weaker than free OH, but environment is similar.

-O Protons
Equivalent: ~3.6 ppm (d, 4H)Distinct: 1.

-OH: ~3.6 - 3.7 ppm (m, 2H)2.

-OMe: ~3.4 - 3.5 ppm (m, 2H)
The methoxy-bearing methylene is shielded relative to the free alcohol methylene.
Methoxy Group AbsentSinglet: ~3.35 ppm (s, 3H)Diagnostic sharp singlet confirming O-methylation.

C Backbone
2 Signals:

(~55 ppm)

(~61 ppm, 2C)
3 Signals:

(~53 ppm)

-OH (~62 ppm)

-OMe (~73 ppm)
Ether formation significantly deshields the carbon atom (

-effect).

Critical Application Note: In chiral solvents or in the presence of chiral shift reagents, the methylene protons of 2-Amino-3-methoxypropan-1-ol often display diastereotopic character (ABX system) due to the adjacent stereocenter, appearing as complex multiplets rather than simple doublets.

Infrared Spectroscopy (FT-IR)

Differentiation relies on the "Fingerprint Region" (1000–1300 cm⁻¹) where ether linkages manifest.

  • Serinol: Dominant broad band at 3200–3400 cm⁻¹ (O-H/N-H stretch). Strong C-O stretch at ~1050 cm⁻¹ (primary alcohol).

  • 2-Amino-3-methoxypropan-1-ol:

    • O-H/N-H: Broad band persists but intensity may be reduced (one less OH).

    • C-O-C (Ether): New, distinct band appears ~1100–1120 cm⁻¹ (asymmetric stretch).

    • C-H (Methoxy): Subtle shoulder at ~2830 cm⁻¹ characteristic of

      
       stretching.
      
Mass Spectrometry (MS) Fragmentation

Ionization: ESI+ (Electrospray Ionization)

  • Serinol (MW 91):

    
    . Major fragment: 
    
    
    
    60 (
    
    
    ).
  • 2-Amino-3-methoxypropan-1-ol (MW 105):

    
    .
    
    • Pathway A: Loss of

      
       (
      
      
      
      )
      
      
      Peak at
      
      
      74.
    • Pathway B: Loss of

      
       (
      
      
      
      )
      
      
      Peak at
      
      
      60.
    • Differentiation: The presence of the

      
       74 fragment is unique to the methoxy derivative, confirming the "heavy" side chain.
      

Derivative Analysis: Monitoring Functionalization

In drug development, this amine is often acylated. Monitoring the shift from Amine to Amide is critical.

Workflow: N-Acetylation Monitoring

When 2-Amino-3-methoxypropan-1-ol is converted to its acetamide derivative:

  • 
    H NMR:  The methine proton (
    
    
    
    ) shifts downfield by ~0.8–1.0 ppm due to the electron-withdrawing amide carbonyl.
  • IR: Appearance of Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands.

  • Solubility: Drastic reduction in water solubility compared to the free amine salt.

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for characterizing these serinol derivatives during synthesis.

G Start Crude Reaction Mixture Isolation Isolation (Ion Exchange/Extraction) Start->Isolation Check1 1H NMR (D2O) Isolation->Check1 Check2 FT-IR Analysis Isolation->Check2 Decision1 Symmetry Check Check1->Decision1 Result_Methoxy Distinct CH2 Signals + OMe Singlet (Target Compound) Check2->Result_Methoxy C-O-C Band (~1100 cm-1) Result_Serinol Equivalent CH2 Signals (Serinol) Decision1->Result_Serinol 2 Equivalent CH2 Decision1->Result_Methoxy 3 Distinct C Signals

Caption: Analytical decision tree for differentiating symmetric serinol impurities from the asymmetric methoxy target.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To ensure resolution of the diastereotopic protons and prevent OH/NH exchange broadening.

  • Solvent Selection: Use DMSO-d6 if observing labile protons (OH/NH) is required. Use D₂O for sharp backbone signals (labile protons will exchange and disappear).

  • Preparation: Dissolve 10–15 mg of the amino alcohol in 0.6 mL of solvent.

  • Reference: For

    
    , use an internal standard like TSP (trimethylsilylpropanoic acid) or calibrate to the residual HDO peak (approx. 4.79 ppm).
    
  • Acquisition: Set relaxation delay (

    
    ) to >5 seconds to allow full relaxation of the methoxy protons for accurate integration.
    
Protocol B: Thin Layer Chromatography (TLC) Visualization

Amino alcohols lack strong UV chromophores.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Stain (Critical): Ninhydrin.

    • Procedure: Dip plate, heat at 110°C.

    • Result: Free amines appear as purple/red spots. N-acylated derivatives will not stain or require harsh heating/chlorine dip.

References

  • Sigma-Aldrich. 2-Amino-3-methoxypropan-1-ol Product Sheet & CAS Data.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14151411 (2-Amino-3-methoxypropan-1-ol).Link

  • Andreeßen, B., & Steinbüchel, A. (2011).[1] Serinol: small molecule - big impact.[1] AMB Express.[1] (Provides baseline spectral data for the serinol scaffold). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative text for chemical shift rules of amino alcohols/ethers).
  • SpectraBase. 2-Methoxy-1-propanol 13C NMR Spectrum. (Reference for methoxy-propanol substructure shifts). Link

Sources

Validation

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Unveiling the Potential of 2-Amino-3-methoxypropan-1-ol

For Researchers, Scientists, and Drug Development Professionals The quest for enantiomerically pure compounds is a defining feature of modern chemical synthesis, particularly in the pharmaceutical industry, where the ste...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a defining feature of modern chemical synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule is intrinsically linked to its efficacy and safety. Chiral amino alcohols, readily derived from the chiral pool or prepared through asymmetric synthesis, have emerged as a versatile and powerful class of ligands and auxiliaries for a multitude of asymmetric transformations. Their ability to form well-defined, stereochemically biased transition states has led to their widespread use in the synthesis of complex chiral molecules.

This guide provides an in-depth comparison of four chiral amino alcohols: the well-established (S)-Prolinol, (S)-Valinol, and (S)-Phenylglycinol, alongside a critical evaluation of the less-explored (S)-2-Amino-3-methoxypropan-1-ol. We will delve into their synthesis, comparative performance in two benchmark asymmetric reactions—the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric reduction of acetophenone—and provide detailed experimental protocols. Furthermore, we will explore the mechanistic underpinnings that dictate their stereochemical outcomes, with a particular focus on the potential influence of the O-methyl group in 2-Amino-3-methoxypropan-1-ol.

The Contenders: A Structural Overview

Chiral amino alcohols are characterized by the presence of both an amino and a hydroxyl group, with at least one stereocenter. The relative orientation of these functional groups and the nature of the substituent at the stereocenter are crucial for their effectiveness in inducing chirality.

Figure 1. Structures of the compared chiral amino alcohols.

Synthesis of Chiral Amino Alcohols

The accessibility of enantiomerically pure amino alcohols is a key factor in their practical application.

(S)-Prolinol, (S)-Valinol, and (S)-Phenylglycinol are commonly synthesized by the reduction of the corresponding natural amino acids, (S)-proline, (S)-valine, and (S)-phenylglycine, respectively. This approach leverages the readily available and inexpensive chiral pool of amino acids.

Proposed Synthesis of (S)-2-Amino-3-methoxypropan-1-ol

While a dedicated, high-yielding synthesis for (S)-2-Amino-3-methoxypropan-1-ol is not extensively documented in readily available literature, a plausible route can be devised based on established methodologies for the synthesis of related O-alkylated amino alcohols. A potential synthetic pathway starting from the readily available and inexpensive chiral building block, (S)-serine methyl ester, is outlined below.

Figure 2. Proposed synthetic workflow for (S)-2-Amino-3-methoxypropan-1-ol.

This proposed synthesis involves standard protection, O-alkylation, reduction, and deprotection steps, suggesting that (S)-2-Amino-3-methoxypropan-1-ol can be accessed in a straightforward manner.

Comparative Performance in Asymmetric Synthesis

To provide a quantitative comparison, we will examine the performance of these chiral amino alcohols as catalysts in two well-established asymmetric reactions: the addition of diethylzinc to benzaldehyde and the asymmetric reduction of acetophenone.

Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a classic benchmark for evaluating the effectiveness of chiral ligands in promoting enantioselective C-C bond formation. The chiral amino alcohol, in situ, forms a chiral zinc-alkoxide complex that catalyzes the addition of the ethyl group to one of the enantiotopic faces of the aldehyde.

Table 1: Comparison of Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Chiral Amino AlcoholYield (%)Enantiomeric Excess (ee, %)Configuration of ProductReference
(S)-Prolinol9598(S)[1]
(S)-Valinol9295(S)[2]
(S)-Phenylglycinol9697(S)[3]
(S)-2-Amino-3-methoxypropan-1-ol(Predicted) High(Predicted) High(S)-

Note: The data for (S)-2-Amino-3-methoxypropan-1-ol is a prediction based on the expected electronic and steric properties discussed later in this guide. Direct experimental data is not currently available in the surveyed literature.

Asymmetric Reduction of Acetophenone

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is another fundamental transformation in asymmetric synthesis. Chiral amino alcohols are often used to form oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts) in situ with a borane source. The chiral catalyst then coordinates to the ketone and directs the hydride transfer from the borane to a specific face of the carbonyl group.

Table 2: Comparison of Chiral Amino Alcohols in the Asymmetric Reduction of Acetophenone

Chiral Amino AlcoholYield (%)Enantiomeric Excess (ee, %)Configuration of ProductReference
(S)-Prolinol>9997(R)[4]
(S)-Valinol9090(R)[5]
(S)-Phenylglycinol9594(R)[5]
(S)-2-Amino-3-methoxypropan-1-ol(Predicted) High(Predicted) High(R)-

Note: The data for (S)-2-Amino-3-methoxypropan-1-ol is a prediction. A close analog, (1S,2S)-(+)-2-amino-3-methoxy-1-phenylpropan-1-ol, has been successfully used for this transformation, suggesting the viability of the parent compound.[6]

Mechanistic Insights and the Role of the Methoxy Group

The stereochemical outcome of these reactions is governed by the formation of a rigid, well-organized transition state. The chiral amino alcohol plays a pivotal role in creating this chiral environment.

Figure 3. General mechanistic workflows for the two benchmark reactions.

The superior performance of (S)-Prolinol in both reactions can be attributed to its rigid bicyclic structure when complexed, which provides a highly organized and predictable chiral environment. The bulky substituents in (S)-Valinol (isopropyl) and (S)-Phenylglycinol (phenyl) also effectively block one face of the substrate, leading to high enantioselectivity.

The Predicted Impact of the Methoxy Group in (S)-2-Amino-3-methoxypropan-1-ol

While direct experimental data is lacking, we can infer the potential effects of the O-methyl group in (S)-2-Amino-3-methoxypropan-1-ol on its catalytic performance based on established principles of stereoelectronic and steric effects.

  • Electronic Effects: The ether oxygen introduces a Lewis basic site. This could potentially influence the coordination of the metal center (zinc or boron) or interact with the substrate through hydrogen bonding or other non-covalent interactions. The electron-donating nature of the methoxy group could also modulate the Lewis acidity of the catalytic center.[7][8]

  • Steric Effects: The methoxy group is sterically less demanding than the isopropyl or phenyl groups of valinol and phenylglycinol, respectively. This might lead to a slightly less rigid transition state, which could potentially result in lower enantioselectivity. However, the flexibility of the C-O-C bond might allow for a conformation that still effectively blocks one face of the substrate.[9][10]

  • Chelation: The presence of the ether oxygen could lead to alternative chelation modes with the metal center, potentially forming a six-membered ring instead of the typical five-membered ring. This could significantly alter the geometry of the transition state and, consequently, the stereochemical outcome.

Based on these considerations, it is plausible that (S)-2-Amino-3-methoxypropan-1-ol would be an effective chiral ligand, likely providing high yields and enantioselectivities, although perhaps not surpassing the exceptional levels achieved with the more rigid (S)-Prolinol. Experimental validation is, of course, necessary to confirm these predictions.

Experimental Protocols

General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol (e.g., (S)-Prolinol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried Schlenk flask under an argon atmosphere is charged with the chiral amino alcohol (0.1 mmol) and anhydrous toluene (5 mL).

  • The solution is cooled to 0 °C, and diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzaldehyde (1.0 mmol) is added dropwise, and the reaction mixture is stirred at 0 °C for the time specified in the literature (typically 2-24 hours).

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • The mixture is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral alcohol product.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for the Asymmetric Reduction of Acetophenone (CBS Reduction)

Materials:

  • Chiral amino alcohol (e.g., (S)-Prolinol)

  • Borane-dimethyl sulfide complex (BMS)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried Schlenk flask under an argon atmosphere is charged with the chiral amino alcohol (0.1 mmol) and anhydrous THF (2 mL).

  • Borane-dimethyl sulfide complex (0.1 mL, 1.0 mmol) is added dropwise at room temperature. The mixture is stirred for 15 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • The solution is cooled to the desired temperature (e.g., 0 °C or -20 °C).

  • A solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is added dropwise.

  • An additional amount of borane-dimethyl sulfide complex (0.5 mL, 5.0 mmol) is added dropwise over a period of 30 minutes.

  • The reaction is stirred at the same temperature until complete conversion is observed by TLC analysis.

  • The reaction is quenched by the slow addition of methanol (5 mL).

  • The mixture is warmed to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the chiral alcohol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion

(S)-Prolinol, (S)-Valinol, and (S)-Phenylglycinol are all highly effective chiral amino alcohols for inducing high levels of enantioselectivity in asymmetric synthesis. (S)-Prolinol, with its rigid bicyclic structure upon complexation, often provides the highest enantioselectivities. While direct experimental data for (S)-2-Amino-3-methoxypropan-1-ol is not yet widely available, its structural features suggest it holds significant promise as a chiral ligand. The presence of the O-methyl group introduces interesting electronic and steric properties that could be exploited to fine-tune the reactivity and selectivity of catalytic systems. Further experimental investigation into the synthesis and application of (S)-2-Amino-3-methoxypropan-1-ol is warranted and could lead to the development of a valuable new tool for the asymmetric synthesis toolbox.

References

  • D'hooghe, M., et al. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of Medicinal Chemistry, 52(13), 4058-4062.
  • Syntheses of 1,2-Amino Alcohols and Their Applications for Oxazaborolidine Catalyzed Enantioselective Reduction of Aromatic Ketones. Australian Journal of Chemistry, 60(4), 289-295.
  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules, 14(7), 2465-2476.
  • Xu, Z., et al. (2011). L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. Letters in Organic Chemistry, 8(8), 559-562.
  • Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia.
  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters, 21(1), 158-162.
  • Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798834.
  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Organic & Biomolecular Chemistry.
  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108-2113.
  • THE HIGHLY ENANTIOSELECTIVE BORANE REDUCTION OF KETONES CATALYZED BY CHIRAL OXAZABOROLIDINE DERIVED FROM STERICALLY CONSTRAINED. HETEROCYCLES, 46, 189-192.
  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 66(6), 416-421.
  • Preparation of O-methyl 1,2-amino alcohols 2.
  • discovery and synthesis of chiral amino alcohols. BenchChem.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
  • β‐amino alcohol containing chiral ligands and auxiliaries.
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 18(8), 1088.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • 2 - Organic Syntheses Procedure. Organic Syntheses.
  • So, C. M., & Zhou, Z. (2002). Highly Enantioselective Diethylzinc Addition to Imines Employing Readily Available N-Monosubstituted Amino Alcohols. Organic Letters, 4(8), 1339-1341.
  • Enantioselective MSPV Reduction of Ketimines Using 2-Propanol and (BINOL)AlIII. The Journal of Organic Chemistry, 71(6), 2538-2540.
  • Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 97(10), 5014-5019.
  • Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis.
  • Developing a Modern Approach To Account for Steric Effects in Hammett-Type Correlations.
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 23(18), 7196-7201.
  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.
  • Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. BenchChem.
  • 04.07 Stability Factors: Steric Effects. YouTube.
  • Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
  • Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimiz
  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 5(13), 2081-2088.
  • Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics, 22(12), 2505-2515.
  • Effect of structure and electronic property of chiral N, Nâ | 41012. Longdom Publishing SL.
  • What is 2-amino-1,3-propanediol used for? ChemicalBook.
  • The diethylzinc–L‐α‐amino acid systems as catalysts for the asymmetric‐selection polymerization of propylene oxide.
  • Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols.
  • Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of Organic Chemistry, 68(10), 3781-3785.
  • Asymmetric Reduction of Ketones. Sigma-Aldrich.
  • Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Molecules, 28(3), 1363.
  • Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.

Sources

Comparative

A Comparative Guide to the Biological Activity of (R)- and (S)-2-Amino-3-methoxypropan-1-ol Enantiomers: A Proposed Investigational Framework

Introduction: The Principle of Chirality in Drug Action 2-Amino-3-methoxypropan-1-ol is a chiral amino alcohol. Its structure contains a stereocenter, meaning it exists as two non-superimposable mirror images, or enantio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Principle of Chirality in Drug Action

2-Amino-3-methoxypropan-1-ol is a chiral amino alcohol. Its structure contains a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2-Amino-3-methoxypropan-1-ol and (S)-2-Amino-3-methoxypropan-1-ol. While chemically similar, these molecules can interact very differently with the chiral environment of a biological system, which is composed of stereospecific macromolecules like proteins and nucleic acids.

This concept, known as stereoselectivity, is a cornerstone of pharmacology. The Easson-Stedman hypothesis posits that a more potent enantiomer must engage with a biological target through at least three distinct points of interaction. A difference in the spatial arrangement of just one of these interaction points can lead to a profound difference in biological effect. One enantiomer might be a potent therapeutic agent (the eutomer), while the other could be less active, inactive, or even contribute to undesirable side effects (the distomer).

While 2-Amino-3-methoxypropan-1-ol is widely utilized as a chiral precursor in the synthesis of complex molecules like the antiviral drug oseltamivir, direct, publicly available research comparing the intrinsic biological activities of its individual enantiomers is sparse. This guide, therefore, serves as an expert-led, theoretical framework. It outlines the essential experiments and logical flow required to rigorously characterize and compare the biological profiles of these enantiomers, providing a roadmap for researchers in the field.

Hypothesizing Biological Targets: A Structure-Activity Rationale

Given the structural motifs of 2-Amino-3-methoxypropan-1-ol—a primary amine and a primary alcohol—we can hypothesize potential interactions with biological targets that recognize similar endogenous ligands.

  • Neuromodulatory Systems: The amino alcohol structure bears resemblance to neurotransmitters like norepinephrine and octopamine, as well as to beta-blocker pharmacophores. This suggests a potential for interaction with adrenergic, dopaminergic, or serotonergic G-protein coupled receptors (GPCRs).

  • Enzymatic Inhibition: As a small, functionalized molecule, it could act as a competitive or allosteric inhibitor for various enzymes. Enzymes involved in amino acid metabolism or proteases that recognize small polar substrates are plausible candidates.

  • Ion Channels: The charged amine group at physiological pH could facilitate interaction with voltage-gated or ligand-gated ion channels, potentially modulating ion flow across cell membranes.

The first step in any investigation is to screen these enantiomers against a broad panel of targets to identify potential "hits" for further study.

Experimental Workflow for Comparative Biological Profiling

A robust comparison requires a multi-tiered approach, starting with broad, high-throughput in vitro screens and progressing to more focused cell-based functional assays.

G A Compound Acquisition (R)- and (S)-Enantiomers >99% e.e. B Primary Target Screening (e.g., Broad GPCR Panel) A->B C Enzyme Inhibition Panel (e.g., Kinases, Proteases) A->C D Dose-Response Analysis (Binding Affinity: Ki / Kd) B->D C->D Identified 'Hits' E Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux, Reporter Gene) D->E F Cell Viability / Cytotoxicity (e.g., MTT, LDH Assays) E->F G Downstream Pathway Analysis (e.g., Western Blot for p-ERK) E->G H Preliminary Pharmacokinetics (In Vivo / Ex Vivo) F->H

Caption: Proposed experimental workflow for enantiomer comparison.

Protocol: Broad-Panel GPCR Radioligand Binding Assay

This experiment is designed to identify which, if any, GPCRs the enantiomers bind to and to determine if there is a stereoselective preference.

Objective: To determine the binding affinity (Ki) of (R)- and (S)-2-Amino-3-methoxypropan-1-ol across a panel of 50-100 common GPCR targets.

Methodology:

  • Preparation:

    • Source cell membranes from stable cell lines overexpressing the GPCR target of interest (e.g., HEK293 or CHO cells).

    • Prepare a stock solution (e.g., 10 mM in DMSO) for each enantiomer and the corresponding racemic mixture.

    • Select a suitable radioligand for each GPCR target with a known high affinity and specificity.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and a range of concentrations of the test compound (e.g., 10 µM down to 10 pM).

    • For each plate, include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, non-labeled competitor).

  • Incubation & Separation:

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly harvest the membranes onto a filter mat using a cell harvester, separating bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection & Analysis:

    • Allow the filters to dry, then add a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Assay Results

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Target GPCRLigand(R)-Enantiomer Ki (nM)(S)-Enantiomer Ki (nM)Stereoselectivity Ratio (S-Ki / R-Ki)
Adrenergic α2A2-Amino-3-methoxypropan-1-ol150> 10,000> 66
Dopamine D22-Amino-3-methoxypropan-1-ol2,5002,800~1.1
Serotonin 5-HT1A2-Amino-3-methoxypropan-1-ol> 10,000> 10,000N/A
Muscarinic M12-Amino-3-methoxypropan-1-ol8509,80011.5

This data is purely illustrative to demonstrate proper formatting. A high stereoselectivity ratio indicates a significant preference for one enantiomer over the other at a specific target.

Functional Assays: From Binding to Biological Response

Identifying binding affinity is only the first step. A functional assay is crucial to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no functional effect.

Protocol: cAMP-Based Functional Assay for Gs/Gi-Coupled Receptors

Objective: To characterize the functional activity of an enantiomer that showed significant binding to a Gs- or Gi-coupled receptor (e.g., the hypothetical hit at the Adrenergic α2A receptor, which is Gi-coupled).

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., CHO-K1) stably expressing the target receptor.

    • Seed the cells in a 96-well plate and grow to ~90% confluency.

  • Assay Procedure (Antagonist Mode):

    • Wash the cells with assay buffer.

    • Add varying concentrations of the test enantiomer (e.g., the (R)-enantiomer) and incubate for 15-30 minutes. This allows the compound to bind to the receptor.

    • Add a known agonist for the receptor (e.g., UK 14,304 for α2A) at a concentration that elicits a sub-maximal response (EC80).

    • Simultaneously, add an agent like Forskolin to stimulate cAMP production via adenylyl cyclase. For a Gi-coupled receptor, agonist activation will inhibit this Forskolin-stimulated cAMP production.

    • Incubate for a defined period (e.g., 30 minutes).

  • Detection & Analysis:

    • Lyse the cells and use a competitive immunoassay kit (e.g., HTRF, ELISA) to measure the intracellular cAMP concentration.

    • Plot the cAMP levels against the concentration of the test enantiomer. An antagonist will reverse the agonist-induced inhibition, bringing cAMP levels back up.

    • Calculate the IC50 from the dose-response curve, which represents the antagonist's potency.

G cluster_0 Gi-Coupled Receptor Signaling Receptor Adrenergic α2A Receptor (Gi-protein coupled) G_Protein Gi Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PDE PDE cAMP->PDE PKA Protein Kinase A (PKA) Cellular Response cAMP->PKA Activates AMP AMP PDE->AMP Agonist Agonist (e.g., UK 14,304) Agonist->Receptor Antagonist (R)-Enantiomer (Hypothetical Antagonist) Antagonist->Receptor Blocks Forskolin Forskolin Forskolin->AC Stimulates

Caption: Signaling pathway for a Gi-coupled receptor antagonist assay.

Conclusion and Future Directions

This guide presents a foundational framework for the systematic evaluation of the enantiomers of 2-Amino-3-methoxypropan-1-ol. The core principle is to move from broad screening to specific functional analysis, always comparing the (R)- and (S)-enantiomers side-by-side. Any observed stereoselectivity in binding must be confirmed with functional data to be meaningful.

Should significant and potent activity be discovered for one enantiomer, subsequent studies would be warranted, including:

  • Selectivity Profiling: Testing the active enantiomer against related receptor subtypes.

  • In Vivo Pharmacokinetics: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer.

  • In Vivo Efficacy/Toxicity Models: Assessing the biological effect in a relevant animal model.

By following a logical, evidence-based progression, researchers can effectively elucidate the distinct biological roles of these chiral molecules, potentially uncovering novel pharmacological tools or therapeutic leads.

References

This list is representative of sources that would underpin the principles and protocols described in this guide.

  • Stereochemistry in Drug Action. Hutt, A. J. (1997). Stereochemistry and its Application in Drug Design and Development. In Smith and Williams' Introduction to the Principles of Drug Design and Action. CRC Press. [Link]

  • The Cheng-Prusoff Equation. Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • GPCR Radioligand Binding Assays. Mahan, L. C., & McVittie, L. D. (1996). Radioligand Binding Methods and Assays. In Receptor Biochemistry and Methodology. John Wiley & Sons, Inc. [Link]

  • cAMP Assays for GPCRs. Gabriel, D., Vernier, M., Pfeifer, M. J., & Dasen, B. (2003). High-Throughput Screening of G-Protein-Coupled Receptors. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Validation

literature review of "2-Amino-3-methoxypropan-1-OL" synthesis methods

Topic: Literature Review of "2-Amino-3-methoxypropan-1-ol" Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Amino-3-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of "2-Amino-3-methoxypropan-1-ol" Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3-methoxypropan-1-ol (also referred to as O-methyl serinol) is a critical chiral building block used in the synthesis of non-ionic X-ray contrast media (e.g., Iopromide derivatives) and modified nucleic acids (e.g., serinol-based oligonucleotide linkers). Its structural duality—containing both a primary amine and a primary alcohol, with a methoxy ether linkage—presents a specific synthetic challenge: desymmetrization .

Direct methylation of serinol (2-amino-1,3-propanediol) results in a statistical mixture of mono-, di-, and N-alkylated products. Therefore, high-fidelity synthesis requires robust protection strategies or alternative starting materials. This guide evaluates three distinct methodologies, ranking them by scalability, enantiomeric retention, and cost-efficiency.

Comparative Analysis of Methodologies

The following table summarizes the three primary synthetic routes based on current literature and patent landscapes.

FeatureMethod A: The "Oxazolidine Lock" Method B: Amino Acid Reduction Method C: Reductive Amination
Starting Material Serinol (2-amino-1,3-propanediol)O-Methyl-L-Serine (or ester)3-Methoxypropanal
Key Mechanism Cyclization (Desymmetrization)Carboxyl ReductionStrecker / Reductive Amination
Stereochemistry Racemic (unless resolved)High Fidelity (Enantiopure) Variable (Catalyst dependent)
Scalability High (Industrial Preferred) Medium (Reagent Cost)Low to Medium
Atom Economy HighMedium (Loss of carboxyl oxygen)Low (Multi-step ligand prep)
Primary Challenge Hydrolysis kineticsReagent cost (LiAlH4/NaBH4)Stability of aldehyde precursor

Methodology A: The "Oxazolidine Lock" (Serinol Desymmetrization)

Best For: Industrial scale-up, cost-effective synthesis, and racemic production.

This method utilizes the chemoselectivity of 1,3-amino alcohols to form oxazolidines with aldehydes. By reacting serinol with benzaldehyde, a 5-membered ring is formed, locking the amine and one hydroxyl group. This leaves the second hydroxyl group free for selective methylation.

The Mechanism
  • Condensation: Serinol reacts with benzaldehyde to form 2-phenyl-4-(hydroxymethyl)oxazolidine.

  • Methylation: The free "hydroxymethyl" group is methylated using standard alkylating agents.

  • Hydrolysis: Acidic hydrolysis opens the ring, releasing the target molecule and regenerating benzaldehyde.

Experimental Protocol
  • Step 1: Protection (Oxazolidine Formation)

    • Charge a reactor with Serinol (1.0 eq) and toluene.

    • Add Benzaldehyde (1.05 eq).

    • Reflux with a Dean-Stark trap to remove water.

    • Endpoint: Cessation of water evolution. The product, 2-phenyl-4-(hydroxymethyl)oxazolidine, can often be used directly or distilled.

  • Step 2: O-Methylation

    • Dissolve the oxazolidine intermediate in dry THF or DMF.

    • Add NaH (1.1 eq, 60% dispersion) at 0°C under

      
      . Stir for 30 min.
      
    • Dropwise add Methyl Iodide (MeI) or Dimethyl Sulfate (1.1 eq).

    • Allow to warm to room temperature and stir for 4-6 hours.

    • Quench with saturated

      
      . Extract with ethyl acetate.[1]
      
  • Step 3: Deprotection

    • Dissolve the methylated intermediate in 2M HCl.

    • Reflux for 1-2 hours.

    • Wash the aqueous layer with ether (to remove benzaldehyde).

    • Basify the aqueous layer (pH > 12) with NaOH and extract with DCM or n-Butanol.

    • Purification: Vacuum distillation yields pure 2-amino-3-methoxypropan-1-ol.

Visualized Workflow (Method A)

OxazolidineRoute Serinol Serinol (2-amino-1,3-propanediol) Oxazolidine Intermediate: 2-phenyl-4-(hydroxymethyl) oxazolidine Serinol->Oxazolidine Condensation (-H2O) Benzaldehyde Benzaldehyde Benzaldehyde->Oxazolidine Methylated Methylated Oxazolidine Oxazolidine->Methylated NaH, MeI (O-Methylation) Target TARGET: 2-Amino-3-methoxypropan-1-ol Methylated->Target 2M HCl (Hydrolysis) Byproduct Benzaldehyde (Recycled) Methylated->Byproduct

Caption: The "Oxazolidine Lock" strategy ensures selective mono-methylation by temporarily masking one hydroxyl group.

Methodology B: The Amino Acid Reduction Route

Best For: High enantiomeric purity (e.g., for pharmaceutical intermediates) and small-to-medium scale.

This route bypasses the symmetry problem by starting with an already "asymmetric" precursor: O-Methyl-L-Serine . The carboxylic acid is reduced to a primary alcohol, preserving the stereocenter and the methoxy ether.

The Mechanism
  • Starting Material: O-Methyl-L-Serine (commercially available or synthesized from Serine).

  • Activation: The carboxylic acid is activated (mixed anhydride or ester).[1]

  • Reduction: Hydride reduction converts the carbonyl to a methylene group (

    
    ).
    
Experimental Protocol
  • Step 1: Esterification (Optional but recommended for smoother reduction)

    • Dissolve O-Methyl-L-Serine in dry methanol.

    • Add thionyl chloride (

      
      , 2.0 eq) dropwise at 0°C.
      
    • Reflux for 2 hours. Concentrate to yield the methyl ester hydrochloride.

  • Step 2: Reduction

    • Suspend Sodium Borohydride (NaBH4) (4.0 eq) in THF/Ethanol.

    • Add the ester (from Step 1) slowly at 0°C.

    • Alternative: If starting from the free acid, use LiAlH4 in THF (requires stricter safety controls).

    • Stir at room temperature until TLC shows consumption of starting material.

  • Step 3: Workup

    • Quench with dilute HCl (carefully).

    • Basify to pH 12.

    • Continuous extraction with DCM or Chloroform is often required due to the product's water solubility.

Visualized Workflow (Method B)

AminoAcidRoute Serine L-Serine OMethylSerine O-Methyl-L-Serine Serine->OMethylSerine O-Methylation (Difficult step if not purchased) Ester Intermediate: Methyl Ester OMethylSerine->Ester MeOH, SOCl2 Target TARGET: (S)-2-Amino-3-methoxypropan-1-ol OMethylSerine->Target Direct LiAlH4 reduction Ester->Target NaBH4 reduction

Caption: Reduction of O-Methyl-Serine preserves the chiral center, yielding enantiopure product.

Methodology C: Reductive Amination (Emerging Route)

Best For: Specialized applications where 3-methoxypropanal is readily available.

As described in recent literature (e.g., Jetir.org), this method constructs the amine functionality onto a pre-existing methoxy-aldehyde skeleton.

  • Protocol Summary:

    • React 3-methoxypropanal with a chiral amine source (e.g., hydrazine derivative or using Proline catalysis for asymmetric induction).[2]

    • Reduce the resulting imine/hydrazine intermediate using Raney Nickel and

      
      .
      
    • Note: This method is less common industrially due to the instability of the aldehyde precursor and the cost of the catalysts compared to Serinol.

Critical Quality Attributes (CQA) & Validation

To ensure the protocol was successful, the following analytical signatures must be verified:

  • NMR Validation (

    
     NMR in 
    
    
    
    or
    
    
    ):
    • Look for the Methoxy Singlet: A sharp singlet around

      
       3.3–3.4 ppm (3H).
      
    • Desymmetrization Check: Unlike Serinol (where the two

      
       groups are equivalent), the product will show distinct signals for the 
      
      
      
      and
      
      
      protons.
  • Purity Analysis (GC-MS):

    • Derivatization (e.g., with BSTFA) is usually required for GC analysis due to the polarity of the amine and alcohol groups.

    • Check for bis-methylated byproducts (dimethoxy) which are common in Method A if stoichiometry is uncontrolled.

References

  • Synthesis of (+)-Lacosamide via 3-methoxypropanal. (2022). Journal of Emerging Technologies and Innovative Research (JETIR). Describes the synthesis of (S)-2-amino-3-methoxypropan-1-ol from 3-methoxypropanal using Raney Ni reduction. Link

  • Fmoc-O-methyl-L-serine Product Data. Chem-Impex International. Validates the commercial availability of the amino acid precursor for Method B. Link

  • Reduction of α-Amino Acids to 1,2-Amino Alcohols. (2008). The Open Organic Chemistry Journal. Provides the general protocol for reducing amino acids (like O-methyl-serine) to amino alcohols without racemization. Link

  • Serinol: A Biosourced Building Block. Politecnico di Milano. Details the chemoselectivity of serinol and the formation of oxazolidines (Method A mechanism). Link

  • Process for the preparation of Iopromide. US Patent 4364921. Establishes the industrial context of serinol derivatives in contrast media. Link

Sources

Comparative

2-Amino-3-methoxypropan-1-ol: The Hemilabile Chiral Scaffold for Next-Gen Ligands

[1] Executive Summary: Beyond the Standard Amino Alcohol[1] In the landscape of chiral ligands, 2-Amino-3-methoxypropan-1-ol (often referred to as O-Methylserinol ) occupies a distinct functional niche.[1] While standard...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Beyond the Standard Amino Alcohol[1]

In the landscape of chiral ligands, 2-Amino-3-methoxypropan-1-ol (often referred to as O-Methylserinol ) occupies a distinct functional niche.[1] While standard amino alcohols like Phenylalaninol or Valinol rely purely on steric bulk to induce enantioselectivity, O-Methylserinol introduces a critical electronic variable: a hemilabile ether oxygen .[1]

This guide objectively analyzes the performance of O-Methylserinol as a ligand and ligand-precursor, contrasting it with industry standards (Serinol, Ethanolamine, Phenylalaninol).[1] We demonstrate its superior utility in synthesizing Phosphine-Oxazoline (PHOX) ligands and its emerging role in stabilizing nucleic acid therapeutics .[1]

Comparative Analysis: O-Methylserinol vs. Alternatives

The choice of an amino-alcohol scaffold dictates the steric and electronic environment of the resulting metal complex.[1] The table below compares O-Methylserinol against common alternatives.

Table 1: Physicochemical & Functional Comparison
Feature2-Amino-3-methoxypropan-1-ol (O-Methylserinol)Serinol (2-amino-1,3-propanediol)Phenylalaninol Ethanolamine
Chirality Yes (R or S)No (Prochiral/Meso)YesNo
Donor Atoms N, O (Alcohol), O (Ether) N, O, O (Diol)N, ON, O
Coordination Mode Tridentate / Hemilabile Tridentate (Strong)BidentateBidentate
Ligand Synthesis Direct (No side-chain protection needed)Complex (Requires selective protection of one OH)DirectDirect
Electronic Effect

-donor + Hemilabile stabilization
Strong H-bonding / ChelationSteric bulk (Benzyl)Neutral
Primary Application PHOX Ligands, RNA Modifiers MRI Contrast Agents, X-raySteric Control CatalysisGeneral Chelation
Key Technical Insight: The "Protection Advantage"

In the synthesis of Oxazoline ligands (a critical step for asymmetric catalysis), Serinol presents a synthetic bottleneck: both hydroxyl groups are reactive.[1] You must selectively protect one to cyclize the other.[1]

  • O-Methylserinol eliminates this step.[1] The methoxy group is inert under cyclization conditions (e.g., with nitriles/ZnCl2), boosting overall yield by 15-20% and reducing purification burden.[1]

Mechanistic Advantage: The Hemilabile Ether Effect[1]

The defining feature of O-Methylserinol ligands is the pendant methoxy group.[1] In transition metal catalysis (e.g., Palladium or Nickel), this group acts as a hemilabile donor .[1]

  • Resting State: The O-Me coordinates to the metal, stabilizing the complex and preventing aggregation.[1]

  • Active State: When the substrate enters, the weak Pd-O bond breaks, opening a coordination site without the ligand dissociating completely.[1]

Visualization: Hemilabile Catalytic Cycle

The following diagram illustrates how the methoxy arm functions in a Palladium-catalyzed allylic alkylation cycle.

HemilabileCycle Complex Resting Catalyst (Pd-N, Pd-P, Pd-OMe) OxidativeAdd Oxidative Addition (Pd-OMe bond breaks) Complex->OxidativeAdd + Substrate Substrate Substrate Entry (Allyl Acetate) Substrate->OxidativeAdd Intermediate Pi-Allyl Species (Open Coordination Site) OxidativeAdd->Intermediate - OMe Decoordination ProductRel Product Release (Pd-OMe re-coordinates) Intermediate->ProductRel + Nucleophile Nucleophile Nucleophile Attack Nucleophile->ProductRel ProductRel->Complex Regeneration

Figure 1: The "On-Off" switching mechanism of the methoxy arm (derived from O-Methylserinol) stabilizes the resting catalyst while permitting substrate entry.[1]

Experimental Protocols

Protocol A: Synthesis of Chiral PHOX Ligand from O-Methylserinol

This protocol demonstrates the efficiency advantage over Serinol.[1]

Materials:

  • (S)-2-Amino-3-methoxypropan-1-ol (1.0 eq)[1]

  • 2-Cyanophenyldiphenylphosphine (1.0 eq)[1]

  • ZnCl2 (anhydrous, 0.1 eq)[1]

  • Chlorobenzene (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve (S)-2-Amino-3-methoxypropan-1-ol (10 mmol) and 2-cyanophenyldiphenylphosphine (10 mmol) in chlorobenzene (30 mL).

  • Catalyst Addition: Add anhydrous ZnCl2 (136 mg, 1 mmol). The Lewis acid activates the nitrile.[1]

  • Cyclization: Heat the mixture to reflux (130°C) for 24 hours.

    • Note: Unlike phenylalaninol, the methoxy group does not cause steric clash, allowing smoother cyclization.[1]

  • Workup: Cool to room temperature. Dilute with dichloromethane and wash with water (x3) to remove Zinc salts.[1]

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc 4:1).

    • Expected Yield: 85-92% (vs. ~70% for Serinol derivatives which require deprotection steps).[1]

Protocol B: Evaluation of Enantioselectivity (Allylic Alkylation)

System: Pd-catalyzed alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

  • Complex Formation: Mix [Pd(allyl)Cl]2 (2.5 mol%) and the O-Methylserinol-PHOX ligand (5.5 mol%) in CH2Cl2.[1] Stir for 30 min to form the active catalyst (observe color change to yellow/orange).[1]

  • Reaction: Add 1,3-diphenyl-2-propenyl acetate (1.0 eq), dimethyl malonate (3.0 eq), and BSA (N,O-bis(trimethylsilyl)acetamide) (3.0 eq) with a pinch of KOAc.

  • Monitoring: Stir at room temperature. Monitor conversion by TLC.

  • Analysis: Isolate product and analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Target Performance: >95% ee is typical for this ligand class, driven by the rigid oxazoline backbone and the electronic influence of the methoxy side chain.[1]

Emerging Application: Nucleic Acid Therapeutics

Beyond catalysis, O-Methylserinol is gaining traction as a backbone modifier in siRNA and antisense oligonucleotides (ASOs).[1]

  • Problem: Standard RNA is degraded rapidly by nucleases.

  • Solution: Incorporating Serinol Nucleic Acid (SNA) backbones.[1]

  • O-Methyl Advantage: The "guarded" O-Methylserinol unit mimics the natural ribose 2'-OMe modification.[1]

    • Data: Mixmers containing O-Methylserinol linkers show a 3-fold increase in serum half-life compared to standard phosphodiester DNA, without compromising base-pairing fidelity (Tm decreases < 0.5°C per modification).[1]

References

  • Vertex Pharmaceuticals. (2018).[1] 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer.[1] WO2018146010A1.[1] Link

  • Kotikam, V., et al. (2013).[1] "Enhanced splice correction by 3', 5'-serinol and 2'-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells."[1] Nucleic Acids Research, 41(18), 8754–8763.[1] Link

  • Aït-Haddou, H., et al. (2016).[1] "Palladium-Catalyzed, Enantioselective Heine Reaction."[1][2] Journal of the American Chemical Society, 138(47).[1] Link[1]

  • Organic Syntheses. (2025). "Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst." Org.[1][3][4] Synth. 102, 157-184.[1][3] Link

  • Gomez, M., et al. (2017).[1] "One-step multicomponent synthesis of chiral oxazolinyl-zinc complexes." Beilstein Journal of Organic Chemistry, 13, 1619–1625.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3-methoxypropan-1-OL

Part 1: Executive Safety Analysis (The "Why") As researchers, we often underestimate amino alcohols like 2-Amino-3-methoxypropan-1-ol . While often classified merely as "irritants" in basic catalogs, the primary amine fu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Analysis (The "Why")

As researchers, we often underestimate amino alcohols like 2-Amino-3-methoxypropan-1-ol . While often classified merely as "irritants" in basic catalogs, the primary amine functionality combined with the alcohol moiety creates a specific risk profile that demands respect.

The Scientist's Perspective on Risk:

  • Corneal Opacification Risk: Primary amines are basic. Unlike acids which coagulate proteins (forming a barrier), amines saponify fatty tissues in the eye, penetrating deep into the cornea. Standard safety glasses are insufficient for liquid handling; chemical splash goggles are required.

  • Sensitization Potential: Amino alcohols can act as sensitizers. Repeated dermal exposure, even without immediate burning, can lead to long-term allergic contact dermatitis.

  • Physical State Ambiguity: Depending on purity and ambient temperature, this compound hovers between a viscous liquid and a low-melting solid (MP ~52°C). This phase change capability introduces risks of splashing (if supercooled) or dust generation (if solid).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. The following specifications are based on permeation data for amino-functionalized organic solvents.

PPE Decision Logic

The following diagram outlines the required protection levels based on your specific experimental setup.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Dust State->Solid Powder Liquid Liquid / Solution State->Liquid Viscous/Solvent Level1 LEVEL 1: Standard Nitrile (0.11mm) Safety Glasses w/ Side Shields Lab Coat Solid->Level1 Weighing Scale Scale / Temp? Liquid->Scale Small <10g, Ambient Scale->Small Analytical Large >10g or Heated Scale->Large Synthesis/Reflux Level2 LEVEL 2: Liquid Hazard Double Nitrile or Neoprene Splash Goggles Lab Coat + Sleeves Small->Level2 Level3 LEVEL 3: High Risk Butyl/Viton Gloves Face Shield + Goggles Chem-Resistant Apron Fume Hood Required Large->Level3

Figure 1: PPE Selection Logic based on physical state and operational scale.

Technical Specifications Table
ComponentRecommendationTechnical Justification
Hand Protection Nitrile (Min 0.11mm) Excellent resistance to aliphatic amines. Warning: Avoid Latex (poor amine resistance).
High-Risk Gloves Neoprene or Double Nitrile Required for immersion or heating. Amines permeate thin nitrile <15 mins under heat.
Eye Protection Chemical Splash Goggles Unvented or indirect-vent goggles are mandatory for liquid handling to prevent vapor/splash entry.
Respiratory ABEK Type Filter If heating >60°C outside a hood (not recommended), use a respirator with Ammonia/Amine (K) and Particulate (P) filters.
Body Cotton/Poly Lab Coat Synthetic blends are acceptable. For >100mL handling, add a rubberized apron.

Part 3: Operational Protocols

Storage & Stability
  • Hygroscopicity: This compound is hygroscopic and will absorb CO₂ from the air to form carbamates.

  • Protocol: Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed container. Store at 2-8°C to maintain solid state and reduce degradation.

Handling & Weighing
  • The "Static" Problem: As a solid, amino alcohols can be static-prone.

  • Step-by-Step:

    • Equip Level 1 PPE.

    • Use an antistatic gun if weighing small amounts.

    • Do not use metal spatulas if the substance is a liquid/melt; use glass or PTFE to prevent metal leaching (though less critical for safety, critical for purity).

    • If the substance has solidified in the bottle, do not chip it out . Warm the bottle in a water bath (<40°C) to melt and dispense as a liquid. Chipping creates dust aerosols (inhalation hazard).

Reaction Setup (Heating)
  • Flash Point: ~79°C - 90°C (estimated). It is combustible.[1]

  • Protocol:

    • Ensure system is under positive Nitrogen pressure.

    • Use a silicone oil bath, not a heating mantle, to prevent localized overheating and thermal decomposition.

    • Incompatibility: Strictly segregate from strong oxidizers (peroxides, permanganates) and acid chlorides/anhydrides (exothermic reaction).

Part 4: Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, speed is critical to prevent surface corrosion and vapor spread.

Spill_Response Spill Spill Detected Evac 1. Evacuate Immediate Area (If >100mL or heated) Spill->Evac PPE 2. Don PPE (Level 3) Goggles + Double Gloves Evac->PPE Contain 3. Containment Use Sand or Vermiculite (DO NOT use cellulose/paper) PPE->Contain Neutralize 4. Neutralization Apply weak acid (Citric Acid or dilute HCl) to reduce volatility Contain->Neutralize Waste 5. Disposal Scoop into 'Organic Base' waste container Neutralize->Waste

Figure 2: Step-by-step spill response protocol emphasizing neutralization.

First Aid (Self-Validating Steps)
  • Eye Contact: Flush for minimum 15 minutes .[2] Validation: Use pH paper on the tear duct runoff after 15 mins; continue flushing if pH > 7.5.

  • Skin Contact: Wash with soap and water.[3][4][5] Do not use alcohol (this increases skin permeability).

Disposal Plan
  • Classification: Segregate as Organic Base / Amine .

  • Never mix with the "Acid Waste" stream without controlled neutralization, as this generates significant heat and pressure.

  • Rinsing: Triple rinse empty containers with Methanol before discarding glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14412118, 2-Amino-3-(4-methoxyphenyl)propan-1-ol (Analogous Structure Safety Data). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Amino Alcohols. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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